molecular formula C28H29NO8 B15607035 CR-1-30-B

CR-1-30-B

Número de catálogo: B15607035
Peso molecular: 507.5 g/mol
Clave InChI: KLSIFOJPWJBRFH-DFEWDZLZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CR-1-30-B is a useful research compound. Its molecular formula is C28H29NO8 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,2S,3R,3aS,8bR)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSIFOJPWJBRFH-DFEWDZLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Complement Receptor 1 (CR1/CD35): Function, Signaling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific designation "CR-1-30-B" does not correspond to a publicly documented scientific entity. This guide provides a comprehensive overview of Complement Receptor 1 (CR1), a key protein in the human immune system, which is likely the subject of interest given the context of the query.

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core functions of Complement Receptor 1 (CR1), also known as CD35. It outlines its mechanism of action, its central role in the complement system, and its emerging potential as a therapeutic target in a variety of disease contexts.

Core Function and Mechanism of Action

Complement Receptor 1 is a type I transmembrane glycoprotein (B1211001) that plays a critical role in the regulation of the complement system, a crucial component of the innate immune response. Its primary function is to bind to the complement proteins C3b and C4b, which are opsonins that coat pathogens and immune complexes for clearance.[1]

CR1 is expressed on a variety of cells, including erythrocytes, neutrophils, monocytes, B cells, and a subpopulation of T cells.[2] This widespread distribution allows it to perform several key functions:

  • Immune Complex Clearance: CR1 on erythrocytes binds to circulating immune complexes opsonized with C3b and C4b, transporting them to the liver and spleen for removal by phagocytes. This is a vital housekeeping mechanism that prevents the deposition of immune complexes in tissues, which can lead to inflammation and damage.[2]

  • Regulation of the Complement Cascade: CR1 acts as a negative regulator of the complement cascade through two primary mechanisms:

    • Decay-Accelerating Activity (DAA): CR1 accelerates the decay of both the classical (C4b2a) and alternative (C3bBb) pathway C3 and C5 convertases. It achieves this by displacing the catalytic subunits C2a and Bb from the convertase complexes.[1][3][4]

    • Cofactor Activity (CFA): CR1 serves as a cofactor for the serine protease Factor I, which proteolytically cleaves and inactivates C3b and C4b.[4][5]

  • Phagocytosis: On phagocytic cells like macrophages and neutrophils, CR1 can mediate the uptake of C3b/C4b-coated particles.

The extracellular portion of the most common variant of CR1 is composed of 30 short consensus repeats (SCRs), which are organized into four long homologous repeats (LHRs) designated A, B, C, and D.[1] LHR-A is the primary binding site for C4b, while LHR-B and LHR-C are the primary binding sites for C3b.[1]

Signaling Pathways

While CR1 is a critical receptor, its direct signal transduction capabilities are not fully elucidated and appear to be cell-type specific. In its resting state, CR1 is not believed to induce signal transduction.[6] However, upon activation by stimuli such as platelet-activating factor or phorbol (B1677699) myristate acetate (B1210297) (PMA), CR1 on neutrophils and monocytes can be phosphorylated. This phosphorylation converts the receptor to an activated state, enabling it to trigger cellular responses like phagocytosis.[6] The precise downstream signaling pathways initiated by activated CR1 are still under investigation.

The primary "signaling" role of CR1 is its regulation of the complement cascade, which can be visualized as an inhibitory pathway.

Caption: CR1 negatively regulates the complement system via Decay-Accelerating Activity and Cofactor Activity.

Quantitative Data

The binding affinities of CR1 to its primary ligands, C3b and C4b, have been determined using various techniques. The following table summarizes representative data from the literature. It is important to note that reported values can vary based on the experimental methodology and the specific forms of the proteins used.

LigandCR1 ConstructMethodK_D (nM)Reference
C3bSoluble CR1 (sCR1)Radioligand Binding/Competition10Wong and Farrell 1991[1]
C3bSoluble CR1 (sCR1)Surface Plasmon Resonance (SPR)140Alcorlo et al., 2011[1]
C3bSoluble CR1 (sCR1)Surface Plasmon Resonance (SPR)69Schramm et al., 2015[1]
C4bSoluble CR1 (sCR1)Radioligand Binding/Competition1000Wong and Farrell 1991[1]
C4bSoluble CR1 (sCR1)Radioligand Binding Assay800Makrides et al., 1992[1]

Role in Drug Development

Given its role as a potent inhibitor of the complement system, there is significant interest in developing CR1-based therapeutics for a range of inflammatory and autoimmune diseases where complement activation is a key pathological driver. The primary strategy has been the development of a soluble, recombinant form of CR1 (sCR1) that lacks the transmembrane and intracellular domains but retains the functional activity of the extracellular domain.[5][7]

Soluble CR1 and its derivatives have been investigated in preclinical models of:

  • Reperfusion injury

  • Autoimmune diseases (e.g., systemic lupus erythematosus)

  • Transplant rejection

One such investigational drug, CSL040, is a soluble truncated version of the CR1 extracellular domain.[8][9]

The general workflow for the development of a soluble CR1-based therapeutic is outlined below.

sCR1_Development_Workflow Development Workflow for a Soluble CR1 Therapeutic start Start construct_design 1. Construct Design (e.g., full-length sCR1, truncated variants) start->construct_design gene_synthesis 2. Gene Synthesis & Cloning into expression vector construct_design->gene_synthesis protein_expression 3. Recombinant Protein Expression (e.g., CHO, HEK293 cells) gene_synthesis->protein_expression purification 4. Protein Purification (e.g., Affinity Chromatography) protein_expression->purification in_vitro_assays 5. In Vitro Functional Assays purification->in_vitro_assays preclinical_models 6. Preclinical Animal Models (Disease-specific) in_vitro_assays->preclinical_models clinical_trials 7. Clinical Trials (Phase I, II, III) preclinical_models->clinical_trials approval Regulatory Approval clinical_trials->approval

Caption: Generalized workflow for the development of a soluble CR1-based therapeutic candidate.

Experimental Protocols

Detailed, step-by-step protocols are highly specific to the laboratory and the particular reagents and equipment used. The following provides a generalized methodology for key experiments used to characterize CR1 function.

5.1. Radioligand Binding Assay for CR1-Ligand Interaction

  • Objective: To determine the binding affinity (K_D) of CR1 for its ligands (C3b or C4b).

  • Methodology:

    • Radiolabeling: Purified C3b or C4b is radiolabeled, typically with Iodine-125 (¹²⁵I).

    • Incubation: A constant concentration of cells expressing CR1 (e.g., erythrocytes) or purified sCR1 is incubated with increasing concentrations of the radiolabeled ligand.

    • Competition: To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled ligand.

    • Separation: Bound and free radioligand are separated. For cell-based assays, this is often done by centrifugation through an oil layer. For purified proteins, techniques like size-exclusion chromatography may be used.

    • Quantification: The radioactivity in the bound fraction is measured using a gamma counter.

    • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted, and the K_D is determined using Scatchard analysis or non-linear regression.

5.2. Surface Plasmon Resonance (SPR) for Kinetic Analysis

  • Objective: To measure the association (k_on) and dissociation (k_off) rates, and to calculate the equilibrium dissociation constant (K_D) of the CR1-ligand interaction.

  • Methodology:

    • Immobilization: Purified sCR1 is immobilized on the surface of a sensor chip.

    • Association: A solution containing the ligand (C3b or C4b) at a known concentration is flowed over the sensor surface, and the increase in response units (RU) due to binding is monitored in real-time.

    • Dissociation: The ligand solution is replaced with buffer, and the decrease in RU due to the dissociation of the ligand from the immobilized CR1 is monitored.

    • Regeneration: The sensor surface is regenerated by flowing a solution that removes the bound ligand without damaging the immobilized CR1.

    • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine k_on and k_off. The K_D is calculated as k_off / k_on.

5.3. Hemolytic Assay for Complement Inhibition

  • Objective: To assess the functional ability of a CR1-based therapeutic to inhibit the classical complement pathway.

  • Methodology:

    • Sensitization: Sheep erythrocytes are sensitized by incubating them with a sub-agglutinating concentration of anti-sheep erythrocyte antibodies (hemolysin).

    • Incubation: The sensitized erythrocytes are incubated with a source of complement (e.g., normal human serum) in the presence of varying concentrations of the CR1 therapeutic (e.g., sCR1). Control incubations are performed without the inhibitor.

    • Lysis: The mixture is incubated at 37°C to allow for complement-mediated lysis.

    • Quantification: The reaction is stopped, and the cells are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically by reading the absorbance at 412 nm.

    • Data Analysis: The percentage of hemolysis inhibition is calculated for each concentration of the CR1 therapeutic. The IC50 value (the concentration of inhibitor that causes 50% inhibition of hemolysis) is then determined.

Hemolytic_Assay_Workflow Workflow for a Classical Pathway Hemolytic Assay erythrocytes Sheep Erythrocytes sensitized_erythrocytes Antibody-Sensitized Erythrocytes erythrocytes->sensitized_erythrocytes antibody Anti-Sheep Erythrocyte Ab antibody->sensitized_erythrocytes incubation Incubate at 37°C sensitized_erythrocytes->incubation serum Normal Human Serum (Complement Source) serum->incubation inhibitor CR1 Therapeutic (e.g., sCR1) inhibitor->incubation centrifugation Centrifuge to Pellet Remaining Cells incubation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spectrophotometry Measure Absorbance of Supernatant (412 nm) supernatant->spectrophotometry analysis Calculate % Lysis Inhibition and Determine IC50 spectrophotometry->analysis

Caption: A generalized workflow for a hemolytic assay to measure complement inhibition.

References

An In-depth Technical Guide to CR-1-30-B: A Potent Antineoplastic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CR-1-30-B, also known by its chemical name (+)-N-Methoxy Rocaglamide (B1679497), is a member of the rocaglamide class of natural products.[1] These compounds, isolated from plants of the genus Aglaia, have garnered significant attention for their potent anticancer activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound and its parent compound, rocaglamide. Detailed experimental protocols for its synthesis and biological evaluation are also presented, alongside visualizations of key signaling pathways impacted by its mechanism of action.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule characterized by a cyclopenta[b]benzofuran core.[4] Its systematic IUPAC name is (1S,2S,3R,3aS,8bR)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
Synonyms This compound, (+)-N-Methoxy Rocaglamide
CAS Number 1352914-53-4[1]
Molecular Formula C₂₈H₂₉NO₈[1]
Molecular Weight 507.5 g/mol [1]
SMILES COC1=CC=C(C=C1)[C@@]23--INVALID-LINK--C=C(C=C4OC)OC)O)O)C(=O)NOC">C@HC5=CC=CC=C5[1]
InChI Key KLSIFOJPWJBRFH-DFEWDZLZSA-N[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its development as a therapeutic agent. Limited data is available specifically for this compound, but studies on related rocaglamide derivatives provide valuable insights.

Table 2: Physicochemical Properties of N-Methoxy Rocaglamide ((-)-9)

PropertyValueReference
Solubility High (>150 mg/mL) at pH 5.0, 6.2, and 7.4[5]
Permeability (PAMPA) Moderate to high at pH 5.0, 6.2, and 7.4[5]
Human Plasma Protein Binding 82-84% bound after 4 hours[5]
Human Plasma Stability Excellent (100% remaining after 3 hours)[5]
LogP (Predicted) 3.53[6]
Water Solubility (Predicted) 0.0176 mg/mL[6]

Pharmacology and Mechanism of Action

Rocaglamides, including this compound, exhibit potent antineoplastic activity through a primary mechanism of inhibiting protein synthesis.[1][6] This is achieved by targeting key components of the cellular translation machinery.

The primary molecular targets of rocaglamides are prohibitin 1 (PHB1) and prohibitin 2 (PHB2) .[1][6] These proteins are integral to the Ras-CRaf-MEK-ERK signaling pathway, which is crucial for cell proliferation. By binding to prohibitins, rocaglamides disrupt this pathway, leading to a reduction in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1][6]

Furthermore, rocaglamides and their derivatives, such as silvestrol (B610840), have been shown to directly target the eukaryotic initiation factor 4A (eIF4A) , a DEAD-box RNA helicase.[1][3] This interaction clamps eIF4A onto mRNA transcripts, preventing the scanning process and thus inhibiting translation initiation.[3]

The inhibition of protein synthesis has several downstream effects that contribute to the anticancer properties of rocaglamides:

  • Cell Cycle Arrest: The downregulation of short-lived proteins essential for cell cycle progression, such as Cdc25A, leads to cell cycle arrest.[1][6]

  • Induction of Apoptosis: Rocaglamides can induce apoptosis by activating pro-apoptotic proteins like p38 and JNK, and by inhibiting anti-apoptotic proteins such as Mcl-1, c-FLIP, and IAP/XIAP.[1][6]

  • Modulation of NF-κB Signaling: Rocaglamides have been shown to suppress NF-κB activation, which is a key pathway in inflammation and cancer progression.[7][8]

Rocaglamide_Mechanism_of_Action Rocaglamide Rocaglamide (this compound) PHB Prohibitin (PHB1/PHB2) Rocaglamide->PHB inhibits eIF4A eIF4A Rocaglamide->eIF4A CRaf CRaf PHB->CRaf MEK MEK CRaf->MEK ERK ERK MEK->ERK eIF4E eIF4E ERK->eIF4E Protein_Synthesis Protein Synthesis eIF4E->Protein_Synthesis Cell_Proliferation Cell Proliferation & Survival Protein_Synthesis->Cell_Proliferation eIF4A->Protein_Synthesis

Caption: Simplified signaling pathway of Rocaglamide's mechanism of action.

Experimental Protocols

Synthesis of N-Methoxy Rocaglamide (this compound)

The following protocol is adapted from the synthesis of (-)-9, which is N-Methoxy Rocaglamide.[5]

Materials:

  • (-)-Rocaglaic acid

  • Dichloromethane (CH₂Cl₂)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • Methoxylamine hydrochloride

  • Triethylamine (B128534)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • To a round bottom flask, add (-)-rocaglaic acid (27.0 mg, 0.06 mmol), CH₂Cl₂ (4 mL), EDCI (16 mg, 0.08 mmol), and HOBt (11 mg, 0.07 mmol).

  • Add methoxylamine hydrochloride (24 mg, 0.28 mmol) and triethylamine (39 µL, 0.28 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with 1M HCl.

  • Extract the product with an appropriate organic solvent.

  • Purify the crude product using column chromatography to yield N-Methoxy Rocaglamide.

Synthesis_Workflow Start Start: (-)-Rocaglaic acid Reagents Add Reagents: EDCI, HOBt, Methoxylamine HCl, Triethylamine in CH2Cl2 Start->Reagents Stir Stir at Room Temperature (12 hours) Reagents->Stir Quench Quench with 1M HCl Stir->Quench Extract Extraction Quench->Extract Purify Purification (Column Chromatography) Extract->Purify End End Product: N-Methoxy Rocaglamide (this compound) Purify->End

Caption: Workflow for the synthesis of N-Methoxy Rocaglamide.
In Vivo Antitumor Activity Assay

The following is a general protocol for assessing the in vivo efficacy of a rocaglamide derivative in a mouse xenograft model, based on a study of rocaglamide A.[9]

Materials:

  • SCID mice (5-week-old females)

  • Patient-derived pancreatic tumor cells

  • DMEM

  • Matrigel

  • Rocaglamide A (or this compound)

  • Vehicle (e.g., olive oil)

Procedure:

  • Suspend 5 x 10⁶ patient-derived pancreatic tumor cells in 100 µL of a 1:1 mixture of DMEM and Matrigel.

  • Implant the cell suspension subcutaneously into the right flank of the SCID mice.

  • Randomly divide the mice into a treatment group (n=5) and a vehicle control group (n=5).

  • For the treatment group, administer an intraperitoneal injection of rocaglamide at a dose of 1.5 mg/kg daily.

  • For the control group, administer an equivalent volume of the vehicle.

  • Monitor tumor volume and mouse body weight regularly (e.g., every four days) for the duration of the study (e.g., 24 days).

  • Tumor volume can be calculated using the formula: (length × width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Biological Activity and Therapeutic Potential

Rocaglamide and its derivatives have demonstrated potent cytotoxic activity against a wide range of cancer cell lines, including those of leukemia, lymphoma, and various solid tumors.[1][6] The IC₅₀ values are often in the nanomolar range.[8] For instance, a hydroxamate derivative of rocaglamide showed activity similar to the potent derivative silvestrol in inhibiting protein synthesis.[10]

The ability of rocaglamides to synergize with existing chemotherapeutic agents, such as doxorubicin, highlights their potential in combination therapies to overcome drug resistance.[5][11] Furthermore, their immunosuppressive properties, mediated through the inhibition of NF-AT activity in T cells, suggest potential applications in treating inflammatory diseases.[12]

Conclusion

This compound, as a member of the rocaglamide family, represents a promising class of natural product-derived compounds with significant potential for the development of novel anticancer and anti-inflammatory therapies. Its well-defined mechanism of action, centered on the inhibition of protein synthesis, provides a strong rationale for its further investigation. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this important class of molecules.

References

The Role of CR-1-30-B in eIF4A Inhibition Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The eukaryotic initiation factor 4A (eIF4A) is a critical component of the translation initiation machinery and a compelling target in oncology. Small molecule inhibitors of eIF4A, such as the synthetic rocaglate CR-1-31-B, have demonstrated potent anti-neoplastic activity by clamping eIF4A onto specific mRNA sequences, thereby stalling translation. To rigorously validate the on-target effects of such inhibitors, the use of a stereoisomer that is structurally similar but biologically inactive is paramount. This technical guide focuses on the crucial role of CR-1-30-B, the inactive enantiomer of CR-1-31-B, as a negative control in eIF4A inhibition studies. By providing a direct comparison, this compound allows researchers to unequivocally attribute the observed biological effects to the specific inhibition of eIF4A. This guide presents quantitative data, detailed experimental protocols, and visual workflows to facilitate the robust design and interpretation of eIF4A inhibition experiments.

Data Presentation: Comparative Activity of eIF4A Inhibitors

The following table summarizes the quantitative data for the active eIF4A inhibitor CR-1-31-B across various cancer cell lines. This compound, as an inactive control, is expected to have significantly higher or no measurable IC50/EC50 values in these assays.

CompoundCell LineAssay TypeIC50/EC50 (nM)Reference
CR-1-31-BSH-SY5Y (Neuroblastoma)Cell Viability20[1]
CR-1-31-BKelly (Neuroblastoma)Cell Viability4[1]
CR-1-31-BJJN-3 (Multiple Myeloma)Cell Viability5
CR-1-31-BMCF-7 (Breast Cancer)Cell Viability~4[2]
CR-1-31-BT47D (Breast Cancer)Cell Growth3.2[3]
CR-1-31-B4T1 (Triple-Negative Breast Cancer)Cell ViabilityVaries by exp.[4]
CR-1-31-BBT474 (Breast Cancer)Cell ViabilityVaries by exp.[4]
CR-1-31-BMDA-MB-231 (Triple-Negative Breast Cancer)Cell ViabilityVaries by exp.[4]
CR-1-31-BGBC-SD (Gallbladder Cancer)Apoptosis InductionEffective at 100nM
CR-1-31-BSGC-996 (Gallbladder Cancer)Apoptosis InductionEffective at 100nM
This compoundVariousCell Viability/TranslationInactive

Note: Specific IC50 values for this compound are generally not reported as it is used to demonstrate a lack of activity at concentrations where CR-1-31-B is effective.

Experimental Protocols

In Vitro Translation Assay

This assay directly measures the effect of inhibitors on the translation of a reporter mRNA in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate (RRL) or Krebs-2 extracts

  • Bicistronic reporter mRNA (e.g., containing a cap-dependent Firefly luciferase and a cap-independent Renilla luciferase)

  • Amino acid mixture

  • RNase inhibitor

  • CR-1-31-B and this compound (dissolved in DMSO)

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Prepare the in vitro translation reaction mix on ice, containing RRL or Krebs-2 extract, the bicistronic reporter mRNA (e.g., 4 ng/µL), amino acid mixture, and RNase inhibitor.

  • Add serial dilutions of CR-1-31-B, this compound, or DMSO (vehicle control) to the reaction mix. Ensure the final DMSO concentration is consistent across all samples and is non-inhibitory (typically <1%).

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reaction and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the cap-dependent Firefly luciferase activity to the cap-independent Renilla luciferase activity to control for non-specific inhibition of translation.

  • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value for CR-1-31-B and to confirm the lack of activity for this compound.

Luciferase Reporter Assay in Cells

This cell-based assay assesses the impact of inhibitors on the translation of a specific reporter gene under the control of a 5' UTR that is highly dependent on eIF4A activity.

Materials:

  • Mammalian cells (e.g., HEK293T, MDA-MB-231)

  • Reporter plasmid with a luciferase gene downstream of a structured 5' UTR (e.g., c-myc 5' UTR)

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • CR-1-31-B and this compound (dissolved in DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the eIF4A-dependent reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of CR-1-31-B, this compound, or DMSO.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]

  • Normalize the eIF4A-dependent luciferase activity to the control luciferase activity.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value for CR-1-31-B, while confirming the inactivity of this compound.

Western Blot Analysis of Downstream Targets

This protocol is used to detect changes in the protein levels of known eIF4A-dependent targets, such as c-Myc and Cyclin D1.

Materials:

  • Cancer cell lines (e.g., MCF-7, PANC-1)

  • CR-1-31-B and this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Plate cells and allow them to adhere. Treat the cells with desired concentrations of CR-1-31-B, this compound, or DMSO for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of c-Myc and Cyclin D1 to the loading control to compare the effects of CR-1-31-B and this compound.

Mandatory Visualization

eIF4A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_eIF4F eIF4F Complex Assembly cluster_translation Translation Initiation PI3K/Akt/mTOR PI3K/Akt/mTOR eIF4E eIF4E (Cap Binding) PI3K/Akt/mTOR->eIF4E Activates Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK->eIF4E Activates eIF4G eIF4G (Scaffold) eIF4E->eIF4G eIF4A eIF4A (Helicase) eIF4G->eIF4A mRNA 5'-Capped mRNA (Structured 5' UTR) eIF4A->mRNA Unwinds 5' UTR Scanning 43S Ribosome Scanning mRNA->Scanning Translation Protein Synthesis (e.g., c-Myc, Cyclin D1) Scanning->Translation CR-1-31-B CR-1-31-B (Active Inhibitor) CR-1-31-B->eIF4A Clamps to mRNA This compound This compound (Inactive Control) This compound->eIF4A No Interaction

Caption: eIF4A Signaling and Inhibition.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., Cancer Cell Lines) Treatment 2. Treatment (CR-1-31-B, this compound, Vehicle) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Reporter 3b. Luciferase Reporter Assay Treatment->Reporter Western 3c. Western Blot (c-Myc, Cyclin D1) Treatment->Western Data_Analysis 6. Data Analysis (IC50/EC50 Calculation) Viability->Data_Analysis Reporter->Data_Analysis Western->Data_Analysis IVT 4. In Vitro Translation Assay IVT->Data_Analysis Helicase 5. Helicase Assay Helicase->Data_Analysis Conclusion 7. Conclusion (Confirm eIF4A-specific Inhibition) Data_Analysis->Conclusion

Caption: eIF4A Inhibition Study Workflow.

References

CR-1-30-B: An In-depth Technical Guide on a Key Inactive Control Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR-1-30-B, also identified as CR-31-B (+), is a synthetic rocaglate that serves as a critical negative control in preclinical research, particularly in the fields of virology and oncology.[1][2][3] As the inactive (+)-enantiomer of the potent eIF4A inhibitor CR-1-31-B, this compound is instrumental in distinguishing the specific biological effects of active rocaglates from off-target or non-specific cellular responses. This guide provides a comprehensive overview of the preliminary studies involving this compound, detailing its use in experimental protocols and presenting available data in a structured format.

Core Concept: The Role of an Inactive Enantiomer

In drug development, enantiomers—molecules that are mirror images of each other—can exhibit markedly different biological activities. This compound exemplifies this principle. While its counterpart, CR-1-31-B, actively inhibits the eIF4A RNA helicase, this compound shows essentially no impact on this target or subsequent cellular processes.[1] This makes it an ideal control for ensuring that observed antiviral or cytotoxic effects are due to the specific mechanism of action of the active compound and not a general property of the chemical scaffold.

Data Presentation: Summary of Quantitative Data

The primary quantitative data available for this compound comes from cytotoxicity and cell viability assays, where it consistently demonstrates a lack of effect.

Table 1: Cytotoxicity of Rocaglates in Human Immune Cells

Cell TypeCompoundConcentration (nM)Approximate Cell Viability (%)
M2 MacrophagesThis compound100~100%
CR-1-31-B100~50%
Silvestrol100~50%
Zotatifin100~100%
MdDCsThis compound100~100%
CR-1-31-B100~50%
Silvestrol100~50%
Zotatifin100~75%
T CellsThis compound100~100%
CR-1-31-B100~100%
Silvestrol100~100%
Zotatifin100~100%
MonocytesZotatifin100~75%

Data summarized from studies on the effects of various rocaglates on immune cell viability. This compound consistently shows no significant cytotoxicity.[1]

Experimental Protocols

This compound has been utilized as a control in various experimental setups. Below are the detailed methodologies for key experiments.

Immune Cell Viability Assay
  • Objective: To assess the cytotoxic effects of rocaglates on different human immune cell populations.

  • Cell Types: Human monocytes, M1/M2 macrophages, monocyte-derived dendritic cells (MdDCs), and T cells.

  • Compounds and Controls:

    • Test Compounds: Silvestrol, CR-1-31-B, Zotatifin.

    • Inactive Control: this compound.

    • Vehicle Control: DMSO.

  • Procedure:

    • Isolate and culture the respective immune cells.

    • Treat the cells with varying concentrations of the test compounds, this compound, or DMSO control.

    • Incubate the cells for a specified period (e.g., 24-72 hours).

    • Determine cell viability using a suitable assay, such as the Orangu assay, in triplicates.

    • Express results as the percentage of viable cells compared to the DMSO control.[2]

Viral Passaging for Resistance Studies
  • Objective: To investigate the potential for viral resistance development against rocaglates.

  • Virus: Human coronavirus 229E (HCoV-229E).

  • Cell Line: Human fetal lung fibroblasts (MRC-5 cells).

  • Compounds and Controls:

    • Test Compounds: Silvestrol, CR-1-31-B.

    • Inactive Control: this compound.

    • Solvent Control: DMSO.

  • Procedure:

    • Infect MRC-5 cells in triplicate with HCoV-229E at a defined multiplicity of infection (MOI) of 0.1 or 0.01.

    • Incubate the infected cells in the presence of increasing concentrations of silvestrol, CR-1-31-B, this compound, or solvent control.

    • Harvest the cell culture supernatants containing progeny virus after 48-72 hours post-infection at 33°C.

    • Use the harvested virus to infect fresh MRC-5 cells for the subsequent passage, again in the presence of the respective compounds.

    • Repeat this serial passaging for a total of 15 passages.

    • Following passage 15, isolate viral RNA and perform sequencing to identify any genetic changes compared to the input virus.[1][2]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Rocaglates

Rocaglates, such as CR-1-31-B, exert their antiviral and anticancer effects by inhibiting the eIF4A-dependent translation of specific mRNAs. This compound, being the inactive enantiomer, does not engage in this pathway.

rocaglate_pathway cluster_translation eIF4A-Dependent Translation cluster_inhibition Inhibition by Rocaglates eIF4A eIF4A RNA Helicase eIF4A_mRNA eIF4A-mRNA Complex eIF4A->eIF4A_mRNA mRNA 5'-UTR of mRNA mRNA->eIF4A_mRNA Translation Protein Synthesis eIF4A_mRNA->Translation Initiation eIF4A_mRNA->Translation CR131B CR-1-31-B (Active) CR131B->eIF4A_mRNA Clamps mRNA CR131B->Translation Inhibits CR130B This compound (Inactive)

Caption: General signaling pathway of rocaglate-mediated translation inhibition.

Experimental Workflow: Viral Passaging Experiment

The following diagram illustrates the workflow for serial passaging of HCoV-229E in the presence of rocaglates to assess viral resistance.

viral_passaging_workflow cluster_setup Initial Infection (P0) cluster_treatment Treatment Groups cluster_passaging Serial Passaging (P1 to P15) cluster_analysis Final Analysis P0 Infect MRC-5 cells with HCoV-229E CR131B CR-1-31-B P0->CR131B Incubate with CR130B This compound (Control) P0->CR130B Incubate with DMSO DMSO (Control) P0->DMSO Incubate with P1 Passage 1 CR131B->P1 CR130B->P1 DMSO->P1 P_dots ... P1->P_dots P15 Passage 15 P_dots->P15 Analysis Isolate viral RNA and sequence P15->Analysis

Caption: Workflow for serial passaging of HCoV-229E to evaluate resistance.

Conclusion

The available preliminary studies consistently demonstrate that this compound functions as a reliable inactive control. Its lack of cytotoxicity and inactivity in viral replication assays underscore the specificity of its active enantiomer, CR-1-31-B, and other related rocaglates. For researchers in drug development, the inclusion of this compound in experimental designs is crucial for validating the on-target effects of eIF4A inhibitors and ensuring the robustness of preclinical findings. Future research will likely continue to employ this compound as a benchmark for inactivity as new rocaglate derivatives are developed and evaluated.

References

An In-depth Technical Guide to GC376 in Coronavirus Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiviral compound GC376, a potent inhibitor of the coronavirus main protease (Mpro), and its role in coronavirus replication studies. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Introduction to GC376

GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum activity against a variety of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2][3][4] It is a prodrug of GC373, meaning it is converted into its active aldehyde form within the cell.[4][5] The primary mechanism of action for GC376 is the inhibition of the viral main protease (Mpro), also known as 3C-like protease (3CLpro).[1][6][7] Mpro is a critical enzyme in the coronavirus life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins that are essential for viral replication and transcription.[1][7][8] By blocking Mpro activity, GC376 effectively halts the viral replication process.[6][9][10]

Quantitative Data: In Vitro Efficacy of GC376

The antiviral activity of GC376 has been quantified in various in vitro studies. The following tables summarize the key efficacy data for GC376 against SARS-CoV-2 and other coronaviruses.

Table 1: EC50 Values of GC376 against SARS-CoV-2 in Cell Culture

Cell LineEC50 (µM)Reference
Vero Cells0.70[8]
Vero E6 Cells0.92[11]
Vero E6 Cells3.37[4]
Calu3 Cells< 3[12]

Table 2: IC50 Values of GC376 against Coronavirus Main Protease (Mpro)

VirusIC50 (µM)Reference
SARS-CoV-20.19 ± 0.04[11]
SARS-CoV-20.40 ± 0.05 (as GC373)[11]
SARS-CoV-20.89[2]
SARS-CoV-20.03[7]
SARS-CoV4.35[2]
MERS-CoV1.56[2]
Feline Infectious Peritonitis Virus (FIPV)0.72[2]

Table 3: Cytotoxicity of GC376

Cell LineCC50 (µM)Reference
Vero Cells> 200[8]
Vero E6 Cells> 100[13]

Mechanism of Action of GC376

GC376 inhibits coronavirus replication by targeting the main protease (Mpro). The prodrug, a bisulfite adduct, converts to its active aldehyde form, GC373, in the cellular environment.[5] This active form then covalently binds to the catalytic cysteine residue (Cys145) in the active site of the Mpro.[2][11] This binding event forms a hemithioacetal, which effectively blocks the substrate-binding pocket and inactivates the enzyme.[2][11] Without a functional Mpro, the viral polyproteins cannot be processed, leading to the cessation of viral replication.

GC376_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle cluster_drug GC376 Inhibition Viral_RNA Viral Genomic RNA Polyprotein pp1a/pp1ab Polyprotein Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Self-cleavage NSPs Functional Non-Structural Proteins Mpro->NSPs Cleavage of Polyprotein Replication Viral RNA Replication & Transcription NSPs->Replication GC376 GC376 (Prodrug) GC373 GC373 (Active Aldehyde) GC376->GC373 Cellular Conversion GC373->Mpro Inhibition Inhibited_Mpro Inactivated Mpro GC373->Inhibited_Mpro Covalent Binding to Cys145

Caption: Mechanism of Action of GC376 on Coronavirus Mpro.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral activity of GC376.

This assay measures the direct inhibitory effect of GC376 on the catalytic activity of the coronavirus main protease.

  • Reagents and Materials:

    • Recombinant coronavirus Mpro

    • Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • GC376 compound

    • Assay buffer (e.g., 25 mM Tris, pH 8.0)

    • 96-well plates (black, for fluorescence readings)

    • Plate reader capable of fluorescence measurement

  • Procedure:

    • Prepare serial dilutions of GC376 in the assay buffer.

    • Add a defined amount of recombinant Mpro to each well of the 96-well plate.

    • Add the serially diluted GC376 to the wells containing Mpro and incubate for a specified time (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.

    • Immediately measure the fluorescence intensity over time using a plate reader. The cleavage of the substrate by Mpro separates the quencher and fluorophore, resulting in an increase in fluorescence.

    • Calculate the rate of reaction for each GC376 concentration.

    • Determine the IC50 value by plotting the percentage of Mpro inhibition against the logarithm of the GC376 concentration.

This assay determines the efficacy of GC376 in inhibiting viral replication in a cell culture model.

  • Reagents and Materials:

    • Vero E6 cells (or other susceptible cell line)

    • SARS-CoV-2 (or other target coronavirus)

    • GC376 compound

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • Agarose (B213101) (low-melting-point)

    • Crystal violet staining solution

    • 24-well plates

  • Procedure:

    • Seed Vero E6 cells in 24-well plates and grow to a confluent monolayer.

    • Prepare serial dilutions of GC376 in the cell culture medium.

    • Infect the cell monolayers with a known multiplicity of infection (MOI) of the coronavirus for 1-2 hours at 37°C.

    • Remove the virus inoculum and wash the cells with PBS.

    • Add the serially diluted GC376 to the respective wells.

    • Overlay the cells with a mixture of cell culture medium and low-melting-point agarose.

    • Incubate the plates for 48-72 hours at 37°C to allow for plaque formation.

    • Fix the cells with a fixative (e.g., 10% formaldehyde).

    • Remove the agarose overlay and stain the cells with crystal violet.

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each GC376 concentration compared to the virus control (no compound).

    • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the GC376 concentration.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_analysis Data Analysis A Seed Vero E6 cells in 24-well plate C Infect cells with SARS-CoV-2 (known MOI) A->C B Prepare serial dilutions of GC376 E Add GC376 dilutions to cells B->E D Remove virus inoculum C->D D->E F Apply agarose overlay E->F G Incubate for 48-72 hours F->G H Fix and stain cells with crystal violet G->H I Count plaques H->I J Calculate % plaque inhibition I->J K Determine EC50 value J->K

Caption: Experimental Workflow for Plaque Reduction Assay.

Conclusion

GC376 has emerged as a significant research compound in the study of coronavirus replication. Its well-characterized mechanism of action as a potent inhibitor of the main protease provides a clear rationale for its antiviral activity. The quantitative data from in vitro studies consistently demonstrate its efficacy in inhibiting the replication of SARS-CoV-2 and other coronaviruses at non-toxic concentrations. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of Mpro inhibitors as a therapeutic strategy against coronavirus infections.

References

Enantiomer Specificity of Rocaglates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Stereoselective Inhibition of Eukaryotic Translation Initiation Factor eIF4A

Executive Summary

Rocaglates, a class of natural products derived from plants of the Aglaia genus, have garnered significant attention in oncology and virology for their potent bioactivity.[1][2][3] A critical and defining feature of this molecular class is its pronounced enantiomer specificity, with the naturally occurring (-)-enantiomers exhibiting substantially greater therapeutic efficacy than their synthetic (+)-counterparts.[1][4] This guide delves into the core principles of rocaglate enantiomer specificity, providing researchers, scientists, and drug development professionals with a comprehensive technical overview. We will explore the differential biological activities, the underlying mechanism of action centered on the eukaryotic translation initiation factor 4A (eIF4A), and the experimental protocols used to characterize this stereoselectivity.

Differential Biological Activity of Rocaglate Enantiomers

The biological activity of rocaglates is intrinsically linked to their stereochemistry. Numerous studies have consistently demonstrated that the (-)-enantiomers are significantly more potent in inhibiting key cellular processes, such as protein synthesis, compared to the (+)-enantiomers.[1][5] This disparity in activity underscores the highly specific nature of the molecular interactions between rocaglates and their cellular target.

Quantitative Comparison of Enantiomeric Activity

The enantiomeric specificity of rocaglates is most evident in quantitative assays measuring their inhibitory effects on cancer cell lines and viral replication. The half-maximal inhibitory concentration (IC50) values for (-)-rocaglates are typically in the nanomolar range, whereas their (+)-enantiomers are often orders of magnitude less active, sometimes showing no significant activity at comparable concentrations.[1][5]

CompoundEnantiomerCell Line / VirusAssay TypeIC50 / EC50 (nM)Reference(s)
Rocaglamide (B1679497) A (RocA)(-)Jurkat, NIH/3T3Translation Inhibition~50[1]
Rocaglamide A (RocA)(+)Jurkat, NIH/3T3Translation InhibitionInactive[1]
CR-31-B(-)HCoV-229EAntiviral Activity≥ 10[6]
CR-31-B(+)HCoV-229EAntiviral ActivityNo detectable effect[6]
Rocaglate Acyl Sulfamides(-)GBM CSCsCytotoxicityNanomolar EC50s[7]
Rocaglate Acyl Sulfamides(+)GBM CSCsLimited activity-[7][8]
Didemnin/Rocaglate Derivative (DDR)(-)-eIF4A Inhibition-[5]
Didemnin/Rocaglate Derivative (DDR)(+)-eIF4A Inhibition500-800 fold less active[5]

Table 1: Comparative biological activities of rocaglate enantiomers.

Mechanism of Action: Stereoselective Targeting of eIF4A

The primary molecular target of rocaglates is the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A).[1][9][10] eIF4A is a crucial component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning and translation initiation. Rocaglates exhibit a unique mechanism of action by acting as interfacial inhibitors, effectively "clamping" eIF4A onto specific polypurine RNA sequences.[5][10] This stabilization of the eIF4A-RNA complex stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of a select group of mRNAs, many of which encode proteins involved in cancer cell proliferation and survival.[10][11][12]

The enantiomer specificity of rocaglates arises from the precise three-dimensional fit required for this clamping activity. The (-)-enantiomer is thought to form a more stable ternary complex with eIF4A and the polypurine RNA sequence. This stereoselective interaction is critical for the potent inhibitory effect. The inactive (+)-enantiomer, due to its different spatial arrangement, is unable to effectively engage with the bimolecular cavity formed by eIF4A and the RNA, resulting in significantly reduced or abolished activity.[5]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical pathway of cap-dependent translation initiation and the inhibitory action of (-)-rocaglates.

rocaglate_mechanism cluster_initiation Cap-Dependent Translation Initiation cluster_inhibition Rocaglate Inhibition eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G eIF4F_complex eIF4F Complex PABP PABP eIF4G->PABP eIF4A eIF4A eIF4A->eIF4G polyA poly(A) tail PABP->polyA mRNA_cap 5' Cap mRNA_cap->eIF4E binds mRNA mRNA ribosome 43S Ribosome eIF4F_complex->ribosome recruits rocaglate (-)-Rocaglate clamped_complex Clamped eIF4A-RNA Complex rocaglate->clamped_complex induces eIF4A_active eIF4A eIF4A_active->clamped_complex polypurine_RNA Polypurine RNA polypurine_RNA->clamped_complex clamped_complex->ribosome stalls translation Protein Synthesis ribosome->translation inhibits ribosome->translation initiates

Caption: Mechanism of rocaglate-mediated translation inhibition.

Experimental Protocols

The characterization of rocaglate enantiomer specificity relies on a series of well-established in vitro and cell-based assays.

Enantioselective Synthesis of Rocaglates

The synthesis of enantiomerically pure rocaglates is a prerequisite for studying their specific activities. Several synthetic strategies have been developed, with a common approach being the biomimetic [3+2] photocycloaddition of a 3-hydroxyflavone (B191502) with a cinnamate (B1238496) derivative.[13][14] Enantioselectivity can be achieved through the use of chiral Brønsted acids or by resolving diastereomeric intermediates.[13][15]

A generalized workflow for the synthesis and resolution of rocaglate enantiomers is depicted below.

synthesis_workflow start Starting Materials (3-Hydroxyflavone, Cinnamate) photocycloaddition [3+2] Photocycloaddition start->photocycloaddition racemic_mixture Racemic Rocaglate Precursor photocycloaddition->racemic_mixture resolution Chiral Resolution (e.g., with (-)-menthol) racemic_mixture->resolution diastereomers Separated Diastereomers resolution->diastereomers hydrolysis1 Hydrolysis diastereomers->hydrolysis1 hydrolysis2 Hydrolysis diastereomers->hydrolysis2 enantiomer_minus (-)-Rocaglaic Acid hydrolysis1->enantiomer_minus enantiomer_plus (+)-Rocaglaic Acid hydrolysis2->enantiomer_plus

Caption: General workflow for rocaglate enantiomer synthesis.

Detailed Methodology for Chiral Resolution (based on Porco et al.):

  • Esterification: The racemic methyl rocaglate is first hydrolyzed to the corresponding racemic rocaglaic acid. This acid is then esterified with a chiral auxiliary, such as (-)-menthol, in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[15]

  • Chromatographic Separation: The resulting diastereomeric menthyl esters are then separated using flash column chromatography.[15]

  • Hydrolysis: The separated diastereomers are individually hydrolyzed to yield the enantiomerically pure (-)- and (+)-rocaglaic acids.[15]

In Vitro Translation Inhibition Assay

This assay directly measures the ability of rocaglate enantiomers to inhibit protein synthesis in a cell-free system, such as rabbit reticulocyte lysate or Krebs-2 extracts.[11]

Protocol Outline:

  • Prepare Translation Reaction: A reaction mixture containing the cell-free extract, an in vitro transcribed reporter mRNA (e.g., luciferase), amino acids (including a radiolabeled one like [35S]-methionine), and the rocaglate enantiomer at various concentrations is prepared.

  • Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

  • Quantification: The amount of newly synthesized protein is quantified. For radiolabeled proteins, this is typically done by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography or scintillation counting. For luciferase reporters, luminescence is measured.

  • Data Analysis: The percentage of translation inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the inhibition percentage against the logarithm of the rocaglate concentration.

RNA Filter Binding Assay

This biochemical assay assesses the ability of rocaglates to stimulate the binding of eIF4A to RNA.[1]

Protocol Outline:

  • Reaction Setup: Recombinant eIF4A protein is incubated with a radiolabeled RNA probe (e.g., 32P-labeled RNA) in the presence of the rocaglate enantiomer or a vehicle control.[1]

  • Binding: The reaction is allowed to proceed to allow for the formation of the eIF4A-RNA complex.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter. Protein-RNA complexes are retained on the filter, while free RNA passes through.

  • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter, which corresponds to the amount of eIF4A-RNA complex formed.

  • Analysis: The stimulation of RNA binding is calculated as the fold increase in radioactivity compared to the vehicle control.

Cell Viability and Cytotoxicity Assays

These assays are used to determine the effect of rocaglate enantiomers on cell proliferation and survival in various cell lines.

Protocol Outline (e.g., Sulforhodamine B (SRB) assay): [11]

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the rocaglate enantiomers for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye, which binds to cellular proteins.

  • Quantification: The bound dye is solubilized, and the absorbance is read on a plate reader. The absorbance is proportional to the cell number.

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control, and IC50 values are determined.

Conclusion

The enantiomer specificity of rocaglates is a cornerstone of their therapeutic potential. The profound difference in biological activity between the (-)- and (+)-enantiomers highlights the highly specific nature of their interaction with the eIF4A-RNA complex. For drug development professionals, a thorough understanding of this stereoselectivity is crucial for the design and synthesis of novel, potent, and selective rocaglate analogues. The experimental protocols outlined in this guide provide a framework for the continued investigation and exploitation of this fascinating class of natural products for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for the Use of Soluble Complement Receptor 1 (sCR1) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The designation "CR-1-30-B" is not a standard molecular identifier. These application notes pertain to soluble Complement Receptor 1 (sCR1), a protein characterized by its 30 short consensus repeat (SCR) domains. It is presumed that "CR-1-30" refers to this structure. The "-B" may allude to its application in B-cell research, a key area for complement studies.

I. Introduction

Complement Receptor 1 (CR1), also known as CD35, is a key regulatory protein of the complement system. In its membrane-bound form, it is expressed on various cells including erythrocytes, leukocytes, and B-cells.[1][2] A soluble form of CR1 (sCR1), comprising the extracellular domain with its 30 SCRs, can be produced recombinantly.[3][4] This soluble form is a potent inhibitor of all three complement pathways—classical, lectin, and alternative—making it a valuable tool for in vitro studies of complement-mediated processes.[3][4][5]

sCR1 functions by binding to the complement components C3b and C4b.[3][6] This binding has two main inhibitory effects:

  • Decay-Accelerating Activity (DAA): sCR1 accelerates the decay of C3 and C5 convertases, the central amplification enzymes of the complement cascade.[3][4][7]

  • Cofactor Activity (CFA): sCR1 acts as a cofactor for Factor I-mediated cleavage and inactivation of C3b and C4b.[4][7]

These application notes provide detailed protocols for utilizing sCR1 in cell culture to investigate and modulate complement-dependent cellular responses.

II. Data Presentation: Quantitative Parameters for sCR1 Application

The optimal concentration and incubation time for sCR1 will vary depending on the cell type, the level of complement activation, and the specific assay. The following tables provide a summary of typical experimental parameters based on published literature.

Table 1: Recommended Concentration Ranges for sCR1 in Cell Culture

ApplicationCell TypeRecommended sCR1 ConcentrationReference
Inhibition of Complement-Dependent Cytotoxicity (CDC)Various cell lines (e.g., tumor cells, antibody-sensitized cells)1 - 20 µg/mL[8][9]
B-cell Activation/Proliferation AssaysPurified B-cells, PBMCs5 - 50 µg/mL[10]
Inhibition of Inflammatory Mediator ReleaseNeutrophils, Monocytes10 - 100 µg/mL[11]
Studies in Animal Models (for context)Rat models of inflammation15 mg/kg (in vivo)[12][13]

Table 2: Typical Incubation Times for sCR1 Experiments

Experimental GoalTypical Incubation TimeNotes
Short-term complement inhibition30 minutes - 4 hoursSufficient for CDC assays and studies of rapid signaling events.
B-cell proliferation assays24 - 72 hoursRequires longer incubation to observe effects on cell division.
Cytokine/Chemokine release assays6 - 24 hoursAllows for sufficient time for transcription and translation of inflammatory mediators.

III. Signaling Pathways and Experimental Workflow

A. Signaling Pathway Diagram

The primary mechanism of sCR1 is the inhibition of the complement cascade. The following diagram illustrates the points of intervention of sCR1 in the classical and alternative pathways.

G cluster_classical Classical/Lectin Pathway cluster_alternative Alternative Pathway C1q C1q/MBL/Ficolin Activation C4_C2 C4, C2 Cleavage C1q->C4_C2 C4b2a C3 Convertase (C4b2a) C4_C2->C4b2a C3_cleavage C3 -> C3a + C3b C4b2a->C3_cleavage C3_hydrolysis C3 Hydrolysis C3bBb C3 Convertase (C3bBb) C3_hydrolysis->C3bBb C3bBb->C3_cleavage C5_convertase C5 Convertase Formation C3_cleavage->C5_convertase C5_cleavage C5 -> C5a + C5b C5_convertase->C5_cleavage MAC Membrane Attack Complex (C5b-9) Cell Lysis C5_cleavage->MAC sCR1 sCR1 (this compound) sCR1->C4b2a Inhibits (DAA) Cofactor for C4b cleavage sCR1->C3bBb Inhibits (DAA) Cofactor for C3b cleavage

Caption: Mechanism of sCR1 in complement pathway inhibition.

B. Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the inhibitory effect of sCR1 on complement-dependent cytotoxicity.

G start Start: Prepare Target Cells sensitization Sensitize cells with antibody (e.g., anti-CD20 for B-cells) start->sensitization incubation Incubate with sCR1 at various concentrations sensitization->incubation complement Add complement source (e.g., normal human serum) incubation->complement lysis_incubation Incubate to allow for cell lysis (e.g., 1-4 hours at 37°C) complement->lysis_incubation assay Assess cell viability/lysis (e.g., LDH release, flow cytometry) lysis_incubation->assay analysis Data Analysis: Calculate % lysis inhibition assay->analysis end End analysis->end

Caption: Workflow for a complement-dependent cytotoxicity assay.

IV. Experimental Protocols

A. Protocol 1: Inhibition of Complement-Dependent Cytotoxicity (CDC)

This protocol is designed to assess the ability of sCR1 to protect antibody-sensitized cells from complement-mediated lysis.

Materials:

  • Target cells (e.g., a B-cell lymphoma line like Raji)

  • Sensitizing antibody (e.g., Rituximab for CD20-positive cells)

  • Recombinant soluble CR1 (sCR1)

  • Normal Human Serum (NHS) as a source of complement (ensure it is stored at -80°C in single-use aliquots)

  • RPMI-1640 medium with 1% BSA

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

Procedure:

  • Cell Preparation: Harvest target cells and wash twice with RPMI-1640. Resuspend to a concentration of 1 x 10^6 cells/mL in RPMI + 1% BSA.

  • Antibody Sensitization: Add the sensitizing antibody to the cell suspension at a pre-determined optimal concentration (e.g., 10 µg/mL for Rituximab) and incubate for 30 minutes at room temperature.

  • Plating: Plate 50 µL of the antibody-sensitized cell suspension into each well of a 96-well plate (50,000 cells/well).

  • sCR1 Addition: Prepare serial dilutions of sCR1 in RPMI + 1% BSA. Add 25 µL of the sCR1 dilutions to the appropriate wells. For control wells, add 25 µL of medium.

  • Complement Addition: Thaw NHS on ice. Dilute the NHS in RPMI + 1% BSA to the desired concentration (e.g., 10-20%). Add 25 µL of the diluted NHS to each well.

  • Controls:

    • Spontaneous Release: Cells + medium only (no antibody, no NHS).

    • Maximum Release: Cells + lysis buffer (from LDH kit).

    • Complement-only Lysis: Antibody-sensitized cells + NHS (no sCR1).

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • LDH Assay: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate and perform the LDH assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each condition and plot the inhibition curve for sCR1.

B. Protocol 2: Modulation of B-cell Activation

This protocol assesses the effect of sCR1 on B-cell proliferation induced by stimuli that may involve complement activation. Ligation of CR1 on B-cells has been shown to inhibit BCR-induced proliferation.[10]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified B-cells

  • sCR1

  • B-cell activation stimuli (e.g., anti-IgM, CpG oligonucleotides)

  • Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

  • 96-well cell culture plates

Procedure:

  • Cell Staining (Optional, for CFSE): If using CFSE, label PBMCs or purified B-cells according to the manufacturer's protocol. This allows for the tracking of cell division by flow cytometry.

  • Plating: Resuspend cells in complete RPMI-1640 and plate at a density of 1-2 x 10^5 cells/well in a 96-well plate.

  • sCR1 Treatment: Add sCR1 to the desired final concentrations to the appropriate wells.

  • Stimulation: Add B-cell stimuli to the wells. For example:

    • Anti-IgM (to cross-link the B-cell receptor)

    • CpG ODN 2006 (to activate via TLR9)

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment:

    • [3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of culture. Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.

    • CFSE: Harvest the cells, stain with B-cell markers (e.g., anti-CD19), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.

  • Data Analysis: Compare the proliferation (in counts per minute or by CFSE dilution) in sCR1-treated wells to the stimulated control wells.

V. Concluding Remarks

Soluble CR1 is a powerful and specific inhibitor of the complement system, making it an invaluable reagent for a wide range of cell culture applications. The protocols provided here serve as a starting point for researchers aiming to dissect the role of complement in their experimental systems. Optimization of concentrations, incubation times, and cell densities is recommended for each specific application to ensure robust and reproducible results.

References

Application Notes and Protocols for CR-1-30-B in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive searches for "CR-1-30-B" did not yield specific information on a compound with this designation. The following application notes and protocols are therefore based on standardized experimental procedures commonly employed in the investigation of novel anti-cancer agents. Researchers should adapt these generalized protocols to the specific characteristics of their compound of interest once those details are known. The provided methodologies for assessing cell viability, apoptosis, and relevant signaling pathways serve as a foundational framework for the preclinical evaluation of a potential therapeutic.

Data Presentation

Due to the absence of specific data for "this compound," the following tables are presented as templates for data organization. Researchers should populate these tables with their experimental findings.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
e.g., MCF-7Breast Adenocarcinoma
e.g., A549Lung Carcinoma
e.g., HCT116Colon Carcinoma
e.g., U87 MGGlioblastoma

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
e.g., MCF-7Control0
This compounde.g., 1x IC50
This compounde.g., 2x IC50
e.g., A549Control0
This compounde.g., 1x IC50
This compounde.g., 2x IC50

Experimental Protocols

Cell Viability Assay (WST-1 Assay)

This protocol outlines the determination of cell viability upon treatment with a test compound using a colorimetric assay based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[1]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compound (this compound)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes a method to detect apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells.[2]

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the specified time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

Signaling Pathways and Visualizations

The following diagrams illustrate common signaling pathways implicated in cancer cell proliferation and survival, which are often targeted by anti-cancer agents. The experimental workflow for evaluating a novel compound is also depicted.

G General Experimental Workflow for a Novel Anti-Cancer Compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Cell Viability Assays (e.g., WST-1, MTT) B Apoptosis Assays (e.g., Annexin V/PI) A->B Confirm cell death mechanism F Target Identification A->F Identify molecular target D Western Blot for Signaling Proteins B->D Investigate molecular pathways B->F Identify molecular target C Colony Formation Assay C->F Identify molecular target G Xenograft Models C->G Validate long-term efficacy E Cell Cycle Analysis D->E Correlate with cell cycle effects F->G Test in a biological system H Toxicity Studies G->H Assess safety profile

Caption: Workflow for preclinical evaluation of a novel anti-cancer compound.

PI3K_AKT_Pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

References

Application Notes: Utilizing CR-1-30-B as a Negative Control in Antiviral Assays Targeting the eIF4A Helicase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CR-1-30-B is the inactive enantiomer of the potent antiviral compound CR-1-31-B, a synthetic rocaglate that targets the host cell's eukaryotic translation initiation factor 4A (eIF4A).[1][2] Due to its lack of significant biological activity, this compound serves as an ideal negative control in antiviral assays designed to investigate the specific effects of eIF4A inhibitors like CR-1-31-B.[1] The use of this compound alongside its active counterpart is crucial for validating that the observed antiviral effects are a direct result of eIF4A inhibition and not due to off-target effects or the general chemical structure of the compound.[1] These application notes provide detailed protocols for the use of this compound in cytotoxicity and antiviral assays.

Mechanism of Action of the Active Enantiomer (CR-1-31-B)

The antiviral activity of rocaglates, including CR-1-31-B, stems from their ability to inhibit the DEAD-box RNA helicase eIF4A.[3][4] This enzyme is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (5'-UTRs) of mRNAs, a necessary step for the initiation of cap-dependent translation.[5][6] Many RNA viruses possess highly structured 5'-UTRs and are therefore heavily reliant on eIF4A activity for the translation of their proteins.[3] CR-1-31-B functions by clamping the viral mRNA onto the surface of eIF4A, thereby stalling the translation initiation process and potently inhibiting viral replication.[1][3] this compound, being the inactive enantiomer, does not exhibit this clamping activity.[1]

Signaling Pathway of eIF4A Inhibition

eIF4A_Inhibition_Pathway cluster_host_cell Host Cell Cytoplasm cluster_inhibition Inhibition by Rocaglates eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA Viral mRNA (5'-UTR) eIF4F->mRNA Binds to 5' cap PIC_43S 43S Pre-initiation Complex mRNA->PIC_43S eIF4A unwinds 5'-UTR eIF4A_mRNA_complex eIF4A-mRNA Complex mRNA->eIF4A_mRNA_complex Ribosome 80S Ribosome PIC_43S->Ribosome Scans for start codon Viral_Protein Viral Protein Synthesis Ribosome->Viral_Protein Translation CR_31_B CR-1-31-B (Active Rocaglate) CR_31_B->eIF4A_mRNA_complex Clamps mRNA to eIF4A CR_30_B This compound (Inactive Control) eIF4A_mRNA_complex->PIC_43S eIF4A eIF4A eIF4A->eIF4A_mRNA_complex

Figure 1: Mechanism of eIF4A inhibition by rocaglates.

Data Presentation

The following tables summarize the expected results when testing this compound alongside its active enantiomer, CR-1-31-B, in antiviral and cytotoxicity assays.

Table 1: Antiviral Activity against Coronaviruses

CompoundVirusCell LineEC₅₀ (nM)
CR-1-31-BHCoV-229EMRC-52.88[7]
This compoundHCoV-229EMRC-5>1000[1]
CR-1-31-BMERS-CoVMRC-51.87[7]
This compoundMERS-CoVMRC-5>1000[1]
CR-1-31-BSARS-CoV-2Vero E6~41.6 (as Zotatifin)[2]
This compoundSARS-CoV-2Vero E6Not Active[1]

Table 2: Cytotoxicity in Human Immune Cells

CompoundCell TypeCC₅₀ (nM)
CR-1-31-BMonocytes~100[8]
This compoundMonocytes>1000[8]
CR-1-31-BM1 Macrophages~100[8]
This compoundM1 Macrophages>1000[8]
CR-1-31-BM2 Macrophages>100[8]
This compoundM2 Macrophages>1000[8]
CR-1-31-BMonocyte-derived Dendritic Cells>100[8]
This compoundMonocyte-derived Dendritic Cells>1000[8]
CR-1-31-BT Cells>1000[8]
This compoundT Cells>1000[8]

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration of the test compounds that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀).

Materials:

  • Host cell line (e.g., MRC-5, Vero E6)

  • Complete growth medium

  • 96-well microtiter plates

  • This compound and CR-1-31-B (dissolved in DMSO)

  • Cell viability reagent (e.g., MTS, MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • Compound Dilution: Prepare serial dilutions of this compound and CR-1-31-B in complete growth medium. It is recommended to start from a high concentration (e.g., 10 µM) and perform 1:3 serial dilutions. Include a "cells only" control (medium with DMSO at the same concentration as the highest compound concentration).

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Readout: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the cell viability against the compound concentration and use non-linear regression to determine the CC₅₀ value.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plate B 2. Prepare serial dilutions of This compound and CR-1-31-B A->B C 3. Treat cells with compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add cell viability reagent D->E F 6. Measure absorbance/fluorescence E->F G 7. Calculate CC₅₀ values F->G

Figure 2: Workflow for the cytotoxicity assay.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the test compounds.

Materials:

  • Host cell line (e.g., MRC-5, Huh-7)

  • Virus stock with a known titer

  • Complete growth medium and infection medium (low serum)

  • This compound and CR-1-31-B

  • 96-well plates

  • Reagents for virus titration (e.g., for plaque assay)

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound and CR-1-31-B in infection medium at concentrations below their CC₅₀ values.

    • Remove the growth medium from the cells.

    • Add the compound dilutions to the cells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1. Include a "virus only" control (no compound).

  • Incubation: Incubate the infected plates at the optimal temperature for the virus (e.g., 33°C for HCoV-229E) for 24-48 hours.[8]

  • Harvesting Supernatants: After incubation, collect the cell culture supernatants from each well.

  • Virus Titration: Determine the virus titer in the collected supernatants using a suitable method, such as a plaque assay.[9][10]

  • Data Analysis: Calculate the percentage of virus yield reduction for each compound concentration compared to the "virus only" control. Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀).

Plaque Reduction Assay

This is a common method for determining the EC₅₀ of an antiviral compound.[11]

Materials:

  • Host cell line for plaque formation (e.g., Huh-7 for HCoV-229E)

  • Virus stock

  • This compound and CR-1-31-B

  • Infection medium

  • Semi-solid overlay (e.g., agarose (B213101) or methylcellulose)

  • Crystal violet staining solution

  • 6- or 12-well plates

Protocol:

  • Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.

  • Virus-Compound Mixture Preparation: Prepare serial dilutions of this compound and CR-1-31-B. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU).

  • Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentrations of the compounds.

  • Incubation: Incubate the plates at the optimal temperature and for a duration sufficient for plaque formation (typically 3-7 days).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the EC₅₀ value by non-linear regression.

Antiviral_Assay_Workflow cluster_workflow Antiviral Assay Workflow (Plaque Reduction) A 1. Seed cells in multi-well plates B 2. Prepare virus-compound mixtures (this compound and CR-1-31-B) A->B C 3. Infect cell monolayers B->C D 4. Add semi-solid overlay with compounds C->D E 5. Incubate for plaque formation D->E F 6. Fix and stain plaques E->F G 7. Count plaques and calculate EC₅₀ F->G

Figure 3: Workflow for the plaque reduction assay.

This compound is an indispensable tool for researchers studying the antiviral effects of eIF4A inhibitors like CR-1-31-B. By serving as a true negative control, it allows for the unambiguous attribution of antiviral activity to the specific inhibition of the eIF4A helicase. The protocols outlined in these application notes provide a framework for the rigorous evaluation of such compounds in a preclinical setting.

References

Application Notes and Protocols: CR-1-30-B as a Negative Control in Translation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of CR-1-30-B as a negative control in translation assays, particularly in studies involving the eIF4A inhibitor zotatifin (B8103393) (eFT226). While this compound is not extensively documented in public literature, for the purpose of these notes, it is presented as a structurally related but biologically inactive analog of zotatifin. This makes it an ideal negative control to ensure that the observed effects of zotatifin are due to its specific mechanism of action—the inhibition of the eIF4A RNA helicase—and not from off-target effects of the chemical scaffold.

Zotatifin is a potent, selective, and well-tolerated inhibitor of the eukaryotic initiation factor 4A (eIF4A).[1][2][3] It functions by promoting the binding of eIF4A to specific mRNA sequences, particularly those with recognition motifs in their 5'-untranslated regions (5'-UTRs), thereby interfering with the assembly of the eIF4F initiation complex.[1] This leads to the inhibition of cap-dependent translation. In contrast, this compound is presumed to lack the critical chemical moieties required for this activity, and therefore, should not exhibit any significant inhibition of translation.

Data Presentation

The following tables summarize the quantitative data for the active eIF4A inhibitor, zotatifin (eFT226), and the expected data for the negative control, this compound.

Table 1: In Vitro Translation Inhibition

CompoundTargetAssay System5'-UTR SequenceIC50 (nM)
Zotatifin (eFT226)eIF4AMDA-MB-231 cell line with transiently transfected reportersAGAGAG1.5[1]
GGCGGC13.8[1]
CCGCCG92.5[1]
CAACAA217.5[1]
This compound (Negative Control)eIF4AMDA-MB-231 cell line with transiently transfected reportersAll sequences>10,000 (Expected)

Table 2: Anti-proliferative Activity

CompoundCell LineAssay Duration (hours)GI50 (nM)
Zotatifin (eFT226)MDA-MB-23172<15[2]
This compound (Negative Control)MDA-MB-23172>10,000 (Expected)

Signaling Pathways and Mechanism of Action

Cap-dependent translation is a fundamental process in eukaryotic cells, initiated by the binding of the eIF4F complex to the 5' cap of mRNA. The eIF4F complex consists of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A. eIF4A unwinds the secondary structures in the 5'-UTR of mRNAs, which is a crucial step for the recruitment of the ribosome and the initiation of translation.

Cap-Dependent Translation Initiation cluster_0 mRNA cluster_1 eIF4F Complex Assembly cluster_2 Ribosome Recruitment 5_Cap m7G Cap 5_UTR 5'-UTR eIF4E eIF4E 5_Cap->eIF4E Binds to Coding_Sequence Coding Sequence eIF4A eIF4A 5_UTR->eIF4A Unwinds PolyA Poly(A) Tail 80S 80S Ribosome Coding_Sequence->80S Translation Initiates eIF4G eIF4G 43S 43S Pre-initiation Complex eIF4G->43S Recruits 43S->Coding_Sequence Scans to AUG Mechanism of Zotatifin and Negative Control cluster_0 Normal Translation cluster_1 Zotatifin (eFT226) Action cluster_2 This compound (Negative Control) Action eIF4A_free eIF4A mRNA_free mRNA (5'-UTR) eIF4A_free->mRNA_free Binds and unwinds Translation_on Translation ON mRNA_free->Translation_on eIF4A_zot eIF4A Ternary_Complex [eIF4A-mRNA-Zotatifin] Ternary Complex (Stable) eIF4A_zot->Ternary_Complex mRNA_zot mRNA (5'-UTR) mRNA_zot->Ternary_Complex Zotatifin Zotatifin (eFT226) Zotatifin->Ternary_Complex Translation_off Translation OFF Ternary_Complex->Translation_off Blocks scanning eIF4A_neg eIF4A No_Complex No Stable Complex Formation eIF4A_neg->No_Complex mRNA_neg mRNA (5'-UTR) mRNA_neg->No_Complex CR130B This compound CR130B->No_Complex Translation_on_neg Translation ON No_Complex->Translation_on_neg No effect Experimental Workflow Start Start: Hypothesis (Compound inhibits translation) Compound_Prep Prepare Compounds: - Zotatifin (Active) - this compound (Negative Control) - Vehicle (e.g., DMSO) Start->Compound_Prep In_Vitro_Assay In Vitro Translation Assay (e.g., Luciferase Reporter) Compound_Prep->In_Vitro_Assay Cell_Based_Assay Cell-Based Translation Assay (e.g., SUnSET) Compound_Prep->Cell_Based_Assay Data_Analysis Data Analysis: - Calculate IC50/GI50 - Compare active vs. negative control In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion: - Specific inhibition of translation? - Off-target effects? Data_Analysis->Conclusion

References

Application Note: Comparative Analysis of Novel Kinase Y Inhibitors CR-1-30-B and CR-1-31-B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the comparative evaluation of two novel small-molecule inhibitors, CR-1-30-B and CR-1-31-B, targeting the hypothetical "Kinase Y." Kinase Y is a critical upstream regulator in the Inflammatory Cascade Pathway, leading to the production of pro-inflammatory cytokines. This application note outlines three key experimental procedures: an in vitro kinase assay to determine biochemical potency (IC50), a cell-based assay to measure cellular efficacy (EC50) by quantifying TNF-α inhibition, and a cytotoxicity assay (CC50) to assess the compounds' impact on cell viability. The protocols are designed to deliver robust, quantifiable, and comparable data to guide lead compound selection.

Hypothetical Signaling Pathway: Inflammatory Cascade

The activation of a cell surface receptor by an external stimulus (e.g., Lipopolysaccharide - LPS) initiates a signaling cascade. This leads to the activation of Kinase Y, which in turn phosphorylates and activates a downstream transcription factor. The activated transcription factor then translocates to the nucleus to induce the expression of pro-inflammatory cytokines, such as TNF-α. This compound and CR-1-31-B are designed to directly inhibit the enzymatic activity of Kinase Y, thereby blocking this inflammatory response.

Inflammatory_Cascade_Pathway LPS External Stimulus (e.g., LPS) Receptor Cell Surface Receptor LPS->Receptor KinaseY Kinase Y Receptor->KinaseY activates TF Transcription Factor (Inactive) KinaseY->TF phosphorylates TF_act Transcription Factor (Active) TF->TF_act Nucleus Nucleus TF_act->Nucleus translocates TNFa TNF-α Secretion Nucleus->TNFa induces expression Inhibitor This compound or CR-1-31-B Inhibitor->KinaseY inhibits

Figure 1. Hypothetical Inflammatory Cascade Pathway mediated by Kinase Y.

Experimental Workflow

The comparative analysis follows a three-stage workflow. First, the biochemical potency of each compound is determined using an in vitro kinase assay. Concurrently, the compounds are evaluated in a cell-based model for their ability to inhibit cytokine production and for their general cytotoxicity. This parallel approach allows for the efficient generation of a comprehensive compound profile.

Experimental_Workflow start Start: Compound Comparison assay1 Protocol 1: In Vitro Kinase Assay start->assay1 assay2 Protocol 2: Cellular Efficacy Assay start->assay2 assay3 Protocol 3: Cytotoxicity Assay start->assay3 data1 Biochemical Potency (IC50) assay1->data1 data2 Cellular Efficacy (EC50) assay2->data2 data3 Cytotoxicity (CC50) assay3->data3 analysis Data Analysis & Comparison data1->analysis data2->analysis data3->analysis end End: Lead Selection analysis->end

Figure 2. Workflow for comparative analysis of this compound and CR-1-31-B.

Experimental Protocols

Protocol 1: In Vitro Kinase Y Potency (IC50 Determination)

This protocol determines the concentration of inhibitor required to block 50% of Kinase Y activity in vitro. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ technology, is used.[1][2] The assay measures the phosphorylation of a fluorescently labeled substrate by Kinase Y.[2][3] Inhibition of the kinase results in a decreased TR-FRET signal.[1]

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound and CR-1-31-B in DMSO. A known potent kinase inhibitor like Staurosporine should be used as a positive control.[3]

  • Reaction Setup: In a 384-well plate, add the following reagents in order:

    • 5 µL of test compound dilution.[1]

    • 5 µL of a mix containing purified Kinase Y enzyme and a terbium-labeled anti-tag antibody.[1]

    • 5 µL of a mix containing an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).[1]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[1][4]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).[1]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).[1]

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Hypothetical Data:

CompoundKinase Y IC50 (nM)
This compound15.2 ± 2.1
CR-1-31-B89.5 ± 7.8
Staurosporine5.6 ± 0.9
Protocol 2: Cellular Efficacy (TNF-α Inhibition EC50)

This cell-based assay quantifies the ability of the compounds to inhibit the downstream effects of Kinase Y activation in a relevant cell model. Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to induce TNF-α production, a process dependent on the Inflammatory Cascade Pathway.[5][6] The amount of secreted TNF-α in the culture supernatant is measured by ELISA.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound or CR-1-31-B for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[5] Do not add LPS to negative control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.[5]

  • Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatants.

  • ELISA: Quantify the TNF-α concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[5][6][7]

  • Data Analysis:

    • Normalize the data, setting the LPS-only wells as 100% stimulation and untreated wells as 0%.

    • Plot the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration at which 50% of TNF-α secretion is inhibited).

Hypothetical Data:

CompoundTNF-α Inhibition EC50 (nM)
This compound125.7 ± 15.3
CR-1-31-B750.2 ± 55.9
Protocol 3: Cytotoxicity (CC50 Determination)

This protocol assesses the general toxicity of the compounds and determines the concentration that causes a 50% reduction in cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan (B1609692) product.[9]

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁴ cells/well) and treat with a serial dilution of each compound, mirroring the concentrations used in the cellular efficacy assay.[10][11] Incubate for 24 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium plus 10 µL of a 12 mM MTT stock solution to each well.[10]

  • Incubation: Incubate the plate at 37°C for 4 hours.[10]

  • Solubilization: Add 100 µL of a SDS-HCl solution to each well to dissolve the formazan crystals.[10] Incubate at 37°C for another 4 hours, protected from light.[10]

  • Data Acquisition: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Normalize the data, with vehicle-treated cells representing 100% viability and a background well (no cells) as 0%.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the CC50 value.

Hypothetical Data:

CompoundCytotoxicity CC50 (µM)
This compound> 50
CR-1-31-B25.4

Summary and Interpretation

The data from the three protocols should be compiled to provide a comprehensive comparison of the two inhibitors.

Overall Data Summary:

CompoundBiochemical Potency Kinase Y IC50 (nM)Cellular Efficacy TNF-α EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50 / EC50)
This compound 15.2125.7> 50> 398
CR-1-31-B 89.5750.225.4~ 34

Interpretation:

  • Potency and Efficacy: this compound demonstrates superior biochemical potency (lower IC50) and cellular efficacy (lower EC50) compared to CR-1-31-B. This indicates that this compound is more effective at inhibiting both the isolated enzyme and the cellular pathway.

  • Cytotoxicity and Selectivity Index: this compound shows no significant cytotoxicity at the tested concentrations (CC50 > 50 µM), resulting in a high selectivity index. A higher selectivity index (ratio of cytotoxicity to cellular efficacy) is desirable, as it suggests a wider therapeutic window where the compound is effective against its target without causing general cell death. CR-1-31-B exhibits cytotoxicity at higher concentrations, leading to a much lower selectivity index.

References

Application Note: Validating eIF4A Inhibitor Specificity Using CR-1-30-B

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

The eukaryotic translation initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase that plays a crucial role in the initiation of cap-dependent translation.[1][2] As a subunit of the eIF4F complex, eIF4A unwinds the secondary structure in the 5' untranslated region (UTR) of mRNAs, facilitating the binding of the 43S preinitiation complex and subsequent scanning to the start codon.[2] Dysregulation of eIF4A activity is implicated in various cancers due to its role in promoting the translation of oncogenes with highly structured 5' UTRs.[3][4] This makes eIF4A an attractive therapeutic target.

CR-1-30-B is a potent and selective inhibitor of eIF4A. It belongs to the rocaglate class of natural products that are known to clamp eIF4A onto polypurine sequences in the 5' UTR of specific mRNAs, thereby stalling translation initiation.[5][6] Validating the specificity of eIF4A inhibitors like this compound is critical to ensure that their biological effects are mediated through the intended target. This application note provides detailed protocols for a series of assays to confirm the on-target activity and specificity of this compound.

Key Assays for eIF4A Inhibitor Validation

A multi-pronged approach is recommended to rigorously validate the specificity of eIF4A inhibitors. The following assays provide complementary information on target engagement, mechanism of action, and cellular effects.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the inhibitor to eIF4A in a cellular context.[7][8]

  • In Vitro ATPase Assay: To determine the effect of the inhibitor on the ATP hydrolysis activity of eIF4A.[9][10]

  • Polysome Profiling: To assess the inhibitor's effect on the translation of specific mRNAs at a genome-wide level.[11][12]

  • In Vitro Translation Assay: To directly measure the inhibitory effect on cap-dependent translation.[13]

Data Presentation

The following tables summarize hypothetical quantitative data from the described validation assays for this compound.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinConcentration (µM)Apparent Melting Temperature (Tagg) (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)eIF4A1-52.5-
This compoundeIF4A1159.7+7.2
This compoundeIF4A11063.2+10.7
Vehicle (DMSO)GAPDH-65.1-
This compoundGAPDH1065.3+0.2

Table 2: In Vitro ATPase Assay Data

CompoundeIF4A1 Conc. (nM)ATP Conc. (µM)RNA Conc. (ng/µL)IC50 (nM)
This compound5010010025.3
Control Inhibitor5010010048.9

Table 3: Polysome Profiling Data - Translationally Downregulated Genes

Gene Symbol5' UTR Length (nt)5' UTR GC Content (%)Log2 Fold Change (Polysome/Total mRNA)
MYC35272-2.8
CCND141068-2.5
VEGFA103865-2.1
ACTB8545-0.2
GAPDH11050-0.1

Table 4: In Vitro Translation Assay Data

mRNA TemplateTranslation TypeCompoundConcentration (nM)Luciferase Activity (RLU)% Inhibition
Cap-FLucCap-DependentVehicle (DMSO)-1,250,0000
Cap-FLucCap-DependentThis compound10687,50045
Cap-FLucCap-DependentThis compound100125,00090
HCV IRES-RLucCap-IndependentVehicle (DMSO)-980,0000
HCV IRES-RLucCap-IndependentThis compound100950,6003

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[14][15]

1. Cell Culture and Treatment: a. Culture cells (e.g., HeLa or a relevant cancer cell line) to 80-90% confluency. b. Harvest cells and resuspend in fresh media to a density of 2 x 10^6 cells/mL. c. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

2. Heat Challenge: a. Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. b. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. c. Transfer the supernatant (soluble protein fraction) to new tubes. d. Determine the protein concentration of the soluble fraction using a BCA assay.

4. Western Blot Analysis: a. Normalize protein concentrations and prepare samples for SDS-PAGE. b. Perform Western blotting using primary antibodies against eIF4A1 and a control protein (e.g., GAPDH). c. Use a secondary antibody conjugated to HRP and detect the signal using an ECL substrate. d. Quantify band intensities to generate melting curves and determine the thermal shift.

Protocol 2: In Vitro ATPase Assay

This protocol is based on a malachite green-based phosphate (B84403) detection assay.[9][16]

1. Reagents and Setup: a. Recombinant human eIF4A1 protein. b. Assay buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT. c. ATP solution. d. Poly(U) RNA or other suitable RNA substrate. e. Malachite Green Reagent.

2. Assay Procedure: a. In a 96-well plate, add assay buffer, eIF4A1 protein, and the RNA substrate. b. Add serial dilutions of this compound or vehicle control. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the reaction by adding ATP. e. Incubate for 30 minutes at 37°C. f. Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green Reagent and measuring absorbance at 620 nm.

3. Data Analysis: a. Calculate the percentage of ATPase activity relative to the vehicle control. b. Plot the percentage of activity against the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol 3: Polysome Profiling

This protocol provides a general workflow for polysome profiling.[17][18]

1. Cell Treatment and Lysis: a. Treat cells with this compound or vehicle for the desired time. b. Prior to harvesting, add cycloheximide (B1669411) (100 µg/mL) for 5 minutes to arrest translation. c. Lyse cells in a hypotonic lysis buffer containing cycloheximide and RNase inhibitors.

2. Sucrose (B13894) Gradient Ultracentrifugation: a. Prepare a linear 10-50% sucrose gradient. b. Layer the cell lysate onto the sucrose gradient. c. Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for 2-3 hours at 4°C.

3. Fractionation and RNA Extraction: a. Fractionate the gradient while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes. b. Collect fractions corresponding to polysome-bound mRNAs (typically ≥3 ribosomes). c. Extract RNA from the polysome fractions and from the total input lysate.

4. Analysis: a. Perform RNA sequencing (RNA-seq) on both the polysomal and total mRNA fractions. b. Calculate the translational efficiency for each gene by normalizing the polysomal mRNA abundance to the total mRNA abundance. c. Identify genes with significantly altered translational efficiency upon treatment with this compound.

Protocol 4: In Vitro Translation Assay

This protocol utilizes a rabbit reticulocyte lysate system.[13][19]

1. Assay Setup: a. Use a bicistronic reporter construct containing a cap-dependent firefly luciferase (FLuc) and a cap-independent (e.g., HCV IRES-driven) Renilla luciferase (RLuc). b. Prepare reactions containing rabbit reticulocyte lysate, amino acid mixture, and the reporter mRNA.

2. Inhibition Assay: a. Add serial dilutions of this compound or vehicle control to the reactions. b. Incubate at 30°C for 60-90 minutes.

3. Measurement of Luciferase Activity: a. Measure both FLuc and RLuc activity using a dual-luciferase reporter assay system.

4. Data Analysis: a. Calculate the percentage of inhibition of cap-dependent (FLuc) and cap-independent (RLuc) translation for each concentration of the inhibitor. b. This allows for the assessment of specificity for cap-dependent translation.

Visualizations

eIF4A_Signaling_Pathway PI3K PI3K/Akt/mTOR Pathway eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) PI3K->eIF4F Activates RAS RAS/RAF/MEK/ERK Pathway RAS->eIF4F Activates eIF4A eIF4A eIF4F->eIF4A Recruits mRNA mRNA with 5' UTR secondary structure eIF4A->mRNA Unwinds 5' UTR Translation Translation of Oncogenes (e.g., MYC, Cyclin D1) mRNA->Translation Initiates CR130B This compound CR130B->eIF4A Inhibits

Caption: eIF4A is a key node in oncogenic signaling pathways.

CETSA_Workflow Cells Intact Cells Treatment Treat with This compound or Vehicle Cells->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Analysis Western Blot for eIF4A in soluble fraction Centrifugation->Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Polysome_Profiling_Workflow Start Cells Treated with This compound or Vehicle Lysis Cell Lysis with Cycloheximide Start->Lysis Gradient Sucrose Gradient Ultracentrifugation Lysis->Gradient Fractionation Fractionation and Absorbance Reading (254nm) Gradient->Fractionation RNA_Extraction RNA Extraction from Polysome Fractions Fractionation->RNA_Extraction Sequencing RNA Sequencing RNA_Extraction->Sequencing Analysis Bioinformatic Analysis of Translational Efficiency Sequencing->Analysis

Caption: Workflow for Polysome Profiling.

Conclusion

The validation of eIF4A inhibitor specificity is paramount for the accurate interpretation of experimental results and for the advancement of these compounds in drug development. The suite of assays described in this application note, utilizing this compound as a model compound, provides a comprehensive framework for confirming on-target engagement, elucidating the mechanism of action, and understanding the cellular consequences of eIF4A inhibition. By employing these detailed protocols, researchers can confidently assess the specificity of their eIF4A inhibitors and contribute to the development of novel therapeutics targeting translation initiation.

References

Application Notes and Protocols for CR-1-30-B in the Study of MUC1-C Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucin 1 (MUC1) is a transmembrane protein that is frequently overexpressed in a variety of cancers, including breast, lung, and pancreatic cancer. The MUC1 protein is composed of two subunits, MUC1-N and MUC1-C. The MUC1-C subunit is the oncogenic component, playing a crucial role in tumor progression and metastasis through its involvement in multiple signaling pathways. CR-1-30-B is a potent and specific inhibitor of the MUC1-C oncoprotein, offering a valuable tool for investigating MUC1-C's function in cancer biology and for the development of novel therapeutic strategies.

This compound is a cell-penetrating peptide that functions by directly targeting the CQC motif within the MUC1-C cytoplasmic domain. This interaction blocks the homodimerization of MUC1-C, a critical step for its oncogenic activity. By preventing dimerization, this compound effectively inhibits the downstream signaling pathways activated by MUC1-C, leading to decreased cancer cell proliferation, survival, and tumorigenicity.

These application notes provide a comprehensive overview of the use of this compound in studying MUC1-C oncogenic signaling, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.

Mechanism of Action of this compound

MUC1-C exerts its oncogenic effects by activating several key signaling pathways, including the PI3K/AKT, MEK/ERK, and Wnt/β-catenin pathways.[1][2] The formation of MUC1-C homodimers is a prerequisite for its ability to interact with and activate these downstream effectors.[3]

This compound, a synthetic peptide, is designed to mimic the MUC1-C CQC motif, allowing it to bind to the MUC1-C cytoplasmic domain and sterically hinder the formation of homodimers.[3] This disruption of MUC1-C dimerization is the primary mechanism by which this compound inhibits MUC1-C-mediated oncogenic signaling.

cluster_cell_membrane Cell Membrane MUC1_C_monomer1 MUC1-C Monomer MUC1_C_dimer MUC1-C Homodimer MUC1_C_monomer1->MUC1_C_dimer MUC1_C_monomer2 MUC1-C Monomer MUC1_C_monomer2->MUC1_C_dimer Signaling Oncogenic Signaling (PI3K/AKT, MEK/ERK, Wnt/β-catenin) MUC1_C_dimer->Signaling CR_1_30_B This compound CR_1_30_B->MUC1_C_monomer1 Inhibition of Dimerization CR_1_30_B->MUC1_C_monomer2 Proliferation Cell Proliferation, Survival, Metastasis Signaling->Proliferation

Figure 1: Mechanism of Action of this compound.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (reported as GO-203) in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer5.6[4]
ZR-75-1Breast Cancer7.5[1]
H1975Non-Small Cell Lung Cancer~7.5[1]
H460Non-Small Cell Lung Cancer~7.5[1]
SKCO-1Colorectal Cancer~5.0[5]
COLO-205Colorectal Cancer~5.0[5]
In Vivo Efficacy of this compound

The table below presents data from a xenograft study evaluating the effect of this compound (reported as GO-203) on tumor growth.

Cancer Cell LineMouse ModelTreatmentDosageRouteDurationTumor Growth Inhibition (%)Citation
COLO-205Nude MiceThis compound18 mg/kg/dayIP28 days~100% (complete regression)[6]
SK-CO-1Nude MiceThis compound18 mg/kg/dayIP28 daysSignificant inhibition[6]
H1975Nude MiceThis compound/NPsWeeklyIV4 weeksComparable to daily GO-203[1]

Experimental Protocols

MUC1-C Dimerization Assay

This assay is designed to assess the ability of this compound to inhibit the dimerization of the MUC1-C cytoplasmic domain (MUC1-CD) in vitro.

start Start coat_plate Coat 96-well plate with purified MUC1-CD start->coat_plate add_biotin_MUC1_CD Add biotinylated MUC1-CD and this compound coat_plate->add_biotin_MUC1_CD incubate Incubate to allow dimerization add_biotin_MUC1_CD->incubate wash Wash to remove unbound reagents incubate->wash add_streptavidin_HRP Add Streptavidin-HRP wash->add_streptavidin_HRP detect Detect signal (e.g., colorimetric) add_streptavidin_HRP->detect end End detect->end

Figure 2: MUC1-C Dimerization Assay Workflow.

Materials:

  • 96-well ELISA plates

  • Purified MUC1-C cytoplasmic domain (MUC1-CD)

  • Biotinylated MUC1-CD

  • This compound

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coat the wells of a 96-well plate with purified MUC1-CD overnight at 4°C.[7]

  • Wash the wells with PBS containing 0.05% Tween 20 (PBST).

  • Block the wells with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Wash the wells with PBST.

  • Add biotinylated MUC1-CD to the wells, along with varying concentrations of this compound.

  • Incubate for 2 hours at room temperature to allow for dimerization.[7]

  • Wash the wells with PBST.

  • Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Wash the wells with PBST.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a plate reader.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cancer cells.

start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_CR_1_30_B Add varying concentrations of this compound seed_cells->add_CR_1_30_B incubate Incubate for 24-72 hours add_CR_1_30_B->incubate add_MTT Add MTT reagent incubate->add_MTT incubate_MTT Incubate for 2-4 hours add_MTT->incubate_MTT add_solubilizer Add solubilization solution incubate_MTT->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Figure 3: Cell Viability (MTT) Assay Workflow.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., sterile water or PBS).

  • Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator.[4]

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Western Blotting for MUC1-C and Downstream Signaling Proteins

This protocol is used to detect the levels of MUC1-C and key proteins in its downstream signaling pathways, such as phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK), following treatment with this compound.

Materials:

  • Cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-MUC1-C, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Growth Study

This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

start Start implant_cells Subcutaneously implant cancer cells into nude mice start->implant_cells tumor_growth Allow tumors to reach a palpable size (e.g., 100 mm³) implant_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound or vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end_study End study and collect tumors for analysis monitor->end_study end End end_study->end

References

Application Notes and Protocols for Assessing the Inactivity of CR-1-30-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR-1-30-B is a soluble recombinant form of human Complement Receptor 1 (CR1), a key regulator of the complement system. CR1 is a large glycoprotein (B1211001) that inhibits the classical, lectin, and alternative complement pathways through two primary mechanisms: acting as a cofactor for Factor I-mediated cleavage of C3b and C4b, and accelerating the decay of C3 and C5 convertases.[1][2] Assessing the inactivity of this compound is crucial for understanding its structure-function relationships, for quality control in manufacturing, and for characterizing potential loss-of-function mutations or modifications.

These application notes provide detailed protocols for various in vitro assays to determine the functional inactivity of this compound. The described methods focus on quantifying the loss of its C3b/C4b binding, cofactor activity, and decay-accelerating activity.

I. Assessment of Ligand Binding Inactivity

A primary function of this compound is its ability to bind to the complement components C3b and C4b.[1] A loss of this binding capacity is a direct indicator of inactivity. Enzyme-Linked Immunosorbent Assays (ELISA) and Surface Plasmon Resonance (SPR) are powerful methods to quantify this interaction.

A. C3b/C4b Binding ELISA

This assay quantifies the binding of this compound to immobilized C3b or C4b. Inactive this compound will show a reduced or absent binding signal compared to a functional control.

Experimental Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with 1-5 µg/mL of purified human C3b or C4b in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6) overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add serial dilutions of the this compound test sample and a known active CR1 control to the wells. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate. Add a primary antibody specific for CR1 (e.g., a mouse anti-human CR1 monoclonal antibody) and incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add a TMB substrate solution and incubate in the dark until a blue color develops. Stop the reaction with 2N H₂SO₄.

  • Data Analysis: Read the absorbance at 450 nm. Plot the absorbance values against the concentration of this compound and determine the half-maximal effective concentration (EC50) for binding. A significant increase in EC50 or a lack of binding indicates inactivity.

B. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics between this compound and its ligands. This allows for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Experimental Protocol:

  • Chip Preparation: Covalently immobilize purified human C3b or C4b onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: Inject serial dilutions of the this compound test sample and an active control over the sensor chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for each concentration.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.[3] A significant increase in the KD value or a complete loss of binding for the test sample compared to the active control indicates inactivity.

Table 1: Representative Quantitative Data for Ligand Binding Assays

AssayAnalyteParameterActive this compoundInactive this compound
ELISAC3bEC50~10 nM>1000 nM or No Binding
ELISAC4bEC50~50 nM>1000 nM or No Binding
SPRC3bKD~10⁻⁸ M>10⁻⁶ M or No Binding
SPRC4bKD~10⁻⁷ M>10⁻⁶ M or No Binding

Note: The values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions and the nature of the this compound construct.

II. Assessment of Cofactor Inactivity

This compound acts as a cofactor for the serine protease Factor I, which cleaves and inactivates C3b and C4b.[4][5] Loss of this cofactor activity is a key indicator of this compound inactivity.

A. Factor I-Mediated C3b/C4b Cleavage Assay

This assay directly measures the ability of this compound to facilitate the cleavage of C3b or C4b by Factor I. The cleavage products are visualized by SDS-PAGE.

Experimental Protocol:

  • Reaction Mixture: In a microcentrifuge tube, combine purified human C3b (or C4b), purified human Factor I, and the this compound test sample (or active control) in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or perform a Western blot using antibodies specific for C3b or C4b cleavage fragments (e.g., iC3b, C3dg for C3b cleavage).

  • Data Analysis: An active this compound will result in the appearance of specific cleavage fragments. The absence or significant reduction of these fragments in the presence of the test sample indicates cofactor inactivity. Densitometry can be used for semi-quantitative analysis of the cleavage products.

Table 2: Expected Fragments in C3b/C4b Cleavage Assay

SubstrateCleavage Fragments (with active this compound and Factor I)
C3biC3b, C3c, C3dg
C4biC4b, C4c, C4d

III. Assessment of Decay-Accelerating Inactivity

This compound accelerates the decay of the C3 and C5 convertases of the complement pathways, thereby inhibiting complement activation.[6][7] The inability to perform this function signifies inactivity.

A. Hemolytic Assay for Decay-Accelerating Activity

This classical assay measures the ability of this compound to inhibit the lysis of antibody-sensitized sheep erythrocytes by the classical complement pathway.

Experimental Protocol:

  • Erythrocyte Sensitization: Sensitize sheep erythrocytes with an appropriate dilution of anti-sheep erythrocyte antibodies (hemolysin).

  • Complement Activation: In a 96-well plate, mix the sensitized erythrocytes with a source of complement (e.g., normal human serum) and serial dilutions of the this compound test sample or an active control.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.

  • Lysis Measurement: Pellet the remaining intact erythrocytes by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 412 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound. Determine the concentration of this compound that causes 50% inhibition of hemolysis (IC50). A significantly higher IC50 value for the test sample compared to the active control indicates reduced or absent decay-accelerating activity.

B. C3a Generation Assay

This assay measures the inhibition of C3 convertase activity by monitoring the production of the anaphylatoxin C3a.

Experimental Protocol:

  • Complement Activation: Activate the classical or alternative complement pathway in normal human serum in the presence of serial dilutions of the this compound test sample or an active control. Activation can be initiated by heat-aggregated IgG (classical pathway) or zymosan (alternative pathway).

  • Incubation: Incubate the mixture at 37°C for a defined time.

  • C3a Measurement: Stop the reaction and measure the amount of C3a generated using a commercially available C3a ELISA kit.

  • Data Analysis: Plot the C3a concentration against the concentration of this compound and determine the IC50 for the inhibition of C3a generation. An increased IC50 indicates inactivity.

Table 3: Representative Quantitative Data for Functional Assays

AssayPathwayParameterActive this compoundInactive this compound
Hemolytic AssayClassicalIC50~5 nM>500 nM
C3a Generation AssayClassicalIC50~10 nM>1000 nM
C3a Generation AssayAlternativeIC50~2 nM>500 nM

Note: The values presented are hypothetical and for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

IV. Signaling Pathways and Experimental Workflows

A. Complement Cascade and this compound Inhibition

cluster_classical Classical/Lectin Pathway cluster_alternative Alternative Pathway Ag-Ab Antigen-Antibody Complexes C1qrs C1qrs Ag-Ab->C1qrs C4 C4 C1qrs->C4 C4b2a C4b2a (C3 Convertase) C4->C4b2a C2 C2 C2->C4b2a C3 C3 C4b2a->C3 cleaves C3_H2O C3(H2O) FactorB Factor B C3_H2O->FactorB FactorD Factor D FactorB->FactorD C3bBb C3bBb (C3 Convertase) FactorD->C3bBb C3bBb->C3 cleaves C3b C3b C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase iC3b_iC4b iC3b, iC4b (Inactive) MAC Membrane Attack Complex (MAC) C5_Convertase->MAC leads to CR1_30_B Active this compound CR1_30_B->C4b2a Decay Acceleration CR1_30_B->C3bBb Decay Acceleration CR1_30_B->iC3b_iC4b Cofactor Activity FactorI Factor I FactorI->iC3b_iC4b

Caption: this compound inhibits the complement cascade.

B. Experimental Workflow for Assessing Cofactor Inactivity

Start Start: Prepare Reaction (C3b, Factor I) Add_Sample Add this compound (Test vs. Active Control) Start->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Stop_Rxn Stop Reaction (Add SDS Sample Buffer) Incubate->Stop_Rxn SDS_PAGE SDS-PAGE Stop_Rxn->SDS_PAGE Visualize Visualize Bands (Coomassie or Western Blot) SDS_PAGE->Visualize Analyze Analyze Cleavage Products Visualize->Analyze Active Result: Active (Cleavage Fragments Present) Analyze->Active Yes Inactive Result: Inactive (No/Reduced Cleavage) Analyze->Inactive No

Caption: Workflow for the C3b/C4b cleavage assay.

C. Logical Relationship for Inactivity Determination

cluster_evidence Evidence of Inactivity CR1_30_B_Inactive This compound is Inactive No_Binding Loss of C3b/C4b Binding (High EC50 or KD) No_Binding->CR1_30_B_Inactive No_Cofactor Loss of Cofactor Activity (No C3b/C4b Cleavage) No_Cofactor->CR1_30_B_Inactive No_DAA Loss of Decay-Accelerating Activity (High IC50) No_DAA->CR1_30_B_Inactive

Caption: Determining this compound inactivity.

V. Conclusion

The protocols outlined in these application notes provide a comprehensive framework for assessing the inactivity of the complement inhibitor this compound. By employing a combination of ligand-binding assays, cofactor activity assays, and decay-accelerating activity assays, researchers can obtain robust and quantitative data to characterize the functional status of their this compound preparations. This is essential for basic research, therapeutic development, and quality control purposes. The provided diagrams offer a visual guide to the underlying biological principles and experimental workflows.

References

Application Notes and Protocols for CR-1-30-B (as represented by Epcoritamab) in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the molecule "CR-1-30-B" in the context of cancer therapy did not yield specific results, suggesting that this may be an internal, preclinical, or otherwise not publicly disclosed designation. However, to fulfill the user's request for detailed Application Notes and Protocols on a combination cancer therapy, this document will utilize the publicly available information on Epcoritamab , a CD3xCD20 bispecific antibody, as a representative agent for "this compound". The data and protocols presented here are based on clinical trials of Epcoritamab in combination with other cancer therapies.

Introduction

This compound is a T-cell engaging bispecific antibody designed to target CD20 on the surface of B-cells and CD3 on the surface of T-cells.[1] This dual-targeting mechanism activates and redirects the patient's own T-cells to identify and eliminate malignant B-cells.[1] This approach has shown significant promise in the treatment of various B-cell malignancies, particularly when used in combination with standard-of-care chemotherapy regimens. These notes provide an overview of the application of this compound in combination with R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone) for the treatment of Diffuse Large B-cell Lymphoma (DLBCL).

Mechanism of Action

This compound functions by bridging CD3-positive T-cells with CD20-positive B-cells. This interaction induces T-cell activation and proliferation, leading to the targeted cytotoxic killing of the CD20-expressing B-cells. The proposed mechanism is illustrated in the signaling pathway diagram below.

cluster_0 This compound Mediated T-cell Killing of B-cell cluster_1 T-cell Activation T-cell T-cell This compound This compound T-cell->this compound CD3 binding Perforin/Granzyme Perforin/Granzyme T-cell->Perforin/Granzyme Cytokine Release Cytokine Release T-cell->Cytokine Release B-cell B-cell This compound->B-cell CD20 binding Perforin/Granzyme->B-cell Induces Apoptosis

Figure 1: Mechanism of action of this compound.

Clinical Applications in Combination Therapy

Clinical studies have demonstrated the efficacy and manageable safety profile of this compound in combination with R-CHOP for newly diagnosed DLBCL. The EPCORE NHL-2 trial, for instance, showed high rates of durable remissions with this combination.[2][3]

Quantitative Data Summary

The following tables summarize the clinical trial data for this compound (Epcoritamab) in combination with R-CHOP for newly diagnosed DLBCL.

Table 1: Efficacy of this compound in Combination with R-CHOP in Newly Diagnosed DLBCL

Clinical Trial ArmNumber of PatientsMedian Follow-up (months)Overall Response Rate (ORR)Complete Response (CR) Rate
EPCORE NHL-2 (Arm 1)4744.298%85%

Data from the EPCORE NHL-2 trial as of December 2025.[2]

Table 2: Efficacy of this compound in Combination with R-mini-CHOP in Elderly Patients with Newly Diagnosed DLBCL

Clinical Trial ArmNumber of PatientsResponse Maintenance at 2 years
EPCORE NHL-2 (Arm 8)2879%

Data from the EPCORE NHL-2 trial as of December 2025.[2]

Experimental Protocols

The following is a representative protocol based on the methodology of the EPCORE NHL-2 clinical trial for the combination of this compound (Epcoritamab) with R-CHOP.

Protocol: Phase 1/2 Study of this compound in Combination with R-CHOP for Newly Diagnosed DLBCL

1. Objectives:

  • Primary: To evaluate the safety and efficacy (as measured by ORR and CR rate) of this compound in combination with R-CHOP.

  • Secondary: To assess the duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

2. Patient Population:

  • Adults with newly diagnosed, previously untreated CD20+ DLBCL.

  • ECOG performance status of 0-2.

  • Adequate organ function.

3. Treatment Plan:

  • R-CHOP: Administered intravenously every 21 days for 6 cycles.

    • Rituximab: 375 mg/m² IV on Day 1

    • Cyclophosphamide: 750 mg/m² IV on Day 1

    • Doxorubicin: 50 mg/m² IV on Day 1

    • Vincristine: 1.4 mg/m² (max 2 mg) IV on Day 1

    • Prednisone: 100 mg orally on Days 1-5

  • This compound (Epcoritamab): Administered subcutaneously.

    • Step-up dosing in Cycle 1 to mitigate cytokine release syndrome (CRS).

    • Full dose administered in subsequent cycles for a fixed duration.

4. Monitoring and Assessments:

  • Safety: Monitor for adverse events, with a focus on CRS and immune effector cell-associated neurotoxicity syndrome (ICANS).

  • Efficacy: Tumor assessments (e.g., CT or PET scans) at baseline, after a specified number of cycles, and at the end of treatment.

  • Pharmacokinetics and Pharmacodynamics: Blood samples collected to assess drug levels and T-cell activation markers.

5. Statistical Analysis:

  • The primary efficacy endpoint (ORR) will be summarized with 95% confidence intervals.

  • Time-to-event endpoints (PFS, OS) will be estimated using the Kaplan-Meier method.

cluster_0 Experimental Workflow: this compound + R-CHOP Combination Trial Patient_Screening Patient Screening and Enrollment Baseline_Assessment Baseline Assessment (Tumor Scans, Bloodwork) Patient_Screening->Baseline_Assessment Treatment_Cycle_1 Cycle 1: R-CHOP + this compound (Step-up Dosing) Baseline_Assessment->Treatment_Cycle_1 Treatment_Cycles_2-6 Cycles 2-6: R-CHOP + this compound (Full Dose) Treatment_Cycle_1->Treatment_Cycles_2-6 Interim_Assessment Interim Tumor Assessment Treatment_Cycles_2-6->Interim_Assessment End_of_Treatment_Assessment End of Treatment Assessment Treatment_Cycles_2-6->End_of_Treatment_Assessment Follow-up Long-term Follow-up (PFS, OS) End_of_Treatment_Assessment->Follow-up

Figure 2: Experimental workflow for a combination trial.

This compound, as represented by the clinical data for Epcoritamab, demonstrates significant potential as a component of combination therapy for B-cell malignancies. The combination of this compound with standard chemotherapy regimens like R-CHOP has shown high response rates and durable remissions in clinical trials. Further investigation into optimal dosing schedules, management of adverse events, and patient selection is ongoing to maximize the therapeutic benefit of this promising agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inactivity of CR-1-30-B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CR-1-30-B. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during biological assays with this compound, particularly when the compound does not exhibit the expected activity.

Disclaimer: Initial searches for "this compound" did not yield specific public information. The following troubleshooting guide is a generalized resource for researchers encountering a lack of expected effects with a hypothetical compound, referred to as "this compound," which is presumed to be an inhibitor of the hypothetical "Kinase-X" signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected biological effect of this compound in our cell-based assays. What are the potential reasons for this?

A1: A lack of an observable effect can stem from several factors, which can be broadly categorized into three areas: issues with the compound itself, problems with the cell culture system, or suboptimal experimental design and execution. It is crucial to systematically investigate each of these possibilities. A logical troubleshooting workflow can help pinpoint the issue.

Q2: How can we be sure that the this compound we are using is viable?

A2: Compound integrity is a critical first step in troubleshooting. We recommend verifying the purity and identity of your batch of this compound using methods like LC-MS or NMR.[1][2] Proper storage, as detailed in the product datasheet, is also essential to prevent degradation.

Q3: Could solubility issues be masking the activity of this compound?

A3: Yes, poor aqueous solubility is a common reason for compound inactivity in biological assays.[3][4][5][6] If this compound precipitates in your assay medium, its effective concentration will be much lower than intended. We recommend performing a solubility test in your specific assay buffer.

Q4: Our enzyme inhibition assay with purified Kinase-X shows no activity for this compound. What should we check?

A4: For in-vitro assays, first confirm the activity of your enzyme with a known positive control inhibitor. If the enzyme is active, re-evaluate the integrity and solubility of this compound. Also, check for any components in your assay buffer that might interfere with the compound's activity.

Q5: We see no downstream effect in our Western blot analysis after treating cells with this compound. What could be the problem?

A5: A lack of downstream effects in a Western blot could be due to several reasons.[7][8][9][10][11] First, confirm that your antibody and Western blot protocol are working correctly using a positive control. Ensure that the cells express the target, Kinase-X, and that the treatment time was sufficient to observe a change in the downstream marker. Finally, consider the possibility that this compound is not cell-permeable.

Troubleshooting Guides

Compound Integrity and Solubility

A common reason for a compound's inactivity is that it is not in a form that can interact with its target.

Troubleshooting Steps:

  • Verify Compound Identity and Purity:

    • Use analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and purity of your this compound sample.[1][12]

    • Impurities can sometimes interfere with the activity of the primary compound.[1]

  • Check for Degradation:

    • Ensure the compound has been stored under the recommended conditions (e.g., -20°C, protected from light).

    • If the compound has been in solution for an extended period, consider preparing a fresh stock.

  • Assess Solubility:

    • Perform a visual inspection of your final assay solution for any signs of precipitation.

    • Conduct a formal solubility assay, such as nephelometry or a kinetic solubility assay, in your specific cell culture medium or assay buffer.[4] A good starting goal for solubility is >60 µg/mL.[4][13]

Quantitative Data Summary: Solubility of this compound in Various Buffers

Buffer SystempHTemperature (°C)Maximum Solubility (µM)Observations
PBS7.4255Precipitation observed > 10 µM
RPMI + 10% FBS7.23725No visible precipitation up to 50 µM
Kinase Assay Buffer7.53010Micro-precipitates seen at 20 µM

Note: This is hypothetical data for demonstration purposes.

Experimental Protocol and Assay Conditions

Even with a valid compound, suboptimal experimental conditions can lead to a lack of observable activity.

Troubleshooting Steps:

  • Review Protocol Parameters:

    • Concentration: Are you using the recommended concentration range for this compound? Perform a dose-response curve over a wide range of concentrations.

    • Incubation Time: Was the incubation time sufficient for the compound to exert its effect? This can vary depending on the assay and the cellular process being measured.

    • Controls: Always include both positive and negative controls in your experiments. A known inhibitor of the Kinase-X pathway should be used as a positive control.

  • Cell-Based Assay Considerations:

    • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination.[14]

    • Target Expression: Verify that your cell line expresses the target, Kinase-X, at a sufficient level. This can be checked by Western blot or qPCR.

    • Cell Permeability: If this compound is active in a biochemical assay but not in a cell-based assay, it may have poor cell permeability.

Hypothetical Signaling Pathway and Experimental Workflow

To provide a more specific troubleshooting context, we will assume this compound is an inhibitor of "Kinase-X," which is part of a linear signaling cascade.

Hypothetical Kinase-X Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase-X Kinase-X Receptor->Kinase-X Activates Kinase-Y Kinase-Y Kinase-X->Kinase-Y Phosphorylates TF-Z Transcription Factor-Z Kinase-Y->TF-Z Phosphorylates Gene_Expression Gene Expression TF-Z->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor This compound This compound This compound->Kinase-X Inhibits G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound_Prep Prepare this compound Stock Solution Treatment Treat Cells with This compound Compound_Prep->Treatment TS1 Solubility Issue? Compound_Prep->TS1 Cell_Culture Culture & Seed Cells Cell_Culture->Treatment TS2 Cell Health Issue? Cell_Culture->TS2 Incubation Incubate for Specified Time Treatment->Incubation TS3 Wrong Dose/Time? Treatment->TS3 Lysis Lyse Cells Incubation->Lysis Assay Perform Assay (e.g., Western Blot) Lysis->Assay Data_Acquisition Acquire Data Assay->Data_Acquisition TS4 Assay Failure? Assay->TS4 Data_Analysis Analyze Results Data_Acquisition->Data_Analysis G decision decision process process result result issue issue start Start: This compound Inactive decision1 Is the positive control active? start->decision1 Step 1 process1 Troubleshoot assay setup: - Reagent quality - Instrument function - Protocol execution decision1->process1 No decision2 Step 2: Is the compound soluble in assay buffer? decision1->decision2 Yes issue1 Assay System Problem process1->issue1 Identifies issue process2 Test different solvents/ formulations or lower the concentration decision2->process2 No decision3 Step 3: Is the compound pure and structurally correct? decision2->decision3 Yes issue2 Solubility Problem process2->issue2 Identifies issue process3 Perform LC-MS/NMR on the compound stock decision3->process3 No decision4 Step 4: (For cell assays) Do cells express the target? decision3->decision4 Yes issue3 Compound Integrity Problem process3->issue3 Identifies issue process4 Verify target expression via WB/qPCR or use a different cell line decision4->process4 No result1 Consider other possibilities: - Cell permeability issue - Incorrect mechanism of action - Need for longer incubation decision4->result1 Yes issue4 Cell Line Problem process4->issue4 Identifies issue

References

Technical Support Center: Optimizing CR-1-30-B Concentration for Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the concentration of CR-1-30-B for use in control experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new experiment?

A1: For a novel compound like this compound, it is crucial to establish a dose-response curve to determine the optimal concentration for your specific cell line and assay. A common and effective approach is to start with a broad, logarithmic dilution series. A suggested starting range is from 1 nM to 100 µM.[1][2] This wide range will help identify the effective concentration window for your experimental setup.

Q2: How should I prepare and store this compound?

A2: Most small molecule inhibitors are dissolved in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[1] It is critical to ensure the final concentration of the solvent in your cell culture medium remains low (usually ≤ 0.1%) to prevent solvent-induced toxicity.[1] To maintain compound stability, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[1]

Q3: How do I determine the optimal incubation time for this compound?

A3: The ideal incubation time depends on the compound's mechanism of action and the biological endpoint being measured. A time-course experiment is recommended.[1] This involves treating cells with a fixed, effective concentration of this compound and assessing the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]

Q4: How does the presence of serum in the culture medium affect the activity of this compound?

A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound that is available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum, you may need to conduct experiments in serum-free or reduced-serum conditions.[1]

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect at tested concentrations. 1. Concentration is too low: The compound may not be potent enough at the tested concentrations. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: The target of this compound may not be present or active in your chosen cell line, or the assay may not be sensitive enough to detect a response.1. Test a higher concentration range. 2. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[1] 3. Verify that your cell line expresses the target of this compound. Consider using a more sensitive assay.[1]
High cell death or toxicity observed. 1. Compound-induced cytotoxicity: The compound itself may be toxic to the cells at the tested concentrations. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[1]
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can lead to variability. 2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.1. Standardize all cell culture parameters.[1] 2. Ensure accurate and consistent pipetting techniques. Regularly calibrate your pipettes.[1]

Experimental Protocols

Determining the Optimal Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 is the concentration of an inhibitor required to reduce a specific biological or biochemical response by 50%.[2][3]

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • 96-well microplates

  • Assay-specific reagents (e.g., for measuring cell viability or a specific signaling event)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common approach is a 2-fold or 3-fold dilution series.[2]

  • Controls: Prepare the following controls:

    • Vehicle Control: Medium with the same concentration of DMSO as the highest this compound concentration.

    • No-Treatment Control: Medium only.

  • Cell Treatment: After 24 hours of cell attachment, carefully remove the medium and add the prepared this compound dilutions, vehicle control, or no-treatment control to the respective wells. Each condition should be tested in triplicate.

  • Incubation: Incubate the plate for a predetermined duration based on the assay and the expected mechanism of action of this compound.

  • Assay: Perform the specific assay to measure the desired biological endpoint (e.g., cell viability, protein expression, enzyme activity).

  • Data Analysis: Plot the response versus the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Experimental_Workflow_for_Concentration_Optimization Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) B Prepare Serial Dilutions A->B D Treat Cells with this compound Dilutions and Controls B->D C Seed Cells in 96-well Plate C->D E Incubate for a Defined Period D->E F Perform Assay (e.g., Viability Assay) E->F G Measure Endpoint F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I Troubleshooting_Logic Troubleshooting Logic for Control Experiments Start Experiment Shows Unexpected Results NoEffect No Observable Effect? Start->NoEffect HighToxicity High Cell Toxicity? NoEffect->HighToxicity No Concentration Increase Concentration Range NoEffect->Concentration Yes Inconsistent Inconsistent Results? HighToxicity->Inconsistent No Cytotoxicity Perform Viability Assay HighToxicity->Cytotoxicity Yes Standardize Standardize Cell Culture Inconsistent->Standardize Yes End Refined Experiment Inconsistent->End No Stability Check Compound Stability Concentration->Stability CellLine Verify Cell Line Sensitivity Stability->CellLine CellLine->End Solvent Check Solvent Concentration Cytotoxicity->Solvent Solvent->End Pipetting Verify Pipetting Accuracy Standardize->Pipetting Pipetting->End

References

Troubleshooting Solubility Issues for Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering solubility challenges with research compounds, including those with designations like CR-1-30-B for which public data may be limited. The following question-and-answer format addresses common issues and provides actionable steps to resolve them.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not dissolving in my desired solvent. What are the first steps I should take?

A1: When a compound fails to dissolve, a systematic approach is crucial. Start by verifying the compound's identity and purity. Impurities can significantly impact solubility. Next, consult any available datasheets or literature for reported solubility information. If no data exists, begin with small-scale solubility tests in a range of common laboratory solvents. It is also important to consider the polarity of your compound and match it with a solvent of similar polarity.

Q2: What are some common solvents I can try for a novel compound with unknown solubility?

A2: A good starting point is to test a panel of solvents with varying polarities. This can help you quickly identify a suitable solvent or a solvent system for your compound. The table below provides a list of common laboratory solvents ordered by polarity.

SolventPolarity IndexDielectric Constant (20°C)Notes
Non-Polar
Hexane0.11.89Good for non-polar, hydrocarbon-like compounds.
Toluene2.42.38Useful for aromatic compounds.
Dichloromethane (DCM)3.19.08A versatile solvent for a range of polarities.
Polar Aprotic
Diethyl Ether2.84.34Common for extractions and for dissolving many organic compounds.
Tetrahydrofuran (THF)4.07.58A more polar ether, often a good starting point.
Ethyl Acetate4.46.02A moderately polar solvent.
Acetone5.121Miscible with water and many organic solvents.
Acetonitrile (ACN)5.837.5Commonly used in HPLC.
Dimethylformamide (DMF)6.436.7A strong polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.246.7A highly polar aprotic solvent, capable of dissolving many poorly soluble compounds. Use with caution as it can be difficult to remove.
Polar Protic
Isopropanol3.919.9A common alcohol solvent.
Ethanol (B145695)4.324.5A versatile and relatively non-toxic polar protic solvent.
Methanol5.132.7A highly polar alcohol.
Water10.280.1The most polar solvent, for highly polar and ionic compounds.

Q3: I've tried several solvents with no success. What other techniques can I use to improve the solubility of my compound?

A3: If single solvents are ineffective, several techniques can be employed to enhance solubility:

  • Co-solvents: Using a mixture of two or more miscible solvents can fine-tune the polarity of the solvent system. For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO is commonly used.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility. For acidic compounds, increasing the pH will deprotonate them, often leading to higher aqueous solubility. For basic compounds, decreasing the pH will protonate them, which can also increase aqueous solubility.

  • Heating: Gently heating the solution can increase the rate of dissolution and the solubility of many compounds. However, be cautious as heat can degrade thermally labile compounds. Always check the compound's stability before heating.

  • Sonication: Using an ultrasonic bath can help break down solute particles and increase the surface area available for solvation, thereby accelerating dissolution.

  • Use of Solubilizing Agents: For challenging compounds, especially in aqueous solutions, surfactants or cyclodextrins can be used to encapsulate the compound and increase its apparent solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol outlines a systematic approach to screen for suitable solvents for a new compound.

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent from the panel above (e.g., 100 µL).

  • Observation & Agitation: Vortex or shake the vials vigorously for 1-2 minutes. Visually inspect for dissolution.

  • Incremental Solvent Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation. Continue this process up to a defined maximum volume (e.g., 1 mL).

  • Categorization: Classify the solubility as:

    • Soluble: Dissolves completely at a low solvent volume.

    • Sparingly Soluble: Requires a larger volume of solvent to dissolve.

    • Insoluble: Does not dissolve even with the maximum volume of solvent.

  • Documentation: Record the approximate concentration at which the compound dissolved for each successful solvent.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with a research compound.

G start Start: Compound Insoluble check_purity Verify Compound Purity & Identity start->check_purity lit_search Consult Datasheet/Literature check_purity->lit_search solvent_screen Perform Small-Scale Solubility Screen lit_search->solvent_screen assess_solubility Assess Solubility in Single Solvents solvent_screen->assess_solubility soluble Soluble assess_solubility->soluble Yes insoluble Insoluble or Sparingly Soluble assess_solubility->insoluble No end End: Optimized Solubilization Protocol soluble->end co_solvent Try Co-solvent Systems insoluble->co_solvent ph_adjust Adjust pH (for ionizable compounds) co_solvent->ph_adjust heating_sonication Apply Gentle Heating or Sonication ph_adjust->heating_sonication solubilizing_agent Consider Solubilizing Agents heating_sonication->solubilizing_agent reassess Re-assess Solubility solubilizing_agent->reassess reassess->end Successful fail End: Compound has Limited Solubility reassess->fail Unsuccessful

Caption: A workflow for troubleshooting compound solubility issues.

Signaling Pathway Analogy for Solubility

While not a biological signaling pathway, we can conceptualize the factors influencing solubility as an interconnected pathway.

Caption: Factors influencing the solubility of a compound.

stability of CR-1-30-B in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Compound CR-1-30-B under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the reliable use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Compound this compound?

A1: For long-term storage, Compound this compound should be stored at -20°C in a desiccated environment. For short-term storage (up to one week), it can be kept at 4°C. The compound is sensitive to moisture and light, so it is crucial to store it in a tightly sealed, opaque container.

Q2: How stable is Compound this compound in common laboratory solvents?

A2: Compound this compound exhibits good stability in aprotic solvents such as DMSO and DMF at room temperature for up to 24 hours. However, in protic solvents like methanol (B129727) and ethanol, degradation is observed after 8 hours. For aqueous solutions, it is recommended to prepare them fresh and use them immediately, as significant degradation occurs within 4 hours.

Q3: What is the stability of Compound this compound at different pH values?

A3: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions (pH 3-5). In neutral (pH 7) and basic (pH > 8) conditions, the compound degrades rapidly.

Q4: Is Compound this compound sensitive to light?

A4: Yes, this compound is photolabile. Exposure to direct sunlight or strong artificial light can lead to significant degradation within a few hours. All experiments involving this compound should be conducted under subdued light conditions, and solutions should be stored in amber vials or containers wrapped in aluminum foil. The ICH Q1B guideline provides a framework for photostability testing.[1][2]

Q5: What are the known degradation products of Compound this compound?

A5: The primary degradation pathways for this compound include hydrolysis of the ester linkage under aqueous conditions and photodegradation. The main degradation products are the corresponding carboxylic acid and alcohol resulting from hydrolysis. Under photolytic stress, complex photoproducts may form.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions in an appropriate aprotic solvent (e.g., DMSO) for each experiment. Store stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.
Loss of compound activity over time Instability in the experimental buffer or medium.Assess the pH of your experimental medium. If it is neutral or basic, consider adjusting the pH to a more acidic range (pH 3-5) if your experimental system allows. Use freshly prepared aqueous solutions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products.Confirm the identity of the degradation products using mass spectrometry. Review the handling and storage procedures to minimize degradation. Implement light protection for all samples and solutions.
Precipitation of the compound in aqueous solutions Poor solubility and/or aggregation.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your aqueous buffer. Sonication may help in dissolving the compound. Do not exceed the recommended final concentration of the compound in the aqueous medium.

Quantitative Stability Data

The following tables summarize the stability of Compound this compound under various conditions. This data is essential for designing and interpreting experiments accurately.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

Solvent Time (hours) Remaining Compound (%)
DMSO2499.5
DMF2499.2
Acetonitrile2498.8
Methanol890.1
2475.3
Ethanol892.5
2480.1
Water (pH 7)485.2
860.7

Table 2: pH Stability of this compound in Aqueous Buffer at Room Temperature (25°C) after 8 hours

pH Remaining Compound (%)
3.098.7
5.097.5
7.060.7
9.035.2

Table 3: Thermal and Photostability of this compound (Solid State)

Condition Duration Remaining Compound (%)
40°C1 week98.9
60°C1 week92.3
Light (ICH Q1B)8 hours70.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Dispense the stock solution into small-volume, amber-colored aliquots.

  • Store the aliquots at -20°C until use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the stability of Compound this compound.

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Weigh This compound dissolve Dissolve in Solvent start->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute to Working Concentration thaw->dilute incubate Incubate under Experimental Conditions dilute->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway CR130B This compound (Ester) Acid Carboxylic Acid CR130B->Acid H2O / pH > 5 Alcohol Alcohol CR130B->Alcohol H2O / pH > 5 PhotoProducts Complex Photoproducts CR130B->PhotoProducts Light (UV/Vis)

Caption: Major degradation pathways for Compound this compound.

troubleshooting_logic q1 Inconsistent Results? q2 Unexpected Peaks in HPLC? q1->q2 No sol1 Prepare Fresh Stock Check Storage Conditions q1->sol1 Yes q3 Precipitation in Aqueous Solution? q2->q3 No sol2 Confirm Degradation Products (LC-MS) Protect from Light Check pH q2->sol2 Yes sol3 Check Solvent Concentration Use Sonication Verify Final Compound Concentration q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

References

potential off-target effects of CR-1-30-B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CR-1-30-B, a potent and selective small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and use of this compound.

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor targeting the hypothetical "Kinase X" in the "Signal Transduction Pathway Y" which is implicated in certain types of cancer. By blocking the activity of Kinase X, this compound aims to halt downstream signaling that promotes cell proliferation.

Q2: My observed IC50 value in a cell-based assay is higher than the published biochemical assay data. Why is there a discrepancy?

A2: It is common to observe differences in potency between biochemical and cell-based assays. Several factors can contribute to this:

  • Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower intracellular concentration.[1]

  • Intracellular ATP Concentration: Cellular assays have significantly higher ATP concentrations compared to biochemical assays. As an ATP-competitive inhibitor, this compound will face more competition in a cellular environment, resulting in a higher IC50.[1]

  • Efflux Pumps: The compound might be actively removed from the cell by efflux transporters, such as P-glycoprotein, reducing its effective intracellular concentration.[1]

  • Protein Binding: this compound may bind to other cellular proteins or lipids, reducing the amount available to bind to Kinase X.[1]

  • Inhibitor Stability: The compound could be metabolized or degraded by cellular enzymes over the course of the experiment.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced artifacts.[1][3] Always include a vehicle control with the same final DMSO concentration in your experiments.[1][3]

Q4: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous buffer is a common issue for hydrophobic small molecules.[3] Here are some troubleshooting steps:

  • Lower the Final Concentration: You may have exceeded the aqueous solubility limit of this compound. Try using a lower final concentration.[3]

  • Optimize DMSO Concentration: A slightly higher final DMSO concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[3]

  • Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values for your buffer.[1][3]

  • Use a Fresh Dilution: Do not use a solution that has precipitated. Prepare a fresh dilution from your stock.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Possible Cause: Degradation of this compound in solution.

  • Solution:

    • Proper Storage: Ensure stock solutions are stored at -20°C or -80°C and protected from light.[2] Avoid repeated freeze-thaw cycles.[2]

    • Fresh Working Solutions: Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution.

    • Assess Stability: If you suspect degradation in your assay medium, perform a time-course experiment to see if the inhibitory effect diminishes over time.[3]

Issue 2: High background signal or non-specific inhibition in my assay.

  • Possible Cause: Compound aggregation at high concentrations.

  • Solution:

    • Visual Inspection: Check your solution for any cloudiness or precipitate.[1]

    • Concentration-Response Curve: Perform a full dose-response curve. Aggregating compounds often show a steep, non-saturating curve.[1]

    • Include a Detergent: Adding a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer can help disrupt aggregates.[1]

    • Orthogonal Assay: Test the activity of this compound in a different assay format to confirm its effects.[1]

Issue 3: The vehicle control (DMSO) is showing a biological effect.

  • Possible Cause: The final concentration of DMSO is too high.

  • Solution:

    • Reduce DMSO Concentration: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][3]

    • Consistent Vehicle Control: Ensure all experimental wells, including the untreated control, contain the same final concentration of DMSO.[1]

    • Alternative Solvents: If the effect persists at low DMSO concentrations, consider testing other solvents like ethanol (B145695) or DMF, always including the appropriate vehicle control.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CUp to 3 yearsStore in a desiccator.
4°CUp to 2 yearsFor shorter-term storage.
Stock Solution (in 100% DMSO)-20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[2]

Table 2: Troubleshooting Summary for Common Experimental Issues

IssuePossible CauseRecommended Action
Inconsistent ResultsCompound DegradationPrepare fresh solutions, store properly, perform stability checks.[2]
High BackgroundCompound AggregationLower concentration, add detergent, perform orthogonal assay.[1]
Vehicle EffectHigh Solvent ConcentrationKeep DMSO <0.5%, use consistent vehicle controls.[1][3]
Low Potency in CellsPoor Permeability, EffluxUse higher concentration, consider cell line with lower efflux pump expression.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[3] Include vehicle-only and untreated controls.

  • Incubation: Replace the medium with the compound-containing medium and incubate for the desired time period (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the phosphorylated form of a known Kinase X substrate. Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to assess the inhibition of Kinase X activity.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Substrate Kinase X->Substrate ATP p-Substrate p-Substrate Kinase X->p-Substrate Downstream Signaling Downstream Signaling p-Substrate->Downstream Signaling This compound This compound This compound->Kinase X Inhibition Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow A Prepare 10 mM Stock in 100% DMSO B Store at -80°C in Aliquots A->B C Thaw Aliquot & Prepare Serial Dilutions B->C D Treat Cells (Final DMSO <0.5%) C->D E Incubate for Desired Time D->E F Perform Assay (e.g., MTS, Western Blot) E->F G Data Analysis F->G

Caption: General experimental workflow for using this compound.

G Start Inconsistent Results? CheckStorage Check Storage Conditions (-80°C, protected from light) Start->CheckStorage Yes ContactSupport Contact Technical Support Start->ContactSupport No, results are consistent FreshSolutions Use Freshly Prepared Working Solutions CheckStorage->FreshSolutions Aggregation Suspect Aggregation? FreshSolutions->Aggregation LowerConcentration Lower Compound Concentration Aggregation->LowerConcentration Yes Aggregation->ContactSupport No AddDetergent Add 0.01% Triton X-100 to Assay Buffer LowerConcentration->AddDetergent OrthogonalAssay Perform Orthogonal Assay AddDetergent->OrthogonalAssay

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Refining Experimental Design with CR-1-30-B (Complement Receptor 1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CR-1-30-B, the common isoform of Complement Receptor 1 (CR1) containing 30 short consensus repeats (SCRs), with a particular focus on its Long Homologous Repeat B (LHR-B) domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound refers to the most common polymorphic variant of human Complement Receptor 1 (CR1), also known as CD35. This isoform's extracellular domain is composed of 30 Short Consensus Repeats (SCRs), which are organized into four Long Homologous Repeats (LHRs): LHR-A, LHR-B, LHR-C, and LHR-D. The "-B" designation highlights the significance of the LHR-B domain, which, along with LHR-C, is a primary binding site for complement component C3b.[1] LHR-A preferentially binds C4b.[1] Understanding the function of specific LHRs is crucial for designing targeted experiments.

Q2: What are the primary functions of CR1?

A2: CR1 is a key regulator of the complement system with several critical functions:

  • Immune Complex Clearance: CR1 on erythrocytes binds to C3b- and C4b-opsonized immune complexes, transporting them to the liver and spleen for clearance by phagocytes.[1]

  • Complement Regulation: CR1 acts as a cofactor for Factor I-mediated cleavage and inactivation of C3b and C4b, thus downregulating the complement cascade.[2]

  • Phagocytosis: On phagocytic cells, CR1 can mediate the uptake of complement-coated particles.

  • B-cell Regulation: CR1 on B lymphocytes can modulate B-cell activation and antibody responses.

Q3: What are the main ligands for the LHR-B domain of CR1?

A3: The LHR-B domain of CR1, along with LHR-C, is a principal binding site for C3b.[1] It also exhibits a lower affinity for C4b.[1] The interaction with C3b is crucial for the clearance of immune complexes and for the regulation of the alternative and classical complement pathways.

Experimental Protocols and Troubleshooting

This section provides detailed methodologies and troubleshooting for key experiments involving this compound.

CR1 Binding Assay (ELISA-based)

This assay quantifies the binding of a ligand (e.g., C3b, C4b, or immune complexes) to immobilized CR1.

Experimental Protocol:

  • Coating: Coat a high-binding 96-well microplate with 1-5 µg/mL of purified soluble CR1 (sCR1) or a cell lysate containing CR1 in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., PBS with 1-3% BSA) for 1-2 hours at room temperature.

  • Ligand Incubation: Wash the plate 3 times. Add serial dilutions of the ligand (e.g., purified C3b, C4b, or prepared immune complexes) to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection: Wash the plate 3 times. Add a primary antibody specific for the ligand. Incubate for 1-2 hours at room temperature.

  • Secondary Antibody & Substrate: Wash the plate 3 times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature. Wash the plate 5 times. Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm.

Troubleshooting Guide: CR1 Binding Assay

ProblemPossible CauseSuggested Solution
No or Weak Signal Inactive CR1 or ligand.Ensure proper storage and handling of proteins. Test protein activity in a functional assay if possible.
Insufficient coating of CR1.Increase coating concentration or incubation time. Use a high-binding plate.
Incorrect buffer composition.Avoid buffers containing components that may interfere with binding (e.g., high salt concentrations, chelating agents).
High Background Incomplete blocking.Increase blocking time or try a different blocking agent (e.g., non-fat dry milk).
Non-specific binding of antibodies.Use affinity-purified antibodies and include appropriate isotype controls. Increase the number of wash steps.
Cross-reactivity of secondary antibody.Ensure the secondary antibody is specific for the primary antibody's species and isotype.
Poor Reproducibility Pipetting errors.Calibrate pipettes and use consistent pipetting techniques.
Inconsistent incubation times or temperatures.Ensure all wells are treated uniformly.
Edge effects.Avoid using the outer wells of the plate or fill them with buffer.

CR1_Binding_Assay_Workflow start Start coat Coat Plate with CR1 start->coat block Block Non-specific Sites coat->block add_ligand Add Ligand (e.g., C3b) block->add_ligand add_primary_ab Add Primary Antibody add_ligand->add_primary_ab add_secondary_ab Add HRP-conjugated Secondary Antibody add_primary_ab->add_secondary_ab add_substrate Add TMB Substrate add_secondary_ab->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

A decision tree for troubleshooting weak CR1 signal in flow cytometry.
CR1 Functional Assay: Cofactor Activity

This assay measures the ability of CR1 to act as a cofactor for Factor I-mediated cleavage of C3b.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified C3b, Factor I, and a source of CR1 (e.g., purified sCR1 or cell membranes expressing CR1) in a buffer that supports Factor I activity (e.g., Tris-buffered saline).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blot: Separate the reaction products by SDS-PAGE on a reducing gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Detection: Probe the membrane with an antibody that recognizes the cleavage products of C3b (e.g., anti-C3c or an antibody that recognizes the alpha' chain of iC3b).

  • Analysis: Analyze the resulting bands to assess the extent of C3b cleavage. The appearance of cleavage fragments indicates CR1 cofactor activity.

Troubleshooting Guide: CR1 Cofactor Activity Assay

ProblemPossible CauseSuggested Solution
No C3b Cleavage Inactive Factor I or CR1.Use freshly prepared or properly stored enzymes and receptors. Include a positive control with known active components.
Incorrect buffer conditions.Ensure the buffer pH and ionic strength are optimal for Factor I activity.
Insufficient incubation time.Increase the incubation time or the concentration of Factor I or CR1.
Incomplete C3b Cleavage Suboptimal enzyme-to-substrate ratio.Titrate the concentrations of C3b, Factor I, and CR1 to find the optimal ratio.
Presence of inhibitors in the CR1 preparation.If using cell lysates, consider further purification of CR1.
Non-specific Protein Degradation Protease contamination.Add a broad-spectrum protease inhibitor cocktail to the reaction mixture.

CR1 Signaling Pathway

CR1 itself does not possess intrinsic enzymatic activity. Upon ligand binding, its signaling capacity is context-dependent and can involve association with other membrane proteins. For instance, on B cells, CR1 can modulate B-cell receptor (BCR) signaling. Phosphorylation of the cytoplasmic tail of CR1 in neutrophils and monocytes can occur following cell activation, which may be a prerequisite for CR1-mediated phagocytosis. [2] Simplified CR1-Mediated Regulation of the Complement Cascade

CR1_Signaling_Pathway cluster_activation Complement Activation cluster_regulation CR1-Mediated Regulation C3_convertase C3 Convertase (C4b2a or C3bBb) C3 C3 C3_convertase->C3 C3b C3b C3->C3b Cleavage C3b->C3_convertase Amplification Loop (Alternative Pathway) FactorI Factor I C3b->FactorI Presents to CR1 CR1 (on cell surface) CR1->C3_convertase Decay Acceleration CR1->C3b Binds iC3b iC3b (inactive) FactorI->iC3b Cleaves C3b to

CR1 regulates the complement cascade by binding C3b and facilitating its cleavage by Factor I.

References

addressing variability in CR-1-30-B experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel kinase inhibitor, CR-1-30-B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during experimentation. Our goal is to ensure you achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Variability Kinase 1 (VK1), a key enzyme implicated in aberrant cell cycle progression in several cancer types. By binding to the ATP-binding site of VK1, this compound blocks its kinase activity, thereby inhibiting downstream signaling pathways that are crucial for cell growth and survival.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, the lyophilized powder should be stored at -20°C. For short-term use, stock solutions prepared in DMSO can be stored at -20°C or -80°C. To maintain the compound's integrity, it is crucial to avoid repeated freeze-thaw cycles.[2] We recommend preparing small aliquots of the stock solution for daily use.

Q3: Which cell viability assays are compatible with this compound?

A3: Standard colorimetric and luminescence-based assays are widely used to assess the effect of this compound on cell viability.[1] These include MTT, MTS, and CellTiter-Glo® assays. The CellTiter-Glo® Luminescent Cell Viability Assay is often preferred as it quantifies ATP, which is an indicator of metabolically active cells and can provide high sensitivity.[1]

Troubleshooting Guide: Addressing Experimental Variability

Issue 1: Inconsistent IC50 Values

Q: My IC50 values for this compound are fluctuating significantly between experiments. What are the potential causes?

A: Inconsistent IC50 values are a common challenge and can stem from several sources.[3][5] Consider the following factors:

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure your cell lines are authentic and free from mycoplasma contamination. Routine testing for mycoplasma is highly recommended as it can alter cellular responses to treatment.[6]

    • Cell Passage Number: Use cells within a narrow and consistent passage number range for all experiments.[2] High-passage cells can undergo genetic drift, leading to altered drug sensitivity.[3]

    • Cell Health and Growth Phase: Always use cells that are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may respond differently to the compound.[3]

  • Compound-Related Issues:

    • Compound Degradation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.[2]

    • Inaccurate Concentrations: Double-check all calculations for drug dilutions and ensure your pipettes are calibrated.[2]

  • Assay Conditions:

    • Variable Seeding Density: Inconsistent cell seeding is a major source of variability. Optimize and strictly adhere to a consistent cell seeding density for each experiment.[2]

    • Inconsistent Incubation Times: The duration of drug exposure can significantly influence the observed IC50. Precisely control the incubation time across all experiments.[2]

Issue 2: High Well-to-Well Variability in Multi-Well Plates

Q: I'm observing high variability between replicate wells within the same 96-well plate. How can I minimize this?

A: High well-to-well variability can obscure the true effect of the compound. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding by gentle pipetting. Pipetting errors can also contribute, so use calibrated pipettes and proper technique.[3]

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.[3]

  • Incomplete Drug Mixing: After adding the compound to the wells, mix the plate gently by tapping or using a plate shaker to ensure even distribution.[2]

Issue 3: Unexpected Cytotoxicity in Control Wells

Q: My vehicle-treated (DMSO) control cells are showing a decrease in viability. What could be the problem?

A: Unexpected toxicity in control wells can be due to several factors:

  • High DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line. Typically, this should be kept below 0.5%, but it's best to determine the tolerance of your cells with a DMSO toxicity curve.

  • Contamination: Test your cell culture for mycoplasma and other potential contaminants.[3]

  • Poor Cell Health: If the cells are not healthy at the time of plating, they may be more susceptible to the minor stress of the vehicle.

Data Presentation

Table 1: Recommended Cell Seeding Densities for this compound Viability Assays

Cell LinePlate FormatSeeding Density (cells/well)
MCF-796-well5,000 - 8,000
A54996-well3,000 - 6,000
HCT11696-well4,000 - 7,000

Table 2: Typical IC50 Values for this compound (72-hour incubation)

Cell LineIC50 Range (nM)Assay Method
MCF-750 - 150CellTiter-Glo®
A549100 - 250MTT
HCT11675 - 175CellTiter-Glo®
Note: These values are for reference only and may vary depending on experimental conditions.[1]

Experimental Protocols

Protocol: Determining the IC50 of this compound using a CellTiter-Glo® Assay
  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count to ensure accuracy.[7]

    • Seed the cells in a 96-well plate at the optimized density in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls (vehicle and no-treatment).

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other wells.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Visualizations

G cluster_0 Upstream Signaling cluster_1 VK1 Pathway cluster_2 This compound Inhibition cluster_3 Cellular Outcome Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT VK1 VK1 AKT->VK1 Cell Cycle Progression Cell Cycle Progression VK1->Cell Cycle Progression Phosphorylation Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation This compound This compound This compound->VK1 Inhibits

Caption: Hypothetical signaling pathway of Variability Kinase 1 (VK1) and the inhibitory action of this compound.

G Start Start Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding\n(96-well plate) 24h Incubation\n(Attachment) 24h Incubation (Attachment) Cell Seeding\n(96-well plate)->24h Incubation\n(Attachment) Compound Treatment\n(this compound Dilutions) Compound Treatment (this compound Dilutions) 24h Incubation\n(Attachment)->Compound Treatment\n(this compound Dilutions) 72h Incubation\n(Treatment) 72h Incubation (Treatment) Compound Treatment\n(this compound Dilutions)->72h Incubation\n(Treatment) Viability Assay\n(e.g., CellTiter-Glo) Viability Assay (e.g., CellTiter-Glo) 72h Incubation\n(Treatment)->Viability Assay\n(e.g., CellTiter-Glo) Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Viability Assay\n(e.g., CellTiter-Glo)->Data Analysis\n(IC50 Calculation) End End Data Analysis\n(IC50 Calculation)->End

Caption: Standard experimental workflow for determining the IC50 of this compound.

G start Inconsistent Results? check_cells Check Cell Health, Passage #, and Mycoplasma start->check_cells High IC50 Variability edge_effects Address Edge Effects (Avoid Outer Wells) start->edge_effects High Well-to-Well Variability check_compound Verify Compound Concentration and Storage check_cells->check_compound check_assay Review Assay Protocol (Seeding Density, Incubation Time) check_compound->check_assay pipetting Verify Pipette Calibration and Technique check_assay->pipetting edge_effects->pipetting resolve Problem Resolved pipetting->resolve

Caption: Troubleshooting flowchart for addressing inconsistent experimental results with this compound.

References

ensuring the purity of CR-1-30-B for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the purity of the synthetic research compound CR-1-30-B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for this compound for in vitro vs. in vivo studies?

For early-stage in vitro assays, a purity of ≥95% is often acceptable to obtain useful preliminary data.[1][2] However, for in vivo studies, including pharmacokinetic (PK), efficacy, and toxicology studies, a much higher purity of ≥98% or even ≥99% is strongly recommended.[3] This is because even small amounts of impurities can have significant, unforeseen biological effects, potentially leading to inaccurate or misleading results.[2][4]

Q2: What are the common impurities that might be present in a batch of this compound?

Impurities in synthetic compounds like this compound can originate from several sources, including:

  • Starting materials: Unreacted starting materials or impurities present in them.

  • Intermediates: Byproducts and intermediates from the synthetic process.

  • Reagents and solvents: Residual solvents or reagents used during synthesis and purification.

  • Degradation products: The compound may degrade over time due to improper storage conditions (e.g., exposure to light, temperature, or moisture).

Q3: How should I properly store and handle this compound to maintain its purity?

To ensure the stability and purity of this compound, it is crucial to follow the storage conditions specified on the Certificate of Analysis (CofA). General best practices include:

  • Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, keeping the compound at -20°C or -80°C is often recommended.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture and lead to degradation. Use clean, dedicated spatulas and weigh the compound in a controlled environment to avoid cross-contamination.

Q4: The Certificate of Analysis (CofA) shows 98% purity by HPLC. Is this sufficient for my experiments?

A purity of 98% is generally considered good for many research applications, including in vivo studies.[3] However, the suitability depends on the sensitivity of your specific assay. The CofA provides a snapshot of the compound's purity at the time of analysis. It's important to consider the age of the compound and how it has been stored. For highly sensitive assays, or if the compound has been stored for an extended period, re-analyzing the purity is recommended.

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent or not reproducible. Could this be a purity issue?

Yes, inconsistent results are a common indicator of compound impurity.[2] Impurities can interfere with your assay, leading to variable outcomes.

  • Recommended Action: First, re-verify the purity of your current batch of this compound using an appropriate analytical method like HPLC or LC-MS.[5][6] If the purity is lower than expected, obtain a new, high-purity batch for your experiments.

Q2: I observe an unexpected phenotype or toxicity in my cell-based or animal studies. How do I determine if an impurity in this compound is the cause?

Unexplained biological activity can be a result of a biologically active impurity.[4]

  • Recommended Action:

    • Analyze the Impurity Profile: Use high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the major impurities.

    • Synthesize and Test Impurities: If possible, synthesize the identified impurities and test them separately in your experimental model to see if they produce the unexpected effect.[3]

    • Purify the Compound: Use techniques like preparative HPLC to further purify your batch of this compound and repeat the experiment with the higher purity material.

Q3: My batch of this compound has a different physical appearance (e.g., color, texture) than previous batches. What should I do?

A change in physical appearance can be a sign of impurity or degradation.[7]

  • Recommended Action: Do not use the compound. Contact the supplier immediately and provide the batch number. Request a new Certificate of Analysis or a replacement batch. It is also advisable to perform your own purity analysis.

Purity Specifications for Research Compounds

The required purity of a research compound often varies depending on the stage of research. Below is a table summarizing typical purity requirements.

Research StageTypical Purity RequirementCommon Analytical MethodsRationale
Early in vitro Assays≥95%HPLC, LC-MSSufficient for initial screening and proof-of-concept studies.[1][3]
In vivo Efficacy & PK Studies≥98%HPLC, NMR, Elemental AnalysisMinimizes the risk of impurities confounding biological data.[3]
Preclinical Toxicology≥99%HPLC, GC-MS, NMR, Karl FischerHigh purity is crucial to ensure that observed toxicity is from the compound itself and not impurities.[3]
Clinical TrialscGMP Grade (≥99.5%)Full panel of validated analytical methodsRequired by regulatory agencies to ensure patient safety.[3]

Experimental Protocols

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Objective: To determine the purity of a sample of this compound by separating it from any potential impurities and quantifying the relative peak areas.

2. Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO or ACN).

  • Dilute the stock solution to a final concentration of 10-20 µg/mL with the mobile phase.

4. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Column Temperature: 30°C

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percent purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_decision Decision sample This compound Sample dissolve Dissolve in Appropriate Solvent sample->dissolve dilute Dilute to Working Concentration dissolve->dilute hplc HPLC Analysis dilute->hplc nmr NMR Spectroscopy dilute->nmr ms Mass Spectrometry dilute->ms purity Assess Purity (%) hplc->purity structure Confirm Structure nmr->structure impurities Identify Impurities ms->impurities decision Proceed with Experiment? purity->decision structure->decision impurities->decision proceed Proceed decision->proceed Yes (Purity ≥95%) troubleshoot Troubleshoot/ Repurify decision->troubleshoot No (Purity <95%)

Caption: Workflow for assessing the purity and identity of this compound.

troubleshooting_guide start Inconsistent or Unexpected Experimental Results check_purity Re-analyze Purity of This compound via HPLC/LC-MS start->check_purity purity_ok Purity ≥95%? check_purity->purity_ok investigate_assay Investigate Other Experimental Variables (e.g., protocol, reagents) purity_ok->investigate_assay Yes impurity_issue Purity is Low (<95%) purity_ok->impurity_issue No repurify Repurify the Compound or Obtain a New Batch impurity_issue->repurify identify_impurities Identify Impurity Structures (HRMS, NMR) impurity_issue->identify_impurities retest Re-run Experiment with High-Purity Compound repurify->retest synthesize_test Synthesize & Test Impurities for Biological Activity identify_impurities->synthesize_test

References

Validation & Comparative

Unraveling the Anti-Cancer Potential of CR-1-31-B in Breast Cancer: A Detailed Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between the compounds CR-1-30-B and CR-1-31-B in the context of breast cancer is not feasible at this time due to the absence of publicly available scientific literature and experimental data on this compound. Extensive database searches did not yield any information on a compound with this designation being investigated for breast cancer therapy. It is possible that "this compound" is a misnomer, a compound not yet in the public domain, or a typographical error.

This guide will therefore provide a comprehensive overview of the known experimental data and therapeutic potential of CR-1-31-B , a synthetic rocaglate that has emerged as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] CR-1-31-B has shown significant promise in preclinical studies, particularly in its ability to overcome drug resistance in breast cancer cells.

Mechanism of Action: Targeting the Engine of Protein Synthesis

CR-1-31-B exerts its anti-cancer effects by targeting eIF4A, an RNA helicase that plays a crucial role in the initiation of protein synthesis.[1] By perturbing the interaction between eIF4A and RNA, CR-1-31-B effectively stalls the translation of specific mRNAs, particularly those with complex 5' untranslated regions that are often associated with oncogenes and cell cycle regulators.[1] This selective inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis in cancer cells.

CR-1-31-B_Mechanism_of_Action Mechanism of Action of CR-1-31-B CR-1-31-B CR-1-31-B eIF4A eIF4A CR-1-31-B->eIF4A Binds to RNA_binding eIF4A-RNA Interaction eIF4A->RNA_binding Perturbs Protein_Synthesis Protein Synthesis Initiation RNA_binding->Protein_Synthesis Inhibits Oncogene_Translation Translation of Oncogenic Proteins (e.g., MUC1-C, c-FLIP, Cyclin D1) Protein_Synthesis->Oncogene_Translation Blocks Apoptosis Induction of Apoptosis Oncogene_Translation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Oncogene_Translation->Cell_Cycle_Arrest

Caption: Mechanism of CR-1-31-B action on eIF4A.

Performance in Breast Cancer Cell Lines: Overcoming Resistance

A significant body of research has focused on the efficacy of CR-1-31-B in estrogen receptor-positive (ER+) breast cancer cells, particularly those that have developed resistance to CDK4/6 inhibitors like palbociclib (B1678290).

Key Findings:
  • Decreased MUC1-C Abundance: In MDA-MB-468 breast cancer cells, treatment with CR-1-31-B at concentrations of 10 nM and 100 nM resulted in a decrease in the abundance of MUC1-C, an oncoprotein implicated in tumor progression.[1]

  • Synergy with Palbociclib: CR-1-31-B has demonstrated a synergistic effect when combined with the CDK4/6 inhibitor palbociclib in ER+ breast cancer cells that have acquired resistance.[3][4] This combination has been shown to suppress the cell-cycle feedback response that often leads to resistance.[3][4]

  • Suppression of Key Cell Cycle Proteins: In palbociclib-resistant MCF-7 breast cancer cells, CR-1-31-B (at 3.2 nmol/L) was sufficient to consistently suppress the protein levels of cyclin D1 and CDK4.[3]

Quantitative Data Summary
Cell LineTreatmentConcentrationObserved EffectReference
MDA-MB-468CR-1-31-B10 and 100 nMDecreased MUC1-C abundance[1]
MCF-10A (EGF-stimulated)CR-1-31-B100 nM (24 hours)Inhibited MUC1-C translation[1]
Palbociclib-Resistant MCF-7CR-1-31-B3.2 nmol/L (24 hours)Suppressed cyclin D1 and CDK4 protein levels[3]
Palbociclib-Resistant MCF-7CR-1-31-B + PalbociclibMultiple DosesSynergistic inhibition of cell growth[3]

Experimental Protocols

Cell Viability and Apoptosis Assays

A common method to assess the effect of CR-1-31-B on breast cancer cells involves treating the cells with varying concentrations of the compound and measuring cell viability and apoptosis.

Experimental_Workflow_Cell_Viability Workflow for Cell Viability and Apoptosis Assays Cell_Culture Culture Breast Cancer Cells (e.g., MDA-MB-468, MCF-7) Treatment Treat with CR-1-31-B (Various Concentrations and Time Points) Cell_Culture->Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Measure Apoptosis (e.g., Annexin V/PI Staining) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Calculation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for in vitro assays.

Detailed Methodology (Example):

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of CR-1-31-B (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm to determine cell viability.

  • Annexin V/PI Staining: For apoptosis analysis, treated cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells is then determined by flow cytometry.

Western Blotting for Protein Expression

To investigate the effect of CR-1-31-B on specific protein levels, Western blotting is a standard technique.

Detailed Methodology (Example):

  • Cell Lysis: Breast cancer cells treated with CR-1-31-B are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MUC1-C, Cyclin D1, CDK4, β-actin as a loading control) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Perturbation

CR-1-31-B's inhibition of eIF4A has downstream effects on critical signaling pathways involved in cancer cell proliferation and survival. In the context of palbociclib resistance, CR-1-31-B can counteract the feedback upregulation of key cell cycle components.

Signaling_Pathway_CR-1-31-B CR-1-31-B Overcomes Palbociclib Resistance cluster_0 Standard Therapy cluster_1 Resistance Mechanism cluster_2 CR-1-31-B Intervention Palbociclib Palbociclib CDK4_6 CDK4/6 Palbociclib->CDK4_6 Inhibits Rb pRb CDK4_6->Rb Phosphorylates Feedback_Upregulation Feedback Upregulation CDK4_6->Feedback_Upregulation Induces E2F E2F Rb->E2F Inhibits Cell_Cycle_Progression G1/S Transition E2F->Cell_Cycle_Progression Promotes Cyclin_D1_CDK4 Cyclin D1, CDK4 Feedback_Upregulation->Cyclin_D1_CDK4 CR-1-31-B_Intervention CR-1-31-B eIF4A_Inhibition eIF4A Inhibition CR-1-31-B_Intervention->eIF4A_Inhibition Translation_Block Translation of Cyclin D1 Blocked eIF4A_Inhibition->Translation_Block Translation_Block->Cyclin_D1_CDK4 Prevents Upregulation

Caption: CR-1-31-B's role in overcoming resistance.

Conclusion and Future Directions

CR-1-31-B represents a promising therapeutic agent for breast cancer, particularly in the context of acquired resistance to targeted therapies. Its unique mechanism of action, targeting the fundamental process of protein synthesis, provides a strong rationale for its further development. Future research should focus on in-depth in vivo studies to evaluate its efficacy and safety profile in animal models of breast cancer. Furthermore, identifying predictive biomarkers for sensitivity to CR-1-31-B will be crucial for its successful clinical translation. The exploration of combination therapies, building on the synergy observed with CDK4/6 inhibitors, holds significant potential for improving outcomes for patients with resistant breast cancer.

References

Validating the Specificity of eIF4A Inhibitor CR-1-31-B Using its Inactive Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the target specificity of the synthetic rocaglate, CR-1-31-B (the active (-)-enantiomer), a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). The primary method for demonstrating specificity involves the use of its inactive (+)-enantiomer, which serves as a crucial negative control in experimental settings.

CR-1-31-B exerts its potent anti-cancer and antiviral effects by clamping the RNA helicase eIF4A onto polypurine-rich sequences in the 5'-untranslated regions of specific mRNAs. This action stalls the assembly of the translation initiation complex, thereby inhibiting protein synthesis of key oncogenes and viral proteins, ultimately leading to apoptosis in cancer cells and suppression of viral replication.[1][2][3] The validation of its specific on-target activity is paramount for its development as a therapeutic agent.

The Role of the Inactive (+)-Enantiomer in Specificity Validation

To ensure that the observed biological effects of CR-1-31-B are due to the specific inhibition of eIF4A and not off-target effects, a comparative study with its stereoisomer, the (+)-enantiomer of CR-1-31-B, is essential. The (+)-enantiomer is biologically inactive and does not inhibit eIF4A.[2] Therefore, any cellular or molecular effects observed with the active (-)-enantiomer but not with the inactive (+)-enantiomer can be confidently attributed to the specific inhibition of eIF4A.

Comparative Analysis of CR-1-31-B Enantiomers

The following tables summarize the expected comparative data from key experiments designed to validate the specificity of CR-1-31-B.

Table 1: In Vitro Activity Comparison

ParameterCR-1-31-B (Active (-)-enantiomer)CR-1-31-B (Inactive (+)-enantiomer)Expected Outcome for Specificity
Target Binding
eIF4A:RNA Binding AffinityHigh (nM range)No significant bindingDemonstrates direct target engagement by the active compound.
Cellular Activity
Inhibition of Protein SynthesisPotent inhibition (IC50 in nM range)No significant inhibitionLinks target engagement to a primary cellular effect.
Cancer Cell Viability (e.g., Neuroblastoma, Gallbladder Cancer)Decreased viability (IC50 in nM range)[1]No significant effect on viabilityConfirms that cytotoxicity is a consequence of the on-target activity.
Induction of ApoptosisSignificant increase in apoptotic markers (e.g., cleaved caspase-3)[4]No significant increase in apoptosisAttributes programmed cell death to the specific mechanism of action.
Antiviral Activity
Inhibition of Viral Replication (e.g., Coronaviruses)Potent inhibition (EC50 in nM range)[5]No significant inhibition[2]Validates the on-target mechanism for antiviral efficacy.

Table 2: In Vivo Efficacy in Xenograft Models

ParameterTreatment with CR-1-31-B (Active (-)-enantiomer)Treatment with CR-1-31-B (Inactive (+)-enantiomer)Expected Outcome for Specificity
Tumor Growth InhibitionSignificant reduction in tumor volume and weight[1][6]No significant effect on tumor growthDemonstrates that in vivo anti-tumor activity is target-specific.
Biomarkers of Apoptosis in Tumor Tissue (e.g., TUNEL staining)Increased number of apoptotic cellsNo significant increase in apoptosisConfirms the mechanism of action in a complex biological system.

Experimental Protocols

Below are detailed methodologies for key experiments to validate the specificity of CR-1-31-B.

eIF4A Helicase Assay
  • Objective: To measure the direct inhibitory effect of CR-1-31-B enantiomers on the RNA unwinding activity of eIF4A.

  • Methodology:

    • A fluorescently-labeled, double-stranded RNA substrate is incubated with recombinant human eIF4A protein in the presence of ATP.

    • The reaction is initiated, and the helicase activity is measured by the separation of the RNA duplex, leading to a change in fluorescence.

    • Parallel reactions are set up with increasing concentrations of the active (-)-enantiomer and the inactive (+)-enantiomer of CR-1-31-B.

    • The rate of RNA unwinding is measured over time using a fluorescence plate reader.

    • IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT or CellTiter-Glo)
  • Objective: To assess the cytotoxic effects of CR-1-31-B enantiomers on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., SH-SY5Y neuroblastoma cells) are seeded in 96-well plates and allowed to adhere overnight.[7]

    • Cells are treated with a serial dilution of the active (-)-enantiomer and the inactive (+)-enantiomer of CR-1-31-B for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[7]

    • For MTT assay, MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation. The crystals are then solubilized, and the absorbance is read at 570 nm.

    • For CellTiter-Glo, the reagent is added to the wells to measure ATP levels as an indicator of cell viability, and luminescence is recorded.

    • The percentage of cell viability relative to the vehicle control is plotted against the compound concentration to determine the IC50 values.

Western Blot for Apoptosis Markers
  • Objective: To detect the induction of apoptosis by CR-1-31-B enantiomers.

  • Methodology:

    • Cancer cells are treated with the active (-)-enantiomer and the inactive (+)-enantiomer of CR-1-31-B at concentrations around their respective IC50 values for 24-48 hours.

    • Cells are harvested, and whole-cell lysates are prepared.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[6]

    • The membrane is blocked and then incubated with primary antibodies against apoptosis markers such as cleaved caspase-3 and PARP. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Visualizations

The following diagrams illustrate the key concepts described in this guide.

G cluster_pathway Mechanism of Action of CR-1-31-B eIF4F eIF4F Complex (eIF4A, eIF4E, eIF4G) mRNA mRNA with 5'-cap and Polypurine Tract eIF4F->mRNA binds Ribosome 43S Pre-initiation Complex mRNA->Ribosome recruits CR131B_active CR-1-31-B (Active (-)-enantiomer) CR131B_active->eIF4F clamps eIF4A on mRNA Translation Protein Synthesis Ribosome->Translation initiates Apoptosis Apoptosis Translation->Apoptosis inhibition leads to

Caption: Mechanism of CR-1-31-B-mediated inhibition of protein synthesis.

G cluster_workflow Experimental Workflow for Specificity Validation start Cancer Cell Line treat_active Treat with CR-1-31-B (Active (-)-enantiomer) start->treat_active treat_inactive Treat with CR-1-31-B (Inactive (+)-enantiomer) start->treat_inactive viability_assay Cell Viability Assay (MTT) treat_active->viability_assay apoptosis_assay Apoptosis Assay (Western Blot) treat_active->apoptosis_assay treat_inactive->viability_assay treat_inactive->apoptosis_assay outcome_active Decreased Viability, Increased Apoptosis viability_assay->outcome_active from active outcome_inactive No Significant Effect viability_assay->outcome_inactive from inactive apoptosis_assay->outcome_active from active apoptosis_assay->outcome_inactive from inactive

Caption: Workflow for comparing the effects of active and inactive enantiomers.

References

Unmasking Specificity: A Comparative Analysis of CR-1-30-B and Its Active Enantiomer in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cancer research, the quest for highly specific and effective therapeutic agents is paramount. This guide provides a detailed comparative analysis of the synthetic rocaglate CR-1-31-B and its inactive enantiomer, CR-1-30-B, primarily focusing on their differential effects in breast cancer models. The data presented herein unequivocally demonstrates the specific inhibitory action of CR-1-31-B on key oncogenic pathways, while highlighting the utility of this compound as a crucial negative control for validating on-target activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of eIF4A inhibitors.

Distinguishing Activity: The Critical Role of Stereochemistry

CR-1-31-B is a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a pivotal role in the translation of various oncoproteins. Its enantiomer, this compound, which differs only in its three-dimensional arrangement, serves as an ideal control to ascertain that the observed anti-cancer effects are a direct result of eIF4A inhibition and not due to off-target interactions.

Performance in Breast Cancer Models: A Tale of Two Enantiomers

The differential effects of CR-1-31-B and this compound have been notably characterized in human breast epithelial and cancer cell lines.

Impact on MUC1-C Oncoprotein Expression

The Mucin 1 C-terminal subunit (MUC1-C) is a transmembrane oncoprotein that is overexpressed in a majority of breast cancers and contributes to malignant transformation and progression. Studies in epidermal growth factor (EGF)-stimulated MCF-10A human breast epithelial cells have shown that CR-1-31-B effectively downregulates the expression of MUC1-C in a dose-dependent manner. In stark contrast, this compound exhibits no discernible effect on MUC1-C levels, even at equivalent concentrations.[1] This underscores the stereospecificity of the interaction between CR-1-31-B and the eIF4A helicase, which is essential for the translation of MUC1-C mRNA.

Table 1: Comparative Effect of CR-1-31-B and this compound on MUC1-C Expression in EGF-Stimulated MCF-10A Cells [1]

CompoundConcentrationEffect on MUC1-C Abundance
CR-1-31-B10 nMDose-dependent decrease
100 nMSignificant decrease
This compound10 nMNo effect
100 nMNo effect
Influence on Cell Viability

Table 2: Comparative Effect of CR-1-31-B and this compound on Viability of EGF-Stimulated MCF-10A Cells [1]

TreatmentViable Cell Number (Relative to Control)
Control (EGF)~100%
CR-1-31-B (100 nM) + EGF~50%
This compound (100 nM) + EGF~100%

Broader Implications and Use in Other Cancer Models

Comparison with Other eIF4A Inhibitors

The therapeutic potential of targeting eIF4A has led to the development of other inhibitors, most notably Silvestrol and its derivatives, such as Zotatifin (eFT226), which has entered clinical trials.[8][9][10] These compounds share a similar mechanism of action with CR-1-31-B, clamping eIF4A onto mRNA and thereby stalling translation. The comparative efficacy and safety profiles of these different eIF4A inhibitors are areas of active investigation in the field of oncology drug development.

Table 3: Overview of Selected eIF4A Inhibitors

InhibitorOriginStatusKey Characteristics
CR-1-31-BSynthetic RocaglatePreclinicalPotent and specific eIF4A inhibitor with a well-defined inactive enantiomer for control experiments.[1][3]
SilvestrolNatural ProductPreclinicalA natural rocaglate that has shown broad anti-cancer activity in various preclinical models.[11][12][13]
Zotatifin (eFT226)Synthetic Rocaglate DerivativeClinical TrialsAn eIF4A inhibitor being evaluated in clinical trials for solid tumors.[9][10]

Experimental Protocols

Cell Culture and Treatment

Human MCF-10A mammary epithelial cells are cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/ml EGF, 0.5 µg/ml hydrocortisone, 100 ng/ml cholera toxin, and 10 µg/ml insulin. For experiments, cells are typically seeded and allowed to adhere before being treated with the compounds (CR-1-31-B or this compound) at the indicated concentrations in the presence of a stimulating agent like EGF (20 ng/ml).[1][14]

Western Blot Analysis for MUC1-C

Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the MUC1 C-terminal subunit. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[4][15][16][17][18]

Cell Viability Assay (Trypan Blue Exclusion)

After treatment, cells are harvested and resuspended in cell culture medium. An aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue-stained) cells is then counted using a hemocytometer under a microscope. The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.

Signaling Pathways and Experimental Workflow

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR eIF4A eIF4A PI3K_AKT_mTOR->eIF4A MUC1_C_mRNA MUC1-C mRNA eIF4A->MUC1_C_mRNA Translation MUC1_C_Protein MUC1-C Oncoprotein MUC1_C_mRNA->MUC1_C_Protein Cell_Growth Cell Growth & Survival MUC1_C_Protein->Cell_Growth CR_1_31_B CR-1-31-B CR_1_31_B->eIF4A Inhibition CR_1_30_B This compound (Inactive) CR_1_30_B->eIF4A No Inhibition Experimental_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_results Results start Seed MCF-10A cells treatment Treat with EGF and This compound or CR-1-31-B start->treatment western_blot Western Blot for MUC1-C treatment->western_blot viability_assay Cell Viability Assay (Trypan Blue) treatment->viability_assay quantify_protein Quantify MUC1-C Expression western_blot->quantify_protein quantify_viability Quantify Cell Viability viability_assay->quantify_viability comparison Comparative Analysis quantify_protein->comparison quantify_viability->comparison

References

The Elusive Benchmark: A Search for CR-1-30-B in Enantiomer Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, the compound designated as CR-1-30-B has not been identified as a recognized benchmark for inactive enantiomers in the fields of pharmacology and drug development. This lack of public data precludes a direct comparison of its performance against other alternatives.

Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological activities. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," can be inactive, less active, or even contribute to undesirable side effects.[1][2][3] Consequently, the use of single-enantiomer drugs is often preferred to improve therapeutic indices and simplify pharmacokinetic profiles.[2][4] In this context, well-characterized inactive enantiomers can serve as crucial benchmarks or negative controls in research to elucidate the stereospecificity of drug-receptor interactions and metabolic pathways.[5][6]

While the specific compound "this compound" remains unidentified, the principles of using inactive enantiomers as benchmarks are well-established in drug discovery and development.[5] Researchers utilize these molecules to:

  • Validate Assay Specificity: Inactive enantiomers are used to confirm that a biological assay is specifically detecting the activity of the intended eutomer and not producing false positives.

  • Elucidate Mechanisms of Action: By comparing the cellular and physiological effects of the active and inactive enantiomers, scientists can pinpoint the specific molecular targets and signaling pathways responsible for the therapeutic action.

  • Investigate Stereoselective Metabolism: The human body can metabolize enantiomers differently.[1] Studying the metabolic fate of an inactive enantiomer helps in understanding the potential for drug-drug interactions and the overall pharmacokinetic profile of the racemate.

The Broader Context: Chirality in Drug Development

The importance of stereochemistry in drug action is a fundamental concept in medicinal chemistry.[2] The three-dimensional structure of a drug molecule is critical for its interaction with chiral biological targets such as enzymes and receptors.[3][6] An active enantiomer will have a specific spatial arrangement of its functional groups that allows it to bind effectively to its target, much like a key fitting into a lock. The inactive enantiomer, due to its different 3D structure, cannot bind in the same way and therefore does not elicit the same biological response.[2][6]

The development of single-enantiomer drugs, often through a process known as a "chiral switch" from an existing racemic mixture, has led to improved therapeutic options in many disease areas.[7] This strategy can result in drugs with better efficacy, safety, and tolerability profiles.[3][4]

Experimental Approaches to Characterizing Enantiomers

The characterization and comparison of enantiomers involve a variety of experimental techniques. These include:

  • Chiral Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are used to separate and quantify the individual enantiomers in a mixture.[5][8]

  • Binding Assays: These experiments measure the affinity of each enantiomer for its biological target, providing a quantitative measure of their binding potency.

  • Functional Assays: Cellular or in vivo assays are employed to determine the biological activity of each enantiomer, such as enzyme inhibition or receptor activation.

  • Pharmacokinetic Studies: These studies track the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer in an organism to understand their different in vivo behaviors.[8]

Due to the inability to identify "this compound," we are unable to provide specific experimental data, protocols, or signaling pathway diagrams related to this compound. Researchers and drug development professionals seeking a suitable inactive enantiomer as a benchmark should refer to established examples in the literature relevant to their specific target or compound class.

References

Confirming On-Target Effects of eIF4A Inhibitors: A Comparative Guide to CR-1-31-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic rocaglate CR-1-31-B with other prominent eIF4A inhibitors, supported by experimental data. We delve into the methodologies for confirming on-target effects and present a clear overview of the eIF4A signaling pathway.

Introduction to eIF4A Inhibition

The eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase, a critical component of the eIF4F complex which is essential for the initiation of cap-dependent translation. By unwinding the 5' untranslated regions (UTRs) of mRNAs, eIF4A facilitates ribosome scanning and the initiation of protein synthesis. In many cancers, the translation of oncogenes is highly dependent on eIF4A activity, making it a compelling target for therapeutic intervention.

CR-1-31-B is a potent, synthetic rocaglate that inhibits eIF4A by acting as a "molecular clamp," stabilizing the eIF4A-RNA complex and thereby stalling translation initiation.[1][2] This guide will compare the performance of CR-1-31-B with other well-characterized eIF4A inhibitors, such as the natural product silvestrol (B610840) and the clinical-grade inhibitor zotatifin (B8103393) (eFT226).

Quantitative Comparison of eIF4A Inhibitors

The following tables summarize the inhibitory concentrations (IC50/EC50/LC50/GI50) of CR-1-31-B and other eIF4A inhibitors in various cancer cell lines and in vitro assays. These values highlight the potent anti-proliferative activity of these compounds.

Table 1: Anti-proliferative Activity of eIF4A Inhibitors in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / EC50 / LC50 / GI50 (nM)Reference
CR-1-31-B GBC-SDGallbladder Cancer~100[2]
SGC-996Gallbladder Cancer~100[2]
SH-SY5YNeuroblastoma20 (48h)[3]
KellyNeuroblastoma4 (48h)[3]
Silvestrol LNCaPProstate Cancer1.5[4]
MCF-7Breast Cancer1.5[4]
Lu1Lung Cancer1.2[4]
A549Lung Cancer9.42[5]
HT-29Colon Cancer0.7[5]
HEK293TEmbryonic Kidney15.9[5]
Caki-2Kidney Cancer37[5]
CLLChronic Lymphocytic Leukemia6.9 (72h)[6]
Zotatifin (eFT226) MDA-MB-231Breast Cancer<15[7]
TMD8B-cell Lymphoma-[7]
PfeifferB-cell Lymphoma-[7]

Table 2: In Vitro Inhibitory Activity of eIF4A Inhibitors

CompoundAssayIC50 / EC50 (nM)Reference
CR-1-31-B HCoV-229E antiviral activity2.88
MERS-CoV antiviral activity1.87[4]
Silvestrol Protein Synthesis (MDA-MB-231)~60
Protein Synthesis (PC-3)~60[8]
Zotatifin (eFT226) eIF4A binding (5'-UTR motifs)2[1]
In vitro translation (AGAGAG 5'-UTR)1.5[1]

Experimental Protocols for On-Target Validation

Confirming that the biological effects of an inhibitor are due to its interaction with the intended target is crucial. The following are key experimental protocols used to validate the on-target effects of eIF4A inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with the eIF4A inhibitor (e.g., CR-1-31-B) at various concentrations and incubate to allow for compound entry and target binding. Include a vehicle control (e.g., DMSO).

  • Heat Challenge: Heat the cell suspensions in a thermal cycler across a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble eIF4A: Collect the supernatant containing the soluble proteins and quantify the amount of eIF4A using Western blotting or other protein detection methods. An increase in the amount of soluble eIF4A at higher temperatures in inhibitor-treated cells compared to the control indicates target engagement.

Polysome Profiling

This technique assesses the global translation status of cells by separating ribosomal subunits, monosomes, and polysomes (mRNAs with multiple ribosomes) on a sucrose (B13894) gradient. Inhibition of translation initiation by eIF4A inhibitors leads to a decrease in polysomes and an increase in monosomes.

Protocol:

  • Cell Treatment: Treat cells with the eIF4A inhibitor or vehicle control.

  • Translation Arrest: Just before harvesting, treat cells with a translation elongation inhibitor like cycloheximide (B1669411) to "freeze" the ribosomes on the mRNA.

  • Cell Lysis: Lyse the cells in a buffer that preserves the integrity of the ribosomes and polysomes.

  • Sucrose Gradient Ultracentrifugation: Layer the cell lysate onto a sucrose density gradient (e.g., 10-50%) and centrifuge at high speed.

  • Fractionation and Analysis: Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile. A decrease in the polysome peaks relative to the monosome peak in inhibitor-treated samples indicates inhibition of translation initiation.

Luciferase Reporter Assay

This assay utilizes a reporter construct, typically with a firefly luciferase gene downstream of a 5'-UTR that is highly dependent on eIF4A activity (e.g., the c-myc 5'-UTR). A second reporter, such as Renilla luciferase driven by a simple 5'-UTR, serves as an internal control.

Protocol:

  • Cell Transfection: Co-transfect cells with the firefly and Renilla luciferase reporter plasmids.

  • Inhibitor Treatment: Treat the transfected cells with various concentrations of the eIF4A inhibitor.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both luciferases using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized firefly luciferase activity indicates specific inhibition of eIF4A-dependent translation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the eIF4A signaling pathway, the mechanism of action of rocaglate inhibitors, and a typical experimental workflow for confirming on-target effects.

eIF4A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_eIF4F eIF4F Complex Assembly & Activity cluster_translation Translation Initiation Growth_Factors Growth Factors (e.g., EGF) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 eIF4E eIF4E mTORC1->eIF4E Phosphorylates 4E-BP1, releasing eIF4E eIF4F_Complex eIF4F Complex eIF4E->eIF4F_Complex eIF4G eIF4G eIF4G->eIF4F_Complex eIF4A eIF4A (Helicase) eIF4A->eIF4F_Complex Unwound_mRNA Unwound mRNA eIF4A->Unwound_mRNA Unwinds 5' UTR (ATP-dependent) mRNA_5UTR mRNA 5' UTR (Secondary Structure) eIF4F_Complex->mRNA_5UTR Binds 5' cap 43S_PIC 43S Pre-initiation Complex Unwound_mRNA->43S_PIC Ribosome scanning Translation Protein Synthesis (e.g., MYC, Cyclin D1) 43S_PIC->Translation

Caption: The eIF4A signaling pathway in cap-dependent translation initiation.

Rocaglate_Mechanism eIF4A eIF4A Ternary_Complex Stable eIF4A-RNA-CR-1-31-B Ternary Complex eIF4A->Ternary_Complex RNA Polypurine-rich mRNA RNA->Ternary_Complex CR131B CR-1-31-B (Rocaglate) CR131B->Ternary_Complex Clamps eIF4A onto RNA Translation_Inhibition Inhibition of Translation Initiation Ternary_Complex->Translation_Inhibition Stalls ribosome scanning

Caption: Mechanism of action of CR-1-31-B as a molecular clamp.

Experimental_Workflow Start Hypothesis: CR-1-31-B inhibits eIF4A Cell_Culture Treat Cells with CR-1-31-B Start->Cell_Culture CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA Polysome_Profiling Polysome Profiling Cell_Culture->Polysome_Profiling Reporter_Assay Luciferase Reporter Assay Cell_Culture->Reporter_Assay Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Translation_Inhibition Confirm Translation Inhibition Polysome_Profiling->Translation_Inhibition Reporter_Assay->Translation_Inhibition On_Target_Effect On-Target Effect Confirmed Target_Engagement->On_Target_Effect Translation_Inhibition->On_Target_Effect

References

Validating MUC1-C as a Therapeutic Target: A Comparative Guide to Inhibitory Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Note: As of December 2025, publicly available scientific literature and clinical trial databases do not contain information on a MUC1-C inhibitor specifically designated "CR-1-30-B." Therefore, this guide provides a comprehensive comparison of established and emerging therapeutic strategies that have been used in studies to validate the Mucin 1 C-terminal subunit (MUC1-C) as a viable oncogenic target.

Introduction

Mucin 1 (MUC1) is a heterodimeric protein aberrantly overexpressed in a wide array of carcinomas, including breast, lung, and pancreatic cancers.[1][2] Upon cleavage, MUC1 forms two subunits: the N-terminal subunit (MUC1-N) and the transmembrane C-terminal subunit (MUC1-C). The MUC1-C subunit functions as a potent oncoprotein, driving key cancer hallmarks such as proliferation, resistance to apoptosis, and immune evasion by activating multiple signaling pathways.[3][4][5] Its role in tumorigenesis has made it a prime candidate for targeted cancer therapy. This guide compares various therapeutic modalities developed to inhibit MUC1-C, supported by preclinical and clinical data.

Comparative Analysis of MUC1-C Targeting Strategies

Multiple approaches have been developed to disrupt MUC1-C's oncogenic function. These range from peptide-based inhibitors and small molecules to complex biologics like antibody-drug conjugates (ADCs) and CAR-T cell therapies. The following table summarizes the key characteristics and findings for these strategies.

Therapeutic ModalityExample(s)Mechanism of ActionDevelopment Stage (as of late 2025)Key Quantitative Findings & Observations
Peptide Inhibitor GO-203A cell-penetrating peptide that mimics the MUC1-C CQC motif, directly blocking its homodimerization, which is essential for its function.[6][7]Phase I/II Clinical Trials[6]Synergistic with taxol and doxorubicin (B1662922) in inducing apoptosis in breast cancer cells.[8] In cutaneous T-cell lymphoma (CTCL) cells, GO-203 (3.5-7.5 µM) decreased viability to 10-30% after 72 hours, compared to >80% viability with a control peptide.[9]
Antibody-Drug Conjugate (ADC) mAb 3D1-MMAE, XYA02 (Exatecan conjugate)A monoclonal antibody targets the extracellular domain of MUC1-C, delivering a potent cytotoxic payload (e.g., MMAE, exatecan) directly to the cancer cell upon internalization.[1][10]Preclinical / IND-enabling[1][11]XYA02 demonstrated dose-dependent cytotoxicity in triple-negative breast cancer (TNBC) cell lines with IC50 values in the low nanomolar range.[1] mAb 3D1-MMAE effectively inhibited the growth of established NSCLC xenografts in mice.[1]
CAR-T Cell Therapy P-MUC1C-ALLO1Genetically engineered T-cells expressing a Chimeric Antigen Receptor (CAR) that recognizes MUC1-C on the surface of tumor cells, leading to targeted cell killing.Phase I Clinical Trials[11]Preclinical studies showed high efficacy against TNBC and ovarian cancer xenografts.[11] Multiple Phase I/II trials are actively recruiting for various malignancies.[6]
Small Molecule Inhibitor ApigeninA natural flavone (B191248) identified to inhibit the dimerization of the MUC1-C cytoplasmic domain (MUC1-CD).[12]PreclinicalInhibited MUC1-CD dimerization with an IC50 of 76 μM.[12] Induced apoptosis and loss of clonogenic survival in mammary epithelial cells.[12]
Genetic Silencing shRNA, CRISPR/Cas9Genetic tools used in preclinical settings to specifically knock down or knock out the MUC1 gene, providing definitive validation of MUC1-C's role in cancer pathways.[6][13]Preclinical ResearchSilencing MUC1-C in non-small cell lung cancer (NSCLC) cells significantly decreased TOPFlash activity, indicating suppression of the WNT/β-catenin pathway.[6][13]

MUC1-C Signaling and Therapeutic Intervention

MUC1-C acts as a critical signaling node, integrating and activating numerous oncogenic pathways. Its inhibition leads to the downstream suppression of cancer-promoting mechanisms. For instance, targeting MUC1-C has been shown to suppress MYC expression by disrupting the WNT/β-catenin pathway.[6][14] Furthermore, MUC1-C inhibition can reprogram the tumor microenvironment by downregulating the immune checkpoint protein PD-L1, thereby enhancing anti-tumor immunity.

MUC1C_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_outcomes Oncogenic Outcomes MUC1C MUC1-C Dimerization PI3K PI3K/AKT MUC1C->PI3K MEK MEK/ERK MUC1C->MEK WNT WNT/β-catenin MUC1C->WNT NFKB NF-κB MUC1C->NFKB Proliferation Proliferation & Survival PI3K->Proliferation MEK->Proliferation MYC MYC WNT->MYC PDL1 PD-L1 NFKB->PDL1 ZEB1 ZEB1 NFKB->ZEB1 MYC->PDL1 ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion EMT EMT & Metastasis ZEB1->EMT

MUC1-C activates key oncogenic signaling pathways.

Key Experimental Protocols

The validation of MUC1-C inhibitors relies on a series of well-defined in vitro and in vivo experiments to assess their mechanism, selectivity, and efficacy.

Immunoblotting for Pathway Analysis
  • Objective: To determine the effect of a MUC1-C inhibitor on the expression and phosphorylation status of MUC1-C and downstream signaling proteins (e.g., MYC, phospho-p65 NF-κB, AKT).

  • Methodology: Cancer cells are treated with the inhibitor (e.g., GO-203) or a control for a specified time (e.g., 48 hours).[13] Cells are then lysed, and protein concentrations are quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the proteins of interest. Secondary antibodies conjugated to an enzyme are used for detection via chemiluminescence.[13]

Cell Viability and Apoptosis Assays
  • Objective: To quantify the cytotoxic and apoptotic effects of MUC1-C inhibition, alone or in combination with other agents.

  • Methodology:

    • Viability: Cells are seeded in 96-well plates and treated with varying concentrations of the inhibitor. Cell viability can be assessed using an MTS assay, which measures mitochondrial metabolic activity.

    • Apoptosis: Apoptosis is often measured by flow cytometry. Treated cells are stained with Annexin V and a viability dye (e.g., Propidium Iodide). The percentage of cells in different stages of apoptosis (early, late) is quantified. Alternatively, the sub-G1 cell population, indicative of DNA fragmentation, can be analyzed.[8]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and safety of a MUC1-C inhibitor in a living organism.

  • Methodology: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., TNBC or NSCLC cell lines).[1] Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the MUC1-C inhibitor (e.g., an ADC like mAb-3D1-MMAE) via a clinically relevant route (e.g., intravenous injection) on a defined schedule. Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised for further analysis.[1]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Dimerization Dimerization Assay (e.g., for small molecules) Viability Viability / Cytotoxicity (MTS, IC50 determination) Dimerization->Viability Binding Binding & Internalization (Flow Cytometry for ADCs) Binding->Viability WesternBlot Mechanism of Action (Immunoblotting) Viability->WesternBlot Xenograft Tumor Xenograft Model Establishment WesternBlot->Xenograft Treatment Treatment with Inhibitor vs. Vehicle Control Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight, Histology) Efficacy->Toxicity

Workflow for preclinical validation of a MUC1-C inhibitor.

Conclusion

MUC1-C remains a highly validated and compelling target for cancer therapy. While the specific agent this compound is not documented in available research, the field is rich with diverse and promising strategies. Peptide inhibitors like GO-203 have demonstrated clinical potential, and newer modalities such as ADCs and CAR-T therapies are rapidly advancing. These approaches leverage different mechanisms to attack the MUC1-C oncoprotein, offering a multi-pronged assault on MUC1-expressing tumors. The continued development and clinical testing of these agents are crucial for translating the strong preclinical validation of MUC1-C into effective treatments for patients with a variety of difficult-to-treat cancers.

References

Cross-Validation of CR-1-30-B with Genetic Controls for Complement Receptor 1 (CR1/CD35) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of a novel hypothetical CR1 inhibitor, CR-1-30-B, with established genetic methods for modulating the function of Complement Receptor 1 (CR1/CD35). CR1 is a key regulatory protein in the complement system and plays a significant role in modulating B-cell responses.[1][2][3] This document is intended for researchers in immunology, drug discovery, and related fields to objectively assess the performance of this compound in relation to genetic controls such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout of the CR1 gene.

Introduction to CR1 (CD35)

Complement Receptor 1 (CR1), also known as CD35, is a single-pass type I membrane glycoprotein (B1211001) that plays a crucial role in the immune system.[4][5] It is expressed on various cells, including B cells, monocytes, and neutrophils.[6] CR1's primary functions include the clearance of immune complexes and pathogens opsonized with complement fragments C3b and C4b.[4][7] Notably, in human B cells, ligation of CR1 has been shown to exert a strong inhibitory effect on B-cell receptor (BCR)-mediated activation, proliferation, and antibody production.[1][2][3] This makes CR1 an attractive therapeutic target for autoimmune diseases characterized by B-cell hyperactivity.

This compound is a hypothetical, selective small molecule antagonist designed to bind to the extracellular domain of CR1, thereby preventing its interaction with its natural ligands and inhibiting its downstream signaling functions. This guide evaluates the specificity and efficacy of this compound by comparing its effects to those observed with genetic silencing of the CR1 gene.

Experimental Protocols

Cell Culture
  • Cell Line: Human Burkitt's lymphoma B-cell line (e.g., Ramos) is used as a model system. These cells constitutively express CR1 and exhibit robust BCR signaling.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

Genetic Controls
  • siRNA-mediated Knockdown of CR1

    • siRNA Design: Pre-designed and validated siRNAs targeting the human CR1 gene and a non-targeting scramble control siRNA are procured.

    • Transfection: Ramos cells are transfected with 50 nM of either CR1 siRNA or scramble control siRNA using electroporation (e.g., Amaxa Nucleofector).

    • Incubation: Transfected cells are incubated for 48-72 hours to allow for target gene knockdown.

    • Verification: Knockdown efficiency is assessed at the mRNA level by qRT-PCR and at the protein level by flow cytometry using an anti-CD35 antibody.

  • CRISPR-Cas9-mediated Knockout of CR1

    • gRNA Design: Guide RNAs (gRNAs) are designed to target an early exon of the CR1 gene.

    • RNP Formulation: Cas9 protein is complexed with the CR1-targeting gRNA to form a ribonucleoprotein (RNP) complex.

    • Electroporation: Ramos cells are electroporated with the RNP complex.

    • Single-Cell Cloning: Following electroporation, cells are subjected to single-cell sorting to isolate and expand clonal populations.

    • Screening and Validation: Clones are screened for CR1 knockout by Sanger sequencing of the target locus and confirmed by flow cytometry for the absence of CR1 surface expression.

This compound Treatment
  • Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM and stored at -20°C.

  • Treatment: Wild-type, scramble siRNA-treated, CR1 siRNA-treated, and CR1 knockout Ramos cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours prior to stimulation.

B-Cell Activation and Functional Assays
  • BCR Stimulation: Cells are stimulated with F(ab')2 fragments of anti-human IgM/IgG antibodies to crosslink the B-cell receptor.

  • Proliferation Assay: Cell proliferation is measured using a BrdU incorporation assay or a cell proliferation dye (e.g., CFSE) followed by flow cytometry.

  • Activation Marker Expression: The expression of B-cell activation markers, such as CD69 and CD86, is quantified by flow cytometry.

  • Cytokine Production: The concentration of secreted cytokines, such as IL-6, in the cell culture supernatant is measured by ELISA.[1]

  • Signaling Pathway Analysis: Phosphorylation of key downstream signaling molecules in the BCR pathway (e.g., Syk, ERK) is assessed by Western blotting or phospho-flow cytometry.[3]

Data Presentation

The following table summarizes the expected quantitative results from the cross-validation experiments, comparing the effects of this compound with genetic controls on B-cell activation.

Experimental Group Treatment Proliferation (% of Control) CD69 Expression (MFI) IL-6 Production (pg/mL) p-Syk Levels (% of Control)
Wild-Type Vehicle100 ± 85200 ± 350850 ± 60100 ± 9
This compound (10 µM)45 ± 52100 ± 200350 ± 4040 ± 6
Scramble siRNA Vehicle98 ± 75100 ± 380830 ± 5597 ± 8
This compound (10 µM)48 ± 62250 ± 210365 ± 4542 ± 5
CR1 siRNA Vehicle155 ± 127800 ± 5001250 ± 90160 ± 15
This compound (10 µM)150 ± 117700 ± 4801220 ± 85155 ± 14
CR1 Knockout Vehicle162 ± 158100 ± 5501300 ± 100165 ± 18
This compound (10 µM)158 ± 147950 ± 5301280 ± 95162 ± 16

MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation.

Interpretation of Data: The data illustrates that this compound phenocopies the effect of CR1 ligation by inhibiting B-cell proliferation, activation marker expression, cytokine production, and downstream signaling. Conversely, genetic loss of CR1 leads to hyper-responsiveness to BCR stimulation. Importantly, the inhibitory effect of this compound is abrogated in the CR1 siRNA and knockout groups, demonstrating its on-target specificity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_stim Stimulation cluster_assay Assays wt Wild-Type B-Cells veh Vehicle (DMSO) wt->veh cr130b This compound wt->cr130b scr Scramble siRNA scr->veh scr->cr130b siRNA CR1 siRNA siRNA->veh siRNA->cr130b ko CR1 Knockout ko->veh ko->cr130b stim BCR Stimulation (anti-IgM/IgG) veh->stim cr130b->stim prolif Proliferation stim->prolif act Activation Markers stim->act cyto Cytokine Production stim->cyto sig Signaling Analysis stim->sig signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_interventions Interventions bcr BCR syk Syk bcr->syk Stimulation cr1 CR1 (CD35) cr1->syk Inhibition erk ERK syk->erk pi3k PI3K/Akt syk->pi3k ap1 AP-1 erk->ap1 nfat NFAT pi3k->nfat nfkb NF-κB pi3k->nfkb gene Gene Expression (Proliferation, Cytokines) nfat->gene nfkb->gene ap1->gene cr130b This compound cr130b->cr1 genetic siRNA / CRISPR genetic->cr1

References

A Comparative Analysis of the Cytotoxicity of eIF4A Inhibitors: CR-1-31-B in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the cytotoxicity of CR-1-30-B and CR-1-31-B cannot be provided at this time due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches for "this compound cytotoxicity," "this compound mechanism of action," and related terms did not yield any specific information on this compound.

This guide will therefore focus on the well-documented cytotoxic properties of the synthetic rocaglate, CR-1-31-B , a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). To fulfill the comparative aspect of the user's request, this guide will compare the cytotoxicity of CR-1-31-B with another prominent eIF4A inhibitor, Silvestrol , for which comparative data is available. This analysis is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting translation initiation in cancer and other diseases.

Mechanism of Action: Targeting the eIF4A Helicase

Both CR-1-31-B and Silvestrol belong to the rocaglate class of natural and synthetic compounds that exhibit potent anti-neoplastic and antiviral properties.[1] Their mechanism of action centers on the inhibition of eIF4A, an RNA helicase that plays a crucial role in the initiation of protein synthesis.[2] eIF4A unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a critical step for the assembly of the ribosome and the commencement of translation.

Rocaglates like CR-1-31-B function by clamping eIF4A onto specific polypurine-rich sequences within the mRNA, effectively stalling the translation initiation complex.[3][4] This leads to a block in protein synthesis, which disproportionately affects the translation of mRNAs encoding proteins that are critical for cell growth, proliferation, and survival, such as oncoproteins.[2][5] This targeted inhibition of protein synthesis ultimately induces apoptosis (programmed cell death) in cancer cells.[2]

G cluster_0 Translation Initiation cluster_1 Inhibition by CR-1-31-B mRNA mRNA eIF4F_complex eIF4F complex (eIF4A, eIF4E, eIF4G) mRNA->eIF4F_complex Binding Ribosome Ribosome eIF4F_complex->Ribosome Recruitment eIF4A eIF4A Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis CR-1-31-B CR-1-31-B CR-1-31-B->eIF4A mRNA_clamp mRNA Clamping eIF4A->mRNA_clamp Translation_block Translation Block mRNA_clamp->Translation_block Apoptosis Apoptosis Translation_block->Apoptosis

Figure 1: Simplified signaling pathway of eIF4A inhibition by CR-1-31-B.

Comparative Cytotoxicity Data

The cytotoxic activity of CR-1-31-B has been evaluated in various cancer cell lines, demonstrating its potency in the nanomolar range. The following table summarizes key quantitative data on the cytotoxicity of CR-1-31-B and provides a comparison with Silvestrol where data is available.

CompoundCell LineCancer TypeIC50 / CC50 ValueReference
CR-1-31-B GBC-SDGallbladder Cancer~100 nM[1]
SGC-996Gallbladder Cancer~100 nM[1]
SH-SY5YNeuroblastoma20 nM (at 48h)[2]
KellyNeuroblastoma4 nM (at 48h)[2]
A549 (HEV-infected)Lung CarcinomaNot cytotoxic at 2 nM, ~35% reduced viability at 10 nM[3]
MRC-5Human Lung FibroblastSlight reduction in viability (10-25%) up to 5 µM[3]
Silvestrol A549 (HEV-infected)Lung CarcinomaSome cytotoxicity at 2 nM[3]
Primary Murine HepatocytesNormalNo detectable cytotoxicity up to 10 µM[3]

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. CC50 (Cytotoxic Concentration 50%) is the concentration of a drug that kills 50% of the cells in vitro.

The data indicates that CR-1-31-B is a highly potent cytotoxic agent against various cancer cell lines, with IC50 values in the low nanomolar range.[2] Notably, it exhibits lower cytotoxicity in non-cancerous primary cells compared to rapidly dividing cancer cells, suggesting a potential therapeutic window.[3][6] When compared to Silvestrol in HEV-infected A549 cells, CR-1-31-B appeared to be slightly less cytotoxic at very low concentrations.[3]

Experimental Protocols

The evaluation of cytotoxicity is a fundamental aspect of drug discovery. A common method used to determine the cytotoxic effects of compounds like CR-1-31-B is the MTT assay.

MTT Assay for Cell Viability

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of CR-1-31-B (or other test compounds) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Cytotoxicity Assay Workflow (MTT) A 1. Seed cells in 96-well plate B 2. Treat cells with CR-1-31-B at various concentrations A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability and determine IC50 G->H

Figure 2: Experimental workflow for a typical MTT cytotoxicity assay.

Conclusion

While a direct comparison with this compound is not possible due to a lack of data, this guide provides a comprehensive overview of the cytotoxicity of CR-1-31-B. The available evidence strongly supports CR-1-31-B as a potent and selective cytotoxic agent against a range of cancer cell lines, acting through the targeted inhibition of eIF4A-mediated protein synthesis. Its lower toxicity towards non-cancerous cells, as suggested by preliminary data, is a promising characteristic for its further development as a therapeutic agent. Future research should aim to directly compare the cytotoxic profiles of a wider range of synthetic rocaglates to identify candidates with the most favorable therapeutic indices.

References

Comparative Analysis of Antiviral Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of antiviral agents is crucial for identifying promising candidates for further research and development. This guide aims to provide a comparative analysis of various antiviral compounds, offering a structured overview of their efficacy, mechanisms of action, and experimental data. However, searches for the compound "CR-1-30-B" in publicly available scientific literature and databases did not yield any specific information regarding its antiviral properties or comparative studies. Therefore, this guide will focus on established antiviral agents and the methodologies used to compare them, providing a framework for evaluating novel compounds like this compound once data becomes available.

Section 1: Comparative Efficacy of Antiviral Agents

The development of effective antiviral therapies is a cornerstone of modern medicine. A critical aspect of this process involves the rigorous comparison of different compounds to determine their relative potency and spectrum of activity. While specific data for "this compound" is not available, this section outlines the types of data typically presented in such comparisons, using examples of known antiviral drugs.

Table 1: In Vitro Antiviral Activity Against SARS-CoV-2
CompoundCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
RemdesivirVero E60.77>100>129.87
PF-00835231Vero E60.05>100>2000
GC-376Vero E60.40>100>250

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells in a culture. The Selectivity Index is a measure of the drug's specificity for the virus.

Table 2: Clinical Efficacy of Antiviral Treatments for COVID-19 (Observational Data)
TreatmentOutcomeUnadjusted Rate (%)
Nirmatrelvir/ritonavir (NMV/r)Hospitalization/Death0.88
Molnupiravir (MLP)Hospitalization/Death1.69
Remdesivir (RDV)Hospitalization/Death5.12
Sotrovimab (SOT)Hospitalization/Death3.54
Tixagevimab/cilgavimab (TIX/CIL)Hospitalization/Death3.0

This table presents unadjusted rates from a large cohort study and highlights the importance of real-world data in comparing antiviral efficacy.[1]

Section 2: Mechanisms of Action and Associated Signaling Pathways

Understanding the mechanism of action is fundamental to antiviral drug development. Antivirals can target various stages of the viral life cycle, from entry into the host cell to replication and egress.

Viral Entry and Membrane Fusion

Some antiviral compounds are designed to block the initial stages of viral infection. For instance, the Epstein-Barr virus (EBV) utilizes glycoprotein (B1211001) complexes to mediate fusion with host B cells and epithelial cells.[2] A hypothetical antiviral targeting this process would aim to disrupt these interactions.

Viral_Entry_Pathway Virus Virus Particle HostCell Host Cell Receptor (e.g., CD21 for EBV) Virus->HostCell Attachment Fusion Membrane Fusion HostCell->Fusion Binding Entry Viral Genome Entry Fusion->Entry CR130B This compound (Hypothetical Target) CR130B->Fusion Inhibition

Caption: Hypothetical mechanism of a viral entry inhibitor.

Inhibition of Viral Replication

A major class of antiviral drugs targets the viral replication machinery. For example, many antivirals are nucleoside or nucleotide analogs that inhibit viral polymerases.[3] Another critical target is the viral protease, which is essential for processing viral polyproteins into functional units.[4]

Viral_Replication_Pathway cluster_host_cell Host Cell Cytoplasm ViralRNA Viral RNA Ribosome Host Ribosome ViralRNA->Ribosome Translation Replication Viral Genome Replication ViralRNA->Replication Template Polyprotein Viral Polyprotein Ribosome->Polyprotein Protease Viral Protease (e.g., 3CLpro) Polyprotein->Protease Cleavage ViralProteins Functional Viral Proteins Protease->ViralProteins ViralProteins->Replication NewVirus New Virus Assembly ViralProteins->NewVirus Replication->NewVirus CR130B_protease Protease Inhibitor (e.g., PF-00835231) CR130B_protease->Protease Inhibition CR130B_polymerase Polymerase Inhibitor (e.g., Remdesivir) CR130B_polymerase->Replication Inhibition

Caption: Key targets in the viral replication cycle.

Section 3: Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. The following outlines a general workflow for evaluating the in vitro antiviral activity of a compound.

In Vitro Antiviral Activity Assay

This protocol is a standard method for determining the efficacy of an antiviral compound against a specific virus in a cell culture system.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a reference antiviral drug.

  • Viral Infection: Infect the cells with a known titer of the virus.

  • Treatment: Add the different concentrations of the test compound and reference drug to the infected cells. Include untreated infected cells as a positive control for viral replication and uninfected cells as a negative control.

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE), typically 48-72 hours.

  • Quantification of Viral Activity: Assess the extent of viral replication or CPE. This can be done through various methods:

    • TCID50 Assay: A 50% tissue culture infectious dose (TCID50) assay can be used to quantify the infectious virus titer.[5]

    • Plaque Reduction Assay: This method involves counting the number of viral plaques to determine the reduction in viral titer.

    • RT-qPCR: Real-time quantitative PCR can be used to measure the amount of viral RNA.[6]

    • Cell Viability Assays: Assays like the MTT or MTS assay can be used to indirectly measure the protective effect of the compound by quantifying cell viability.

  • Data Analysis: Calculate the EC50 value for the test compound.

Cytotoxicity Assay

It is crucial to assess the toxicity of the compound to the host cells to determine its therapeutic window.

  • Cell Seeding: Seed the same host cell line used in the antiviral assay in 96-well plates.

  • Compound Treatment: Add a serial dilution of the test compound to the uninfected cells.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • Cell Viability Measurement: Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the percentage of viable cells at each compound concentration.

  • Data Analysis: Calculate the CC50 value for the test compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation Start Test Compound (this compound) AntiviralAssay Antiviral Activity Assay (Infected Cells) Start->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (Uninfected Cells) Start->CytotoxicityAssay EC50 Determine EC50 AntiviralAssay->EC50 CC50 Determine CC50 CytotoxicityAssay->CC50 SI Calculate Selectivity Index (SI = CC50 / EC50) EC50->SI CC50->SI Outcome Lead Candidate Identification SI->Outcome

Caption: General workflow for in vitro antiviral compound testing.

Conclusion

While specific data on "this compound" is not currently available in the public domain, this guide provides a framework for how such a compound would be evaluated and compared to other antiviral agents. The methodologies and data presentation formats outlined here are standard in the field of antiviral research and are essential for the objective assessment of new therapeutic candidates. Researchers and drug development professionals are encouraged to apply these principles to generate robust and comparable data for novel compounds.

References

Safety Operating Guide

Navigating the Disposal of Unidentified Laboratory Chemicals: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper identification of a chemical substance is the critical first step in ensuring its safe handling and disposal. A search for "CR-1-30-B" did not yield a specific chemical compound with established disposal protocols. The designation "this compound" appears in various contexts, including mechanical components like cam followers ("CR-1-B") and industrial equipment such as water pumps ("CR 30-130"), as well as in materials science in reference to coatings (Chromium/Chromium Nitride). None of these appear to be a chemical substance that would be handled and disposed of in a laboratory setting by researchers and scientists.

In the absence of a definitive Safety Data Sheet (SDS) for a substance labeled "this compound," it is imperative to treat the material as potentially hazardous. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage the disposal of an unidentified chemical, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Core Principles of Unidentified Chemical Disposal

The disposal of any chemical, particularly an unknown one, must be approached with caution and a systematic process. The primary goal is to prevent harm to personnel, the environment, and laboratory facilities. The following steps outline a recommended course of action.

Experimental Protocol: Characterization and Disposal of an Unidentified Chemical

Objective: To safely manage and dispose of a chemical substance for which a definitive identity and associated safety information are not available.

Methodology:

  • Isolation and Labeling:

    • Immediately isolate the container with the unidentified substance.

    • Clearly label the container as "Caution: Unidentified Substance. Do Not Use. Pending Identification and Disposal."

    • If possible, note any information available on the original container, including any partial names, formulas, or lot numbers.

  • Information Gathering:

    • Conduct a thorough search of laboratory inventory records, purchase orders, and experimental notes to identify the substance.

    • Consult with colleagues who may have worked in the same area or on similar projects.

  • Hazard Assessment (Treat as Hazardous):

    • In the absence of identification, assume the substance is hazardous. This includes assuming it may be flammable, corrosive, reactive, and/or toxic.

    • Handle the substance with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling should be performed within a certified chemical fume hood.

  • Consultation with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department. They are the primary resource for guidance on the disposal of unknown chemicals.

    • Provide EHS with all available information about the substance.

    • EHS may recommend analytical testing to characterize the waste for proper disposal.

  • Waste Segregation and Storage:

    • Store the container in a designated and secure hazardous waste accumulation area.

    • Ensure the storage location is well-ventilated and away from incompatible materials.

  • Disposal:

    • Follow the specific instructions provided by your EHS department.

    • Disposal will be handled by a licensed hazardous waste vendor contracted by your institution.

    • Properly document the disposal process as required by institutional and regulatory policies.

Logical Workflow for Unidentified Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of an unidentified chemical substance in a laboratory setting.

UnidentifiedChemicalDisposal cluster_0 Initial Handling & Identification cluster_1 Known Chemical Disposal Protocol cluster_2 Unknown Chemical Disposal Protocol start Unidentified Chemical Found isolate Isolate & Label Container start->isolate search_records Search Lab Records & Consult Colleagues isolate->search_records is_identified Substance Identified? search_records->is_identified follow_sds Follow SDS for Disposal Procedures is_identified->follow_sds Yes treat_hazardous Treat as Hazardous Waste is_identified->treat_hazardous No dispose_known Dispose According to Protocol follow_sds->dispose_known contact_ehs Contact Environmental Health & Safety (EHS) treat_hazardous->contact_ehs ehs_guidance Follow EHS Guidance for Characterization & Disposal contact_ehs->ehs_guidance dispose_unknown Dispose via Licensed Hazardous Waste Vendor ehs_guidance->dispose_unknown

Figure 1: Decision-making workflow for the disposal of an unidentified laboratory chemical.

By adhering to this structured approach, researchers can mitigate the risks associated with handling unknown substances and ensure that disposal is conducted in a safe, compliant, and environmentally responsible manner. Building a strong relationship with your institution's EHS department is key to maintaining a safe and effective laboratory environment.

Personal protective equipment for handling CR-1-30-B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "CR-1-30-B" is not a publicly documented chemical entity. The following guidance is based on a composite safety profile for a hypothetical hazardous substance relevant to research and drug development professionals. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical they handle.

This guide provides essential, immediate safety and logistical information for handling the hypothetical substance this compound, including operational and disposal plans. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure to this compound. The required level of protection depends on the specific handling procedures and the potential for exposure.

Summary of Required Personal Protective Equipment

Protection LevelRespiratory ProtectionSkin and Body ProtectionEye and Face Protection
Level C Full-face or half-mask air-purifying respirator (NIOSH approved)Hooded chemical-resistant clothing (e.g., overalls, two-piece chemical-splash suit)Chemical splash goggles or face shield
Level D Not required for nuisance contamination onlyCoveralls, chemical-resistant boots/shoesSafety glasses or chemical splash goggles

This table is based on general OSHA guidelines for levels of protection. The appropriate level should be determined by a qualified safety professional based on a risk assessment.[1]

Detailed PPE Specifications:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Double gloving is recommended for all handling procedures.[2]

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3]

  • Lab Coat/Coveralls: A chemical-resistant lab coat or coveralls should be worn to protect street clothing and skin.[3]

  • Footwear: Closed-toe shoes are required. In areas with a risk of spills, chemical-resistant shoe covers or boots should be worn.[4]

  • Respiratory Protection: Handling of this compound that may generate aerosols or vapors should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.[2]

Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.

  • Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[3] Avoid eating, drinking, or smoking in areas where this compound is handled.[3]

  • Storage: Store containers of this compound in a cool, dry, and well-ventilated area away from incompatible materials.[5] Containers should be tightly sealed and clearly labeled.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

In all cases of exposure, the Safety Data Sheet (SDS) for the specific chemical should be consulted, and medical attention should be sought.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.

  • Waste Containers: Use designated, labeled, and sealed containers for all this compound waste.

  • Disposal Route: Do not dispose of this compound down the drain or in the regular trash.[6] All waste must be handled by a certified hazardous waste disposal company.

Experimental Protocol: In Vitro Cell Viability Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Workflow Diagram:

experimental_workflow seed_cells Seed cells into a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound treat_cells Treat cells with this compound dilutions prepare_dilutions->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_reagent Add cell viability reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_plate Read absorbance/fluorescence on a plate reader incubate_reagent->read_plate

Caption: Workflow for in vitro cell viability assay of this compound.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Logical Relationship Diagram: Safety and Compliance

This diagram illustrates the relationship between institutional policies, regulatory compliance, and laboratory safety practices when handling hazardous substances like this compound.

safety_compliance cluster_regulations Regulatory Framework cluster_institutional Institutional Policies cluster_lab_practices Laboratory Practices OSHA OSHA Standards EHS Environmental Health & Safety (EHS) Guidelines OSHA->EHS EPA EPA Regulations EPA->EHS SOPs Standard Operating Procedures (SOPs) EHS->SOPs Risk_Assessment Risk Assessment SOPs->Risk_Assessment Training Personnel Training Risk_Assessment->Training PPE_Use Proper PPE Use Risk_Assessment->PPE_Use Waste_Disposal Correct Waste Disposal Risk_Assessment->Waste_Disposal

Caption: Interrelationship of regulations, policies, and practices.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.